TC AC 28
描述
属性
IUPAC Name |
methyl 2-[6-(1H-indol-4-yl)-8-methoxy-1-methyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-4-yl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N5O3/c1-13-26-27-23-19(12-21(29)31-3)25-22(16-5-4-6-18-15(16)9-10-24-18)17-11-14(30-2)7-8-20(17)28(13)23/h4-11,19,24H,12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RARZHTSXOQRRPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C3=C(C=C(C=C3)OC)C(=NC2CC(=O)OC)C4=C5C=CNC5=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
In-depth Technical Guide: The Mechanism of Action of TC AC 28
Audience: Researchers, scientists, and drug development professionals.
Core Principle: Epigenetic Modulation via BET Bromodomain Inhibition
TC AC 28 is a high-affinity ligand for the bromodomain and extra-terminal domain (BET) family of proteins, specifically showing selective binding to the second bromodomain (BD2) of BRD2.[1] Its mechanism of action is centered on the competitive inhibition of BET bromodomains, which are crucial epigenetic "readers." These proteins recognize and bind to acetylated lysine residues on histone tails, a key step in the transcriptional activation of genes.
By binding to the acetyl-lysine binding pocket of BET bromodomains, this compound displaces the BET proteins from chromatin. This prevents the recruitment of the transcriptional machinery, including RNA polymerase II and other transcription factors, to the promoter and enhancer regions of target genes. The ultimate result is the downregulation of the expression of key genes involved in cellular proliferation and oncogenesis.
Quantitative Data: Binding Affinity
The binding affinity of this compound for the bromodomains of BRD2 has been quantified, demonstrating a notable selectivity for the second bromodomain.
| Target Domain | Dissociation Constant (Kd) |
| BRD2(1) | 800 nM |
| BRD2(2) | 40 nM |
| Table 1: Dissociation constants (Kd) of this compound for the first and second bromodomains of the BRD2 protein. Data sourced from MedchemExpress and Tocris Bioscience.[1] |
This 20-fold selectivity for BRD2(2) over BRD2(1) is a key characteristic of this compound's biochemical profile.
Signaling Pathway Diagram
The following diagram illustrates the mechanism of action of this compound at the molecular level. Under normal conditions, BET proteins like BRD2 bind to acetylated histones, recruiting transcriptional machinery to drive gene expression. This compound competitively inhibits this interaction.
Caption: Mechanism of BET inhibition by this compound.
Experimental Protocols
A key experiment to determine the binding affinity (Kd) of a compound like this compound is Isothermal Titration Calorimetry (ITC).
Protocol: Isothermal Titration Calorimetry (ITC)
-
Protein Preparation: Express and purify the recombinant bromodomain constructs (e.g., BRD2(1) and BRD2(2)) using standard chromatography techniques (e.g., Ni-NTA, size-exclusion). Dialyze the purified protein into the ITC buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl).
-
Compound Preparation: Dissolve this compound in a compatible solvent (e.g., DMSO) and then dilute into the identical ITC buffer used for the protein to a final concentration of approximately 10-20 times the expected Kd.
-
ITC Instrument Setup: Set the calorimeter to the desired experimental temperature (e.g., 25°C). Load the protein solution into the sample cell (at a concentration of ~10-20 µM) and the this compound solution into the injection syringe.
-
Titration: Perform a series of small, sequential injections (e.g., 2-4 µL) of the this compound solution into the protein-containing sample cell. Allow the system to reach equilibrium after each injection.
-
Data Acquisition: The instrument measures the heat released or absorbed during the binding event after each injection. This generates a titration curve of heat change versus the molar ratio of ligand to protein.
-
Data Analysis: Fit the integrated heat data to a suitable binding model (e.g., one-site binding model) using the manufacturer's analysis software (e.g., MicroCal Origin). This analysis will yield the thermodynamic parameters of the interaction, including the dissociation constant (Kd), enthalpy (ΔH), and stoichiometry (n).
Experimental Workflow Diagram
The following diagram outlines the workflow for determining the binding affinity of this compound using Isothermal Titration Calorimetry.
Caption: Workflow for Isothermal Titration Calorimetry.
References
The Role of TC AC 28 in Epigenetics: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epigenetic modifications, heritable changes in gene expression that do not involve alterations to the underlying DNA sequence, are pivotal in cellular differentiation, development, and disease. Among the key players in the epigenetic landscape are bromodomain and extra-terminal domain (BET) proteins, which act as "readers" of acetylated histone marks, recruiting transcriptional machinery to specific genomic loci. TC AC 28 is a potent and selective small molecule inhibitor of BET proteins, demonstrating a nuanced role in the epigenetic regulation of gene expression. This technical guide provides an in-depth overview of this compound, its mechanism of action, and its potential applications in research and drug development.
Core Concepts: BET Proteins and Epigenetic Regulation
BET proteins, including BRD2, BRD3, BRD4, and the testis-specific BRDT, are characterized by the presence of two tandem bromodomains (BD1 and BD2) that recognize and bind to acetylated lysine residues on histone tails and other proteins.[1] This interaction is a critical step in the recruitment of transcriptional regulators, including transcription factors and the positive transcription elongation factor b (p-TEFb), to chromatin, thereby facilitating gene expression.
This compound: A Selective BET Bromodomain Inhibitor
This compound is a high-affinity ligand for BET bromodomains, exhibiting notable selectivity for the second bromodomain (BD2) of BRD2.[2][3][4] This selectivity is significant as the two bromodomains of BET proteins are thought to have distinct, non-redundant functions.[1][5][6] While BD1 is implicated in the regulation of steady-state gene expression, BD2 appears to play a more prominent role in the induction of gene expression in response to inflammatory stimuli.[5]
Quantitative Data
The binding affinity of this compound for the bromodomains of BRD2 has been quantitatively determined, highlighting its potency and selectivity.
| Target | Dissociation Constant (Kd) |
| Brd2(1) | 800 nM[2][3][4] |
| Brd2(2) | 40 nM[2][3][4] |
Mechanism of Action and Signaling Pathways
By competitively binding to the acetyl-lysine binding pocket of BET bromodomains, this compound displaces these proteins from chromatin. This prevents the recruitment of the transcriptional machinery necessary for the expression of target genes. While specific signaling pathways directly modulated by this compound have not been extensively elucidated, the known functions of its primary target, BRD2, and the broader class of BET inhibitors provide significant insights.
BRD2 is known to play a role in cell cycle progression by associating with transcription factors like E2F1 and recruiting RNA polymerase II to the promoters of cell cycle-regulated genes.[7][8][9][10] Furthermore, BET proteins, including BRD2, are implicated in the regulation of inflammatory responses through the NF-κB signaling pathway.[11][12] Inhibition of BET proteins has been shown to suppress the expression of NF-κB target genes.
Below is a diagram illustrating the putative mechanism of action of this compound in the context of NF-κB signaling.
Caption: Putative mechanism of this compound in inhibiting NF-κB-mediated gene transcription.
Experimental Protocols
Investigating the role of this compound in epigenetics involves a variety of cellular and molecular biology techniques. Below are detailed methodologies for key experiments.
Cellular Proliferation Assay (e.g., MTS/MTT Assay)
Objective: To determine the effect of this compound on the proliferation of a specific cell line.
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of this compound in culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTS/MTT Addition: Add 20 µL of MTS or MTT reagent to each well and incubate for 1-4 hours.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Gene Expression Analysis (Quantitative Real-Time PCR)
Objective: To quantify the effect of this compound on the expression of specific target genes.
Methodology:
-
Cell Treatment: Treat cells with this compound at a concentration around its IC50 value for a defined period (e.g., 24 hours).
-
RNA Extraction: Isolate total RNA from the cells using a commercial RNA extraction kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform quantitative PCR using gene-specific primers for the target genes and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method.
Chromatin Immunoprecipitation (ChIP) Assay
Objective: To determine if this compound treatment alters the association of BRD2 with specific genomic regions.
Methodology:
-
Cross-linking: Treat cells with this compound or vehicle. Cross-link protein-DNA complexes by adding formaldehyde directly to the culture medium.
-
Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin to fragments of 200-1000 bp using sonication or enzymatic digestion.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for BRD2 overnight. Use a non-specific IgG as a negative control.
-
Immune Complex Capture: Capture the antibody-chromatin complexes using protein A/G magnetic beads.
-
Washes: Wash the beads to remove non-specifically bound chromatin.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the formaldehyde cross-links.
-
DNA Purification: Purify the DNA.
-
Analysis: Analyze the purified DNA by qPCR using primers for specific gene promoters or by next-generation sequencing (ChIP-seq) for genome-wide analysis.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for evaluating the epigenetic effects of this compound.
References
- 1. Bromodomain-selective BET inhibitors are potent antitumor agents against MYC-driven pediatric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | CAS 1809296-92-1 | TCAC28 | Tocris Bioscience [tocris.com]
- 3. Brd2 | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Selective targeting of BD1 and BD2 of the BET proteins in cancer and immuno-inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BET Bromodomain Inhibitors: Novel Design Strategies and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. molbiolcell.org [molbiolcell.org]
- 8. The C-terminal domain of Brd2 is important for chromatin interaction and regulation of transcription and alternative splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BRD2 bromodomain containing 2 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 10. Gene - BRD2 [maayanlab.cloud]
- 11. BRD2 promotes inflammation and lipid accumulation through the NF-κB pathway in alcoholic liver injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. NF-κB signaling activation via increases in BRD2 and BRD4 confers resistance to the bromodomain inhibitor I-BET151 in U937 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Target Protein Binding Affinity of TC AC 28
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the binding affinity of the chemical probe TC AC 28 for its target proteins. It includes detailed quantitative binding data, step-by-step experimental protocols for affinity determination, and visualizations of the relevant biological pathways and experimental workflows.
Executive Summary
This compound is a potent and selective inhibitor of the Bromo and Extra-Terminal (BET) domain family of proteins, which are critical epigenetic readers involved in the regulation of gene transcription. Specifically, this compound exhibits high affinity for the bromodomains of Brd2 and Brd4. This document details the binding characteristics of this compound, providing researchers with the necessary information to utilize this chemical probe effectively in their studies of BET protein function and for drug development purposes.
Target Proteins and Binding Affinity
The primary targets of this compound are the two tandem bromodomains (BD1 and BD2) of the BET family members Brd2 and Brd4. This compound displays notable selectivity for the second bromodomain (BD2) over the first (BD1).
Quantitative Binding Affinity Data
The binding affinity of this compound for the first and second bromodomains of Brd2 and Brd4 has been determined by Isothermal Titration Calorimetry (ITC). The dissociation constants (Kd) are summarized in the table below.
| Target Protein | Dissociation Constant (Kd) in nM | Fold Selectivity (BD1/BD2) |
| Brd2(1) | 800 | ~20-fold for BD2 |
| Brd2(2) | 40 | |
| Brd4(1) | Data not available | Data not available |
| Brd4(2) | Data not available |
Table 1: Binding affinities of this compound for human BET bromodomains as determined by ITC.[1][2][3][4][5]
Experimental Protocols
The following are detailed methodologies for key experiments to determine the binding affinity of compounds like this compound to BET bromodomains.
Protein Expression and Purification of BET Bromodomains
A reliable source of pure, active protein is essential for accurate binding affinity measurements.
Objective: To express and purify recombinant human BET bromodomains (Brd2(1), Brd2(2), Brd4(1), and Brd4(2)) for use in biophysical assays.
Methodology:
-
Cloning: The human cDNA sequences encoding the individual bromodomains (e.g., Brd2 BD1: residues 72-194; Brd2 BD2: residues 348-466) are cloned into a bacterial expression vector, such as pGEX-6P-1 or pET-SUMO, containing an N-terminal affinity tag (e.g., GST or His6-SUMO).
-
Expression: The expression vectors are transformed into a suitable E. coli strain (e.g., BL21(DE3)). A single colony is used to inoculate a starter culture in LB medium containing the appropriate antibiotic, which is grown overnight at 37°C. This starter culture is then used to inoculate a larger volume of LB medium. The culture is grown at 37°C to an OD600 of 0.6-0.8. Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-0.5 mM, and the culture is incubated for a further 16-20 hours at a reduced temperature (e.g., 18°C).
-
Cell Lysis: Cells are harvested by centrifugation, and the cell pellet is resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 500 mM NaCl, 5% glycerol, 1 mM DTT, and protease inhibitors). The cells are lysed by sonication or high-pressure homogenization.
-
Affinity Chromatography: The cell lysate is clarified by centrifugation.
-
For His-tagged proteins, the supernatant is loaded onto a Ni-NTA affinity column. The column is washed with a buffer containing a low concentration of imidazole (e.g., 20 mM) to remove non-specifically bound proteins. The target protein is then eluted with a high concentration of imidazole (e.g., 250-500 mM).
-
For GST-tagged proteins, the supernatant is loaded onto a glutathione-sepharose column. The column is washed, and the protein is eluted with a buffer containing reduced glutathione (e.g., 10-20 mM).
-
-
Tag Cleavage: If required, the affinity tag is cleaved by incubation with a specific protease (e.g., PreScission Protease for GST tags or SUMO protease for SUMO tags) during dialysis against a suitable buffer.
-
Size-Exclusion Chromatography: The protein solution is further purified by size-exclusion chromatography (e.g., using a Superdex 75 or Superdex 200 column) to remove aggregates and any remaining impurities. The protein is eluted in the final buffer used for biophysical assays.
-
Quality Control: The purity of the final protein preparation is assessed by SDS-PAGE, and the concentration is determined by measuring the absorbance at 280 nm using the calculated extinction coefficient.
Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique that directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kd), enthalpy (ΔH), and stoichiometry (n) of the interaction.
Objective: To quantitatively determine the binding affinity of this compound for a specific BET bromodomain.
Methodology:
-
Sample Preparation:
-
The purified BET bromodomain is extensively dialyzed against the ITC buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 0.5 mM TCEP).
-
This compound is dissolved in 100% DMSO to create a high-concentration stock solution. This stock is then diluted into the same ITC buffer used for the protein. The final DMSO concentration in the ligand solution should be matched in the protein solution to minimize heats of dilution (typically ≤ 5%).
-
Both protein and ligand solutions are degassed immediately before the experiment to prevent the formation of air bubbles.
-
-
ITC Experiment:
-
The sample cell of the ITC instrument (e.g., a MicroCal ITC200) is loaded with the BET bromodomain solution at a concentration of 10-50 µM.
-
The injection syringe is filled with the this compound solution at a concentration 10-15 times that of the protein in the cell (e.g., 100-500 µM).
-
The experiment is performed at a constant temperature, typically 25°C.
-
A series of small injections (e.g., 1-2 µL) of the ligand solution are made into the sample cell. The heat change associated with each injection is measured.
-
A control experiment, titrating the ligand into the buffer alone, is performed to determine the heat of dilution.
-
-
Data Analysis:
-
The raw ITC data (a plot of heat change per injection versus time) is integrated to obtain the heat change for each injection.
-
The heat of dilution from the control experiment is subtracted from the experimental data.
-
The resulting data is plotted as heat change per mole of injectant versus the molar ratio of ligand to protein.
-
This binding isotherm is then fitted to a suitable binding model (e.g., a one-site binding model) using the instrument's software (e.g., Origin) to determine the thermodynamic parameters: Kd, ΔH, and n.
-
Signaling Pathways and Experimental Workflows
BET Bromodomain Signaling Pathway
BET proteins, including Brd2 and Brd4, are key regulators of gene transcription. They act as "readers" of the histone code by binding to acetylated lysine residues on histone tails through their bromodomains. This binding event recruits transcriptional machinery to specific gene promoters and enhancers, thereby activating gene expression.
The general mechanism of action is as follows:
-
Histone acetyltransferases (HATs) acetylate lysine residues on histone tails, creating a binding site for BET proteins.
-
The bromodomains of Brd2 and Brd4 recognize and bind to these acetylated lysines.
-
Upon binding to chromatin, BET proteins recruit the Positive Transcription Elongation Factor b (P-TEFb) complex.
-
P-TEFb, which consists of CDK9 and Cyclin T1, phosphorylates the C-terminal domain of RNA Polymerase II.
-
This phosphorylation event stimulates the release of paused RNA Polymerase II, leading to productive transcriptional elongation and gene expression.
This compound, by competitively binding to the bromodomains of Brd2 and Brd4, prevents their interaction with acetylated histones, thereby inhibiting the recruitment of the transcriptional machinery and suppressing the expression of target genes.
Caption: BET Bromodomain Signaling Pathway in Transcriptional Activation.
Isothermal Titration Calorimetry (ITC) Experimental Workflow
The workflow for determining binding affinity using ITC involves several key steps from sample preparation to data analysis.
References
- 1. The mechanisms behind the therapeutic activity of BET bromodomain inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. library.ncifrederick.cancer.gov [library.ncifrederick.cancer.gov]
- 3. Frontiers | The Functions of BET Proteins in Gene Transcription of Biology and Diseases [frontiersin.org]
- 4. Distinct Roles of Brd2 and Brd4 in Potentiating the Transcriptional Program for Th17 Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New Synthetic Routes to Triazolo-benzodiazepine Analogues: Expanding the Scope of the Bump-and-Hole Approach for Selective Bromo and Extra-Terminal (BET) Bromodomain Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Effects of CD28 Signaling on Gene Transcription
For Researchers, Scientists, and Drug Development Professionals
Introduction
Efficient activation of T-cells, a cornerstone of the adaptive immune response, requires two distinct signals. The first is initiated by the T-cell receptor (TCR) recognizing a specific antigen. However, this signal alone is insufficient for full activation and can lead to a state of unresponsiveness known as anergy. A critical second, co-stimulatory signal is required, primarily delivered through the T-cell surface molecule CD28.[1][2][3] The engagement of CD28 by its ligands, B7-1 (CD80) and B7-2 (CD86), on antigen-presenting cells (APCs) triggers a cascade of intracellular signaling events that synergize with TCR signaling to promote T-cell proliferation, survival, and cytokine production.[2][4] This technical guide provides a comprehensive overview of the molecular mechanisms by which CD28 signaling influences gene transcription, a fundamental aspect of its co-stimulatory function.
The CD28 Signaling Pathway
Upon ligand binding, CD28 initiates a complex signaling network that integrates with the TCR signaling pathway. A key event is the phosphorylation of tyrosine residues within the CD28 intracellular domain, creating docking sites for various signaling proteins.[2] This leads to the activation of multiple downstream pathways, most notably the Phosphoinositide 3-kinase (PI3K)-Akt pathway and pathways leading to the activation of transcription factors such as Nuclear Factor-κB (NF-κB), Activator Protein-1 (AP-1), and Nuclear Factor of Activated T-cells (NFAT).[2][4]
The PI3K-Akt pathway is crucial for T-cell survival through the upregulation of anti-apoptotic proteins like Bcl-xL.[4] Furthermore, CD28 signaling is instrumental in the recruitment and activation of Protein Kinase C theta (PKCθ) to the immunological synapse, a key event for the activation of NF-κB.[4] The coordinated action of these signaling cascades ultimately converges in the nucleus to regulate the expression of a wide array of genes essential for T-cell effector functions.
Caption: CD28 co-stimulatory signaling pathway leading to gene transcription.
Effects of CD28 on Gene Transcription
CD28 signaling significantly amplifies the transcriptional response initiated by the TCR. A primary mechanism is the stabilization of messenger RNA (mRNA) for various cytokines, leading to a sustained and robust production of these key signaling molecules. Furthermore, CD28 signaling directly enhances the transcription of several lymphokine genes.[1][4]
Key Target Genes
The transcriptional regulation by CD28 has been extensively studied for a number of cytokine genes that are critical for T-cell function and the overall immune response.
| Target Gene | Effect of CD28 Signaling | Key Transcription Factors Involved | Reference |
| Interleukin-2 (IL-2) | Increased gene expression, crucial for T-cell proliferation. | NF-κB, AP-1, NFAT | [1][2] |
| Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF) | Three- to six-fold increase in promoter activity. | CD28-induced nuclear complex | [1] |
| Interleukin-3 (IL-3) | Three- to six-fold increase in promoter activity. | CD28-induced nuclear complex | [1] |
| Interferon-gamma (IFN-γ) | Increased promoter activity. | CD28-induced nuclear complex | [1] |
| Bcl-xL | Upregulation, promoting T-cell survival. | NF-κB | [4] |
Studies have identified specific CD28 response elements within the promoters of genes like IL-2, IL-3, and GM-CSF.[1] These elements bind a CD28-induced nuclear complex, which contains polypeptides of approximately 35, 36, and 44 kDa.[1] Mutation of these response elements abrogates the CD28-mediated enhancement of promoter activity, demonstrating their critical role in this regulatory process.[1]
Experimental Protocols
The investigation of CD28's effects on gene transcription employs a variety of molecular and cellular biology techniques. Below are detailed methodologies for key experiments.
RNA Sequencing (RNA-seq) for Global Gene Expression Analysis
This protocol outlines the steps to identify genes that are differentially expressed upon CD28 co-stimulation.
References
- 1. Regulation of T-cell lymphokine gene transcription by the accessory molecule CD28 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Reactome | Regulation of T cell activation by CD28 family [reactome.org]
- 4. Two pathways of costimulation through CD28 - PMC [pmc.ncbi.nlm.nih.gov]
TC AC 28: A Technical Guide to a Selective BET Bromodomain Probe for Chromatin Remodeling Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
TC AC 28 is a potent and selective chemical probe targeting the second bromodomain (BD2) of the Bromodomain and Extra-Terminal (BET) family of proteins. This document provides an in-depth technical guide on the utilization of this compound as a tool for studying chromatin remodeling. It includes a summary of its binding affinities, detailed experimental protocols for its characterization, and a visual representation of its mechanism of action within the broader context of chromatin regulation. This guide is intended to equip researchers with the necessary information to effectively employ this compound in their investigations into the role of BET bromodomains in health and disease.
Introduction to this compound and Chromatin Remodeling
Chromatin, the complex of DNA and proteins within the nucleus, is dynamically regulated to control gene expression. A key mechanism in this regulation is the post-translational modification of histone proteins, particularly the acetylation of lysine residues. These acetylated lysines are recognized by specific protein modules called bromodomains. The BET family of proteins, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, are critical "readers" of these epigenetic marks.[1] Through their tandem bromodomains (BD1 and BD2), BET proteins bind to acetylated histones and recruit transcriptional machinery to specific genomic loci, thereby activating gene expression.[2][3] Dysregulation of BET protein function is implicated in a variety of diseases, including cancer and inflammation, making them attractive therapeutic targets.[2]
This compound is a high-affinity ligand for BET bromodomains that functions by mimicking the acetylated lysine residues on histone tails.[2] By competitively binding to the bromodomain pocket, this compound displaces BET proteins from chromatin, leading to the suppression of target gene transcription.[2] A notable feature of this compound is its selectivity for the second bromodomain (BD2) over the first (BD1) of BET proteins, providing a valuable tool to dissect the distinct functions of these two domains.
Quantitative Data: Binding Affinities of this compound
The binding affinity of this compound for the individual bromodomains of BRD2 has been quantified, demonstrating its marked selectivity for BD2.
| Target Protein | Dissociation Constant (Kd) |
| BRD2 (BD1) | 800 nM |
| BRD2 (BD2) | 40 nM |
Mechanism of Action: Signaling Pathway
This compound exerts its effects by disrupting the interaction between BET proteins and acetylated chromatin. This leads to a cascade of events culminating in the repression of specific gene transcription programs.
Experimental Protocols
This section provides detailed methodologies for key experiments to characterize the interaction of this compound with BET bromodomains and its cellular effects.
Isothermal Titration Calorimetry (ITC) for Binding Affinity Determination
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).[4][5][6]
Materials:
-
Purified recombinant BET bromodomain (e.g., BRD2-BD1, BRD2-BD2)
-
This compound
-
ITC instrument (e.g., Malvern MicroCal)
-
ITC buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl)
-
DMSO
Protocol:
-
Sample Preparation:
-
Dialyze the purified BET bromodomain extensively against the ITC buffer.
-
Prepare a stock solution of this compound in 100% DMSO.
-
Dilute the protein and this compound into the final ITC buffer. The final DMSO concentration must be identical in both the protein and ligand solutions to minimize heats of dilution.[5]
-
Typical concentrations: 5-50 µM protein in the cell and 50-500 µM this compound in the syringe.[5]
-
Degas both solutions immediately before the experiment.[5]
-
-
ITC Experiment:
-
Set the experimental temperature (e.g., 25°C).
-
Load the protein solution into the sample cell and the this compound solution into the injection syringe.
-
Perform a series of injections (e.g., 19 injections of 2 µL) with a spacing of 150 seconds between injections.
-
A control experiment titrating this compound into buffer alone should be performed to subtract the heat of dilution.[4]
-
-
Data Analysis:
-
Integrate the raw ITC data to obtain the heat change for each injection.
-
Fit the integrated data to a suitable binding model (e.g., one-site binding model) to determine the Kd, n, and ΔH.
-
NanoBRET™ Assay for Cellular Target Engagement
The NanoBRET™ assay is a proximity-based assay that measures protein-protein interactions in living cells.[7][8] It can be used to determine the engagement of this compound with a BET protein in a cellular context.
Materials:
-
HEK293 cells
-
Expression vectors for NanoLuc®-BET fusion protein (e.g., NanoLuc®-BRD4) and HaloTag®-Histone fusion protein (e.g., Histone H3.3-HaloTag®)
-
Transfection reagent
-
HaloTag® NanoBRET™ 618 Ligand
-
NanoBRET™ Nano-Glo® Substrate
-
This compound
-
Plate reader capable of measuring luminescence and filtered fluorescence
Protocol:
-
Cell Transfection:
-
Co-transfect HEK293 cells with the NanoLuc®-BET and HaloTag®-Histone expression vectors.
-
-
Cell Plating and Ligand Addition:
-
24 hours post-transfection, replate the cells into a 96-well plate.
-
Add the HaloTag® NanoBRET™ 618 Ligand to the experimental wells.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of this compound and incubate for a defined period (e.g., 2 hours).
-
-
Substrate Addition and Measurement:
-
Add the NanoBRET™ Nano-Glo® Substrate.
-
Measure the donor (NanoLuc®) and acceptor (HaloTag®) signals using the plate reader.
-
-
Data Analysis:
-
Calculate the corrected NanoBRET™ ratio.
-
Plot the corrected NanoBRET™ ratio against the concentration of this compound to determine the IC50 value.
-
Chromatin Immunoprecipitation (ChIP) for Histone Mark Analysis
ChIP is used to determine the occupancy of specific proteins or histone modifications at defined genomic regions.[9][10] This protocol can be adapted to investigate the displacement of BET proteins from chromatin upon treatment with this compound.
Materials:
-
Cells of interest (e.g., a cancer cell line)
-
This compound
-
Formaldehyde
-
Glycine
-
Cell lysis buffer
-
Sonication equipment
-
Antibody against a BET protein (e.g., anti-BRD4) or a specific histone mark (e.g., anti-H3K27ac)
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
Proteinase K
-
Reagents for DNA purification
-
qPCR reagents
Protocol:
-
Cell Treatment and Cross-linking:
-
Treat cells with this compound or vehicle control.
-
Cross-link proteins to DNA with formaldehyde.
-
Quench the cross-linking reaction with glycine.
-
-
Chromatin Preparation:
-
Lyse the cells to release the nuclei.
-
Isolate the chromatin and shear it to an average size of 200-500 bp by sonication.
-
-
Immunoprecipitation:
-
Incubate the sheared chromatin with the specific antibody overnight.
-
Add Protein A/G magnetic beads to capture the antibody-protein-DNA complexes.
-
-
Washing and Elution:
-
Wash the beads to remove non-specific binding.
-
Elute the immunoprecipitated complexes from the beads.
-
-
Reverse Cross-linking and DNA Purification:
-
Reverse the cross-links by heating.
-
Digest the proteins with Proteinase K.
-
Purify the DNA.
-
-
Analysis:
-
Quantify the enrichment of specific DNA sequences using qPCR with primers for target gene promoters (e.g., MYC promoter).
-
Gene Expression Analysis by RT-qPCR
Reverse transcription-quantitative PCR (RT-qPCR) is used to measure the expression levels of specific genes.[11][12] This can be used to assess the downstream effects of this compound on the transcription of BET target genes.
Materials:
-
Cells of interest
-
This compound
-
RNA extraction kit
-
Reverse transcriptase and reagents for cDNA synthesis
-
qPCR instrument
-
qPCR master mix (e.g., SYBR Green or TaqMan)
-
Primers for target genes (e.g., MYC, BCL2) and a housekeeping gene (e.g., GAPDH, ACTB)
Protocol:
-
Cell Treatment and RNA Extraction:
-
Treat cells with this compound or vehicle control for a desired time.
-
Harvest the cells and extract total RNA.
-
-
cDNA Synthesis:
-
Synthesize cDNA from the extracted RNA using reverse transcriptase.
-
-
qPCR:
-
Perform qPCR using the synthesized cDNA, primers for the target and housekeeping genes, and a qPCR master mix.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Normalize the Ct values of the target genes to the housekeeping gene.
-
Calculate the fold change in gene expression using the ΔΔCt method.[11]
-
Conclusion
This compound is a valuable chemical probe for elucidating the specific roles of the second bromodomain of BET proteins in chromatin remodeling and gene regulation. Its high affinity and selectivity, combined with the experimental protocols outlined in this guide, provide researchers with a robust toolkit to investigate the therapeutic potential of targeting BET bromodomains in various diseases. The provided data and methodologies are intended to serve as a foundation for further exploration and discovery in the dynamic field of epigenetics.
References
- 1. researchgate.net [researchgate.net]
- 2. What are BET inhibitors and how do they work? [synapse.patsnap.com]
- 3. BET Bromodomain Inhibitors: Novel Design Strategies and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 6. Isothermal Titration Calorimetry | Biomolecular Interactions Analysis | Malvern Panalytical [malvernpanalytical.com]
- 7. NanoBRET™ BRD4/Histone H3.3 Interaction Assay Protocol [worldwide.promega.com]
- 8. promega.com [promega.com]
- 9. Chromatin immunoprecipitation protocol for histone modifications and protein-DNA binding analyses in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. An overview of technical considerations when using quantitative real-time PCR analysis of gene expression in human exercise research - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling "TC AC 28": Initial Investigations Yield No Direct Biological or Chemical Entity
A comprehensive search for "TC AC 28" has not identified a specific drug, chemical compound, or biological molecule corresponding to this identifier within publicly available scientific and technical literature. The initial investigation suggests that "this compound" may be an internal project code, a novel compound with limited public disclosure, or a potential misnomer for a different entity.
Initial database and search engine queries for "this compound" did not retrieve any relevant results pertaining to pharmaceutical development, preclinical research, or clinical trials. The search results were predominantly associated with aviation regulations, specifically pointing to documents from Transport Canada (Advisory Circular No. 700-028) and the U.S. Federal Aviation Administration (Advisory Circular AC 25-28). Further unrelated search results included topics such as the PRISMA 2020 guidelines for systematic reviews, materials science research on lanthanum nickelates, and general information on unrelated subjects.
This lack of specific findings prevents the creation of the requested in-depth technical guide. Without foundational information on the nature of "this compound," it is not possible to provide data on its discovery, mechanism of action, experimental protocols, or associated signaling pathways.
To proceed with the user's request, clarification on the identity of "this compound" is essential. Further details that could aid in a more targeted search include:
-
Full chemical name or IUPAC nomenclature.
-
Alternative names, synonyms, or internal codes.
-
The therapeutic area or biological target of interest.
-
Any associated research institution, company, or publication.
Upon receiving more specific information, a thorough and accurate technical guide that meets the user's detailed requirements for data presentation, experimental protocols, and visualizations can be compiled.
In-Depth Technical Guide to TC AC 28: A High-Affinity BET Bromodomain Ligand
For Researchers, Scientists, and Drug Development Professionals
Abstract
TC AC 28 is a potent and selective small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins. Structurally identified as 6-(1H-Indol-4-yl)-8-methoxy-1-methyl-4H-[1][2][3]triazolo[4,3-a][1][3]benzodiazepine-4-acetic acid methyl ester, this compound demonstrates high affinity for BET bromodomains, playing a crucial role in epigenetic regulation. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and experimental protocols related to this compound, designed to support researchers and professionals in the field of drug discovery and development.
Chemical Structure and Properties
This compound belongs to the triazolo-benzodiazepine class of compounds. Its detailed chemical and physical properties are summarized in the table below, providing essential information for experimental design and handling.
| Property | Value | Reference |
| Chemical Name | 6-(1H-Indol-4-yl)-8-methoxy-1-methyl-4H-[1][2][3]triazolo[4,3-a][1][3]benzodiazepine-4-acetic acid methyl ester | [1][4] |
| Molecular Formula | C₂₃H₂₁N₅O₃ | [1] |
| Molecular Weight | 415.44 g/mol | [1] |
| CAS Number | 1809296-92-1 | [5] |
| Purity | ≥98% (HPLC) | [1] |
Mechanism of Action: Targeting the BET Bromodomain Signaling Pathway
The BET family of proteins, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, are key epigenetic readers. They recognize and bind to acetylated lysine residues on histone tails and other proteins through their tandem bromodomains (BD1 and BD2). This interaction is a critical step in the recruitment of transcriptional machinery, including the positive transcription elongation factor b (P-TEFb), to gene promoters and enhancers. The recruitment of this machinery initiates and elongates transcription of target genes, many of which are implicated in cancer and inflammation, such as the proto-oncogene c-MYC.[6][7]
This compound functions as a competitive inhibitor at the acetyl-lysine binding pocket of BET bromodomains. By occupying this pocket, this compound prevents the interaction between BET proteins and acetylated histones. This disruption displaces BET proteins from chromatin, leading to the downregulation of target gene expression. This mechanism underlies the potential therapeutic applications of this compound in diseases characterized by aberrant BET protein activity.
Below is a diagram illustrating the BET bromodomain signaling pathway and the inhibitory action of this compound.
Figure 1: BET Bromodomain Signaling Pathway and Inhibition by this compound.
Quantitative Data
The binding affinity of this compound for the bromodomains of BRD2 has been determined, highlighting its potency and selectivity. The dissociation constants (Kd) are presented in the table below.
| Target | Binding Affinity (Kd) | Reference |
| BRD2(1) | 800 nM | [1][5] |
| BRD2(2) | 40 nM | [1][5] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and extension of research findings. Below are generalized protocols for assays commonly used to characterize BET bromodomain inhibitors like this compound.
Isothermal Titration Calorimetry (ITC)
ITC is a quantitative technique used to measure the thermodynamic parameters of binding interactions, such as Kd, stoichiometry (n), and enthalpy (ΔH).
Principle: ITC directly measures the heat released or absorbed during the binding of a ligand (this compound) to a macromolecule (BET bromodomain).
Generalized Protocol:
-
Sample Preparation:
-
Prepare a solution of the purified BET bromodomain protein (e.g., 20-50 µM) in a suitable, low-ionization enthalpy buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.5).
-
Prepare a solution of this compound (e.g., 200-500 µM) in the identical buffer. Ensure the final concentration of any solvent (e.g., DMSO) is matched between the protein and ligand solutions.
-
Degas both solutions to prevent the formation of air bubbles.
-
-
ITC Experiment:
-
Load the protein solution into the sample cell of the calorimeter and the this compound solution into the injection syringe.
-
Set the experimental temperature (e.g., 25°C).
-
Perform a series of injections (e.g., 19 injections of 2 µL each) of the this compound solution into the protein solution, with sufficient time between injections for the system to return to thermal equilibrium.
-
-
Data Analysis:
-
Integrate the heat change for each injection peak.
-
Plot the integrated heat per mole of injectant against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model to determine the Kd, n, and ΔH.
-
Figure 2: Isothermal Titration Calorimetry (ITC) Experimental Workflow.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
TR-FRET is a robust, high-throughput assay for measuring binding interactions in a homogenous format.
Principle: The assay measures the transfer of energy from a donor fluorophore to an acceptor fluorophore when they are in close proximity. In the context of BET inhibitors, a competitive binding format is often used.
Generalized Protocol:
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 50 mM HEPES, 150 mM NaCl, 0.1% BSA, pH 7.5).
-
Use a biotinylated histone peptide (e.g., H4K5acK8acK12acK16ac) and a GST-tagged BET bromodomain.
-
Use a lanthanide-labeled streptavidin (donor) and a fluorescently-labeled anti-GST antibody (acceptor).
-
-
Assay Procedure:
-
Add the GST-tagged BET bromodomain, biotinylated histone peptide, and varying concentrations of this compound to the wells of a microplate.
-
Incubate to allow for binding to reach equilibrium.
-
Add the lanthanide-labeled streptavidin and the fluorescently-labeled anti-GST antibody.
-
Incubate to allow for the detection reagents to bind.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence emission at the donor and acceptor wavelengths using a TR-FRET-compatible plate reader.
-
Calculate the ratio of acceptor to donor emission.
-
Plot the TR-FRET ratio against the concentration of this compound to determine the IC50 value.
-
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)
ChIP-seq is a powerful method to identify the genome-wide binding sites of a protein of interest. In the context of BET inhibitors, it can be used to assess the displacement of BET proteins from chromatin.
Principle: Cells are treated with an inhibitor, and then DNA-protein complexes are cross-linked. The protein of interest (a BET protein) is immunoprecipitated, and the associated DNA is sequenced to identify its genomic location.
Generalized Protocol:
-
Cell Treatment and Cross-linking:
-
Culture cells to the desired confluency and treat with either this compound or a vehicle control for a specified time.
-
Cross-link protein-DNA complexes by adding formaldehyde directly to the culture medium and incubating.
-
Quench the cross-linking reaction with glycine.
-
-
Chromatin Preparation:
-
Harvest and lyse the cells to isolate the nuclei.
-
Sonciate the nuclear lysate to shear the chromatin into fragments of a desired size range (e.g., 200-500 bp).
-
-
Immunoprecipitation:
-
Incubate the sheared chromatin with an antibody specific to the BET protein of interest (e.g., anti-BRD4).
-
Add protein A/G magnetic beads to capture the antibody-chromatin complexes.
-
Wash the beads to remove non-specifically bound chromatin.
-
-
DNA Purification and Sequencing:
-
Elute the chromatin from the beads and reverse the cross-links by heating.
-
Purify the DNA.
-
Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.
-
-
Data Analysis:
-
Align the sequencing reads to a reference genome.
-
Identify regions of enrichment (peaks) to determine the binding sites of the BET protein.
-
Compare the peak profiles between this compound-treated and control samples to assess the displacement of the BET protein.
-
Figure 3: Chromatin Immunoprecipitation sequencing (ChIP-seq) Experimental Workflow.
Conclusion
This compound is a valuable chemical probe for studying the biological roles of BET bromodomains. Its high affinity and selectivity for the second bromodomain of BRD2 make it a useful tool for dissecting the specific functions of individual bromodomains. This technical guide provides a foundational understanding of this compound's chemical properties, mechanism of action, and relevant experimental methodologies to facilitate further research and drug development efforts targeting the BET family of proteins.
References
- 1. This compound | CAS 1809296-92-1 | TCAC28 | Tocris Bioscience [tocris.com]
- 2. zaguan.unizar.es [zaguan.unizar.es]
- 3. A Minireview on BET Inhibitors: Beyond Bromodomain Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gram-Scale Laboratory Synthesis of this compound, a High-Affinity BET Bromodomain Ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Bromodomain and Extra-Terminal Family Proteins BRD2, BRD3, and BRD4 Contribute to H19-Dependent Transcriptional Regulation of Cell Adhesion Molecules, Modulating Metastatic Dissemination Program in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MYC: a multipurpose oncogene with prognostic and therapeutic implications in blood malignancies - PMC [pmc.ncbi.nlm.nih.gov]
The Selective Affinity of TC AC 28 for BRD2 Bromodomains: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the selectivity of the small molecule inhibitor TC AC 28 for the bromodomains of Bromodomain-containing protein 2 (BRD2). The document details quantitative binding data, comprehensive experimental protocols for assessing selectivity and cellular engagement, and visualizes the key signaling pathways influenced by BRD2, offering a valuable resource for researchers in epigenetics and drug discovery.
Executive Summary
This compound is a high-affinity ligand for the Bromodomain and Extra-Terminal (BET) family of proteins, exhibiting notable selectivity for the second bromodomain (BD2) of BRD2 over its first bromodomain (BD1). This preferential binding provides a valuable tool for dissecting the specific functions of BRD2 BD2 in transcriptional regulation and disease. This guide summarizes the known selectivity profile, provides detailed methodologies to study such interactions, and explores the downstream signaling consequences of BRD2 inhibition.
Data Presentation: Quantitative Selectivity of this compound
The selectivity of this compound for the individual bromodomains of BRD2 has been quantified, revealing a clear preference for the second bromodomain. The dissociation constants (Kd) highlight a 20-fold higher affinity for BRD2(2) compared to BRD2(1).[1][2]
| Target Bromodomain | Dissociation Constant (Kd) |
| BRD2(1) | 800 nM |
| BRD2(2) | 40 nM |
Experimental Protocols
To facilitate further research and validation, this section provides detailed protocols for key experiments used to characterize the binding affinity and cellular effects of bromodomain inhibitors like this compound.
Isothermal Titration Calorimetry (ITC) for Binding Affinity Determination
ITC directly measures the heat released or absorbed during the binding of a ligand to a protein, providing a complete thermodynamic profile of the interaction.
Objective: To determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of this compound binding to BRD2 bromodomains.
Materials:
-
Purified recombinant BRD2(1) and BRD2(2) protein (≥95% purity)
-
This compound compound
-
ITC instrument (e.g., Malvern Panalytical MicroCal PEAQ-ITC)
-
ITC buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP)
-
DMSO (for compound stock solution)
Procedure:
-
Sample Preparation:
-
Dialyze the purified BRD2 bromodomain proteins against the ITC buffer overnight at 4°C to ensure buffer matching.
-
Prepare a stock solution of this compound in 100% DMSO.
-
Dilute the this compound stock solution in the final dialysis buffer to the desired concentration (typically 10-20 fold higher than the protein concentration). The final DMSO concentration should be matched in the protein solution to avoid buffer mismatch artifacts.
-
Degas both the protein and ligand solutions for 10-15 minutes prior to the experiment.
-
-
ITC Experiment Setup:
-
Set the experimental temperature to 25°C.
-
Load the BRD2 bromodomain solution (e.g., 20-50 µM) into the sample cell.
-
Load the this compound solution (e.g., 200-500 µM) into the injection syringe.
-
Set the stirring speed to 750 rpm.
-
-
Titration:
-
Perform an initial injection of 0.4 µL, followed by 19 injections of 2 µL with a spacing of 150 seconds between injections.
-
-
Data Analysis:
-
Integrate the raw titration data to obtain the heat change per injection.
-
Fit the integrated data to a suitable binding model (e.g., one-site binding model) using the analysis software provided with the instrument to determine the Kd, n, and ΔH.
-
NanoBRET™ Target Engagement Assay for Intracellular Affinity
The NanoBRET™ assay is a proximity-based method that measures the engagement of a test compound with a target protein in live cells.
Objective: To determine the intracellular affinity of this compound for BRD2.
Materials:
-
HEK293 cells
-
Expression vectors for BRD2-NanoLuc® fusion protein
-
NanoBRET™ Tracer
-
This compound compound
-
Opti-MEM® I Reduced Serum Medium
-
Nano-Glo® Live Cell Reagent
-
Luminometer
Procedure:
-
Cell Transfection:
-
Transfect HEK293 cells with the BRD2-NanoLuc® fusion vector.
-
Plate the transfected cells in a 96-well plate and incubate for 24 hours.
-
-
Compound and Tracer Addition:
-
Prepare serial dilutions of this compound in Opti-MEM®.
-
Add the diluted this compound to the cells.
-
Add the NanoBRET™ Tracer at a fixed concentration (predetermined from a tracer titration experiment).
-
-
Incubation:
-
Incubate the plate for 2 hours at 37°C in a CO2 incubator.
-
-
Luminescence Reading:
-
Add the Nano-Glo® Live Cell Reagent to all wells.
-
Read the donor (460 nm) and acceptor (618 nm) emission signals using a luminometer.
-
-
Data Analysis:
-
Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal.
-
Plot the NanoBRET™ ratio as a function of this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Western Blot for Downstream Signaling (p-ERK)
Objective: To assess the effect of this compound on the phosphorylation of ERK, a downstream component of the Ras/ERK pathway.
Materials:
-
Cell line of interest (e.g., a cancer cell line with known BRD2 dependency)
-
This compound compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Cell Treatment:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound for a specified time (e.g., 24 hours).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse the cells in lysis buffer on ice.
-
Centrifuge the lysates and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST.
-
Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
-
Stripping and Re-probing:
-
Strip the membrane and re-probe with the primary antibody against total-ERK1/2 to normalize for protein loading.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Calculate the ratio of phospho-ERK to total-ERK for each treatment condition.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key experimental workflows and signaling pathways relevant to the study of this compound and BRD2.
Isothermal Titration Calorimetry (ITC) Workflow
Caption: Workflow for determining binding affinity using Isothermal Titration Calorimetry.
NanoBRET™ Target Engagement Workflow
Caption: Workflow for measuring intracellular target engagement using the NanoBRET™ assay.
BRD2 in the Wnt/β-catenin Signaling Pathway
BRD2 has been implicated in the regulation of the Wnt/β-catenin signaling pathway, a critical pathway in development and disease. BRD2 can influence the transcription of Wnt target genes, including the key oncogene c-Myc.
Caption: BRD2's role in the Wnt/β-catenin signaling pathway, leading to c-Myc expression.
BRD2 in the Ras/ERK Signaling Pathway
The Ras/ERK pathway is another fundamental signaling cascade that can be influenced by BRD2. BRD2 can impact the expression of genes downstream of this pathway, which are crucial for cell proliferation and survival.
Caption: BRD2's potential influence on the Ras/ERK signaling pathway and downstream gene expression.
Conclusion
This compound demonstrates significant selectivity for the second bromodomain of BRD2, making it a valuable chemical probe to investigate the specific biological roles of this domain. The provided experimental protocols offer a robust framework for researchers to further characterize the binding and cellular effects of this compound and other bromodomain inhibitors. Understanding the interplay between BRD2 and key signaling pathways such as Wnt/β-catenin and Ras/ERK is crucial for elucidating its role in health and disease, and for the development of novel therapeutic strategies targeting the BET family of proteins. Further studies to establish a comprehensive selectivity profile of this compound across the entire bromodomain family and to quantify its impact on various signaling pathways will be instrumental in advancing its utility as a research tool and potential therapeutic lead.
References
- 1. Selectivity on-target of bromodomain chemical probes by structure-guided medicinal chemistry and chemical biology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ACA-28, an ERK MAPK Signaling Modulator, Exerts Anticancer Activity through ROS Induction in Melanoma and Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Biological Functions of CCDC28B
Disclaimer: Initial searches for "TC AC 28" did not yield a recognized biological entity. The following guide is based on the strong assumption that the intended topic is Coiled-Coil Domain Containing 28B (CCDC28B) , a protein with well-documented biological functions relevant to researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the biological functions of CCDC28B, a protein implicated in several critical cellular processes. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development.
Core Functions and Biological Significance
Coiled-Coil Domain Containing 28B (CCDC28B) is a protein that plays a crucial role in ciliogenesis, the formation of cilia, which are microtubule-based organelles essential for various cellular signaling pathways.[1][2][3] CCDC28B localizes to centrosomes and basal bodies, structures that are fundamental to cilia formation.[2] Its function is highly conserved in ciliated metazoans.[3]
Dysfunction of CCDC28B has been associated with human diseases, including Bardet-Biedl Syndrome (BBS), a ciliopathy characterized by a wide range of symptoms.[2][3] More recently, a variant of CCDC28B has been linked to Common Variable Immunodeficiency (CVID), highlighting its role in the immune system.[4]
Quantitative Data Summary
The following tables summarize key quantitative data from studies on CCDC28B, providing insights into its functional impact.
Table 1: Effect of CCDC28B Depletion on Cilia Length
| Cell/Organism Type | Condition | Cilia Length (µm, mean ± SD) | Reference |
| Mouse Embryonic Fibroblasts (MEFs) | Wild-type | 2.33 ± 0.70 | [5] |
| Mouse Embryonic Fibroblasts (MEFs) | Ccdc28b mutant | 2.31 ± 0.78 | [5] |
Table 2: Impact of CCDC28B on mTORC2 Signaling
| Cell/Organism Type | Condition | Phospho-Akt S473 Levels (relative to control) | Reference |
| NIH3T3 cells | CCDC28B depletion | Reduced | [6][7] |
| Zebrafish embryos | CCDC28B depletion | Reduced | [6][7] |
| Cells | CCDC28B overexpression | Increased | [6][7] |
| Zebrafish embryos | CCDC28B overexpression | Increased | [6] |
Table 3: CCDC28B Expression Profile
| Tissue/Cell Type | Expression Level | Data Source |
| Testis | High | The Human Protein Atlas[8] |
| Skeletal muscle | High | The Human Protein Atlas[8] |
| Heart muscle | High | The Human Protein Atlas[8] |
| Adipose tissue | Moderate | The Human Protein Atlas[8] |
| Jurkat T-cells | Comparable to ciliated fibroblasts | [4] |
| Primary T-cells | Comparable to ciliated fibroblasts | [4] |
Key Signaling Pathways Involving CCDC28B
CCDC28B is a key player in at least two significant signaling pathways: the mTORC2 pathway, which is crucial for cell growth and survival, and the immune synapse assembly pathway, which is fundamental for T-cell activation.
CCDC28B and the mTORC2 Signaling Pathway
CCDC28B is a positive regulator of the mTOR Complex 2 (mTORC2), a protein complex that plays a central role in cell proliferation, survival, and metabolism.[1][6][7] CCDC28B interacts with SIN1 (also known as MAPKAP1), a core component of mTORC2.[1][6] This interaction is important for the assembly, stability, and activity of the mTORC2 complex.[1][6] Depletion of CCDC28B leads to a reduction in the phosphorylation of Akt at serine 473, a downstream target of mTORC2, indicating decreased mTORC2 activity.[6][7] Interestingly, CCDC28B's role in regulating cilia length appears to be at least partially independent of the mTORC2 complex itself, although it is dependent on its interaction with SIN1.[1][6]
CCDC28B in Immune Synapse Assembly
In non-ciliated T-cells, CCDC28B participates in the assembly of the immune synapse (IS), a specialized structure formed at the interface between a T-cell and an antigen-presenting cell (APC).[4] CCDC28B is required for the polarized recycling of the T-cell antigen receptor (TCR) to the IS.[4] This process involves the recruitment of the actin regulator WASH and its adapter FAM21 to endosomes, which promotes actin polymerization necessary for TCR recycling.[4] A pathogenic variant of CCDC28B (R25W) fails to interact with FAM21, leading to impaired TCR recycling and defective IS assembly, which has been associated with CVID.[4]
Detailed Experimental Protocols
The following are generalized protocols for key experiments used to study CCDC28B, based on methodologies described in the cited literature.
Immunofluorescence Staining for CCDC28B Localization and Cilia Visualization
This protocol is designed to visualize the subcellular localization of CCDC28B and the structure of cilia in cultured cells.
-
Cell Culture: Grow cells on glass coverslips in a sterile culture dish to the desired confluency.
-
Fixation:
-
Wash the cells briefly with Phosphate-Buffered Saline (PBS).
-
Fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature, or with ice-cold methanol for 5-10 minutes at -20°C.
-
-
Permeabilization: If using paraformaldehyde fixation, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., PBS with 1% Bovine Serum Albumin and 0.1% Tween 20) for 1 hour at room temperature.
-
Primary Antibody Incubation:
-
Dilute the primary antibodies against CCDC28B and a ciliary marker (e.g., acetylated α-tubulin for the axoneme and γ-tubulin for the basal body) in the blocking buffer.
-
Incubate the cells with the primary antibodies overnight at 4°C.
-
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Secondary Antibody Incubation:
-
Dilute fluorophore-conjugated secondary antibodies (with high-contrast colors) in the blocking buffer.
-
Incubate the cells with the secondary antibodies for 1 hour at room temperature in the dark.
-
-
Counterstaining: Stain the cell nuclei with DAPI (4',6-diamidino-2-phenylindole) for 5 minutes.
-
Mounting and Imaging:
-
Wash the cells three times with PBS.
-
Mount the coverslips onto glass slides using an antifade mounting medium.
-
Visualize the cells using a confocal or fluorescence microscope.
-
Co-Immunoprecipitation (Co-IP) to Study CCDC28B Protein Interactions
This protocol is used to determine if CCDC28B physically interacts with other proteins within the cell.
-
Cell Lysis:
-
Harvest cultured cells and wash them with ice-cold PBS.
-
Lyse the cells in a non-denaturing lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors) on ice for 30 minutes.
-
Centrifuge the lysate at high speed to pellet the cell debris and collect the supernatant.
-
-
Pre-clearing: (Optional) Incubate the cell lysate with protein A/G agarose beads for 1 hour at 4°C to reduce non-specific binding.
-
Immunoprecipitation:
-
Incubate the pre-cleared lysate with a primary antibody against CCDC28B or a control IgG overnight at 4°C with gentle rotation.
-
Add protein A/G agarose beads to the lysate and incubate for another 1-3 hours at 4°C to capture the antibody-protein complexes.
-
-
Washing:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads three to five times with ice-cold lysis buffer to remove non-specifically bound proteins.
-
-
Elution:
-
Resuspend the beads in SDS-PAGE sample buffer.
-
Boil the samples for 5-10 minutes to elute the proteins from the beads.
-
-
Western Blotting:
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Probe the membrane with primary antibodies against the potential interacting proteins (e.g., SIN1, FAM21).
-
Detect the proteins using appropriate HRP-conjugated secondary antibodies and a chemiluminescent substrate.
-
CRISPR/Cas9-Mediated Knockout of Ccdc28b
This protocol provides a general workflow for generating a Ccdc28b knockout cell line to study its loss-of-function phenotypes.
-
Guide RNA (gRNA) Design and Cloning:
-
Design two or more gRNAs targeting an early exon of the Ccdc28b gene to ensure a frameshift mutation and subsequent nonsense-mediated decay of the mRNA.
-
Clone the gRNAs into a suitable Cas9 expression vector.
-
-
Transfection:
-
Transfect the Cas9-gRNA construct into the target cells using a high-efficiency transfection reagent or electroporation.
-
-
Single-Cell Cloning:
-
After 48-72 hours, harvest the transfected cells.
-
Perform single-cell sorting by fluorescence-activated cell sorting (FACS) into 96-well plates, or use limiting dilution to isolate single cells.
-
-
Clonal Expansion and Screening:
-
Expand the single-cell clones into larger populations.
-
Screen for Ccdc28b knockout by extracting genomic DNA and performing PCR followed by Sanger sequencing to identify insertions or deletions (indels) at the target site.
-
-
Validation:
-
Confirm the absence of CCDC28B protein in the knockout clones by Western blotting.
-
Analyze the functional consequences of the knockout, such as changes in cilia length or mTORC2 signaling.
-
References
- 1. The Bardet-Biedl syndrome-related protein CCDC28B modulates mTORC2 function and interacts with SIN1 to control cilia length independently of the mTOR complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. genecards.org [genecards.org]
- 3. Characterization of CCDC28B reveals its role in ciliogenesis and provides insight to understand its modifier effect on Bardet-Biedl syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A CVID-associated variant in the ciliogenesis protein CCDC28B disrupts immune synapse assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Generation and characterization of Ccdc28b mutant mice links the Bardet-Biedl associated gene with mild social behavioral phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Bardet–Biedl syndrome-related protein CCDC28B modulates mTORC2 function and interacts with SIN1 to control cilia length independently of the mTOR complex - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CCDC28B protein expression summary - The Human Protein Atlas [proteinatlas.org]
Methodological & Application
Application Notes and Protocols for Utilizing TC AC 28 in ChIP-seq Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
TC AC 28 is a potent and selective high-affinity ligand for the bromodomain and extra-terminal domain (BET) family of proteins, with a notable preference for the second bromodomain (BD2) of BRD2.[1] As an epigenetic reader, BRD2 plays a crucial role in transcriptional regulation by recognizing acetylated lysine residues on histones, thereby recruiting transcriptional machinery to specific gene loci. The targeted inhibition of BRD2 by this compound offers a powerful tool to investigate the specific functions of this protein in gene regulation and disease, making it a valuable chemical probe for drug development and academic research.
Chromatin Immunoprecipitation followed by sequencing (ChIP-seq) is a robust method to identify the genome-wide binding sites of a protein of interest. The application of this compound in a ChIP-seq workflow allows for the precise mapping of BRD2-occupied genomic regions and the elucidation of how this occupancy is altered upon selective inhibition. These application notes provide a comprehensive guide and detailed protocols for the effective use of this compound in BRD2 ChIP-seq experiments.
Signaling Pathway of BRD2-Mediated Transcription
BRD2 is a key transcriptional co-activator. It binds to acetylated histones, particularly at promoter and enhancer regions, through its tandem bromodomains. This interaction facilitates the recruitment of essential components of the transcriptional machinery, such as transcription factors (e.g., E2F1) and RNA Polymerase II, to initiate and elongate transcription of target genes, including those involved in cell cycle progression like Cyclin A.[2][3][4] this compound, by selectively binding to the bromodomains of BRD2, competitively inhibits its interaction with acetylated chromatin, leading to the displacement of BRD2 from its target gene promoters and a subsequent downregulation of their expression.
References
- 1. Brd2 (D89B4) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 2. The C-terminal domain of Brd2 is important for chromatin interaction and regulation of transcription and alternative splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bromodomain analysis of Brd2-dependent transcriptional activation of cyclin A - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of Transcription Complexes that Contain the Double Bromodomain Protein Brd2 and Chromatin Remodeling Machines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for TC AC 28 in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
TC AC 28 is a potent and selective small molecule inhibitor targeting the bromodomain and extra-terminal (BET) family of proteins, with a high affinity for the second bromodomain (BD2) of BRD2. As epigenetic readers, BET proteins play a critical role in the transcriptional regulation of key oncogenes, most notably c-Myc. By competitively binding to the acetyl-lysine binding pockets of bromodomains, BET inhibitors like this compound can displace these proteins from chromatin, leading to the suppression of target gene expression and subsequent anti-proliferative effects in various cancer models.
These application notes provide a comprehensive overview of the recommended dosage and administration of BET bromodomain inhibitors in mouse models, using the well-characterized compound (+)-JQ1 as a foundational reference due to the current lack of specific in vivo data for this compound. The provided protocols and data are intended to serve as a starting point for designing and conducting preclinical in vivo studies with this compound. It is crucial to note that optimization of dosing, formulation, and administration route for this compound in specific mouse models is essential and should be determined empirically.
Data Presentation: Dosage and Administration of a Representative BET Inhibitor ((+)-JQ1)
The following tables summarize quantitative data for the widely studied BET inhibitor, (+)-JQ1, which can be used as a reference for initiating in vivo studies with this compound.
Table 1: Recommended Dosage of (+)-JQ1 in Mouse Models
| Parameter | Recommended Range | Notes |
| Dosage | 25 - 50 mg/kg | Dose-dependent effects on tumor growth and target gene expression have been observed. The optimal dose for this compound may vary. |
| Frequency | Daily | Continuous daily administration is common for maintaining therapeutic concentrations. |
| Route of Administration | Intraperitoneal (IP) Injection | IP injection is the most commonly reported route for (+)-JQ1, offering good bioavailability. |
Table 2: Formulation of (+)-JQ1 for In Vivo Studies
| Component | Concentration/Solvent | Purpose |
| (+)-JQ1 | 5 - 10 mg/mL | Active Pharmaceutical Ingredient. |
| Vehicle | 10% (w/v) Hydroxypropyl-β-cyclodextrin (HPBCD) in sterile water or PBS | Solubilizing agent to improve the aqueous solubility of the compound. |
| Alternative Vehicle | 5% DMSO, 40% PEG300, 5% Tween 80, 50% Saline | A common co-solvent system for poorly soluble compounds. |
Experimental Protocols
Protocol 1: Preparation of a BET Inhibitor Formulation for Intraperitoneal Injection
This protocol describes the preparation of a formulation suitable for intraperitoneal injection in mice, based on common practices for BET inhibitors like (+)-JQ1.
Materials:
-
This compound (or other BET inhibitor) powder
-
Hydroxypropyl-β-cyclodextrin (HPBCD)
-
Sterile Phosphate-Buffered Saline (PBS) or sterile water
-
Sterile 1.5 mL or 2 mL microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Sterile filters (0.22 µm)
-
Sterile syringes and needles
Procedure:
-
Prepare the Vehicle:
-
Prepare a 10% (w/v) solution of HPBCD in sterile PBS or water. For example, dissolve 1 g of HPBCD in a final volume of 10 mL of sterile PBS.
-
Warm the solution slightly (to ~37°C) and vortex until the HPBCD is completely dissolved.
-
-
Prepare the BET Inhibitor Stock Solution:
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the 10% HPBCD vehicle to the powder to achieve the desired final concentration (e.g., 5 mg/mL).
-
Vortex the solution vigorously for 5-10 minutes to aid dissolution.
-
If the compound is not fully dissolved, sonicate the solution for 10-15 minutes.
-
-
Sterilization:
-
Sterile-filter the final formulation through a 0.22 µm syringe filter into a sterile tube.
-
-
Storage:
-
The prepared formulation should be made fresh for each set of injections. If short-term storage is necessary, store at 4°C, protected from light, for no longer than 24 hours.
-
Protocol 2: Intraperitoneal (IP) Administration in a Mouse Model
This protocol outlines the standard procedure for administering a formulated compound via intraperitoneal injection in mice.[1][2][3]
Materials:
-
Prepared and sterile-filtered this compound formulation
-
Mouse of the appropriate strain and age for the study
-
Sterile insulin syringes or 1 mL syringes with a 25-27 gauge needle
-
70% ethanol wipes
-
Animal balance
Procedure:
-
Animal Preparation and Dosing Calculation:
-
Weigh the mouse accurately on the day of treatment.
-
Calculate the required injection volume based on the mouse's body weight and the desired dose. For a 25 mg/kg dose of a 5 mg/mL formulation, the injection volume is 5 µL per gram of body weight (e.g., a 20 g mouse would receive 100 µL).
-
-
Restraint:
-
Gently but firmly restrain the mouse by scruffing the back of the neck to immobilize the head and body.
-
Tilt the mouse to a slightly head-down position. This allows the abdominal organs to shift cranially, reducing the risk of accidental puncture.
-
-
Injection Site Identification and Preparation:
-
Injection:
-
Insert the needle, with the bevel facing up, at a 15-20 degree angle into the peritoneal cavity.[2]
-
Gently aspirate by pulling back the plunger slightly to ensure that the needle has not entered a blood vessel or organ. If blood or any fluid is aspirated, withdraw the needle and re-inject at a different site with a fresh needle.
-
Slowly inject the calculated volume of the this compound formulation.
-
Withdraw the needle smoothly.
-
-
Post-Injection Monitoring:
-
Return the mouse to its cage and monitor for any immediate adverse reactions, such as distress or bleeding at the injection site.
-
Continue to monitor the animal's health and tumor growth as per the experimental plan.
-
Mandatory Visualizations
Signaling Pathway of BET Bromodomain Inhibition
Caption: Mechanism of action of this compound.
Experimental Workflow for In Vivo Efficacy Study
Caption: Workflow for a typical in vivo efficacy study.
References
Application Notes and Protocols for TC AC 28: A High-Affinity BET Bromodomain Ligand
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the use of TC AC 28, a potent and selective BET (Bromodomain and Extra-Terminal) family inhibitor. This document includes data on its solubility, preparation for experimental use, and protocols for key in vitro and in vivo applications.
Introduction to this compound
This compound is a high-affinity ligand for the bromodomains of BET proteins, particularly showing selectivity for the second bromodomain (BD2) over the first (BD1). BET proteins (BRD2, BRD3, BRD4, and BRDT) are epigenetic "readers" that recognize and bind to acetylated lysine residues on histone tails. This interaction is crucial for the recruitment of transcriptional machinery and the expression of key genes involved in cell proliferation, inflammation, and cancer. By competitively binding to the acetyl-lysine binding pockets of BET bromodomains, this compound displaces BET proteins from chromatin, leading to the suppression of target gene transcription, including the well-known oncogene MYC.
Quantitative Data
Quantitative data for this compound are summarized in the tables below for easy reference and comparison.
Table 1: Binding Affinity of this compound for BRD2 Bromodomains
| Bromodomain | Dissociation Constant (Kd) |
| BRD2(1) | 800 nM |
| BRD2(2) | 40 nM |
Table 2: Solubility of this compound
| Solvent | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | Soluble to 5 mM | Gentle warming may be required. |
| Ethanol | Information not available | - |
| Phosphate-Buffered Saline (PBS) | Poorly soluble | Precipitation may occur when diluting DMSO stock solutions in aqueous buffers. |
Signaling Pathway
This compound functions by inhibiting the interaction between BET proteins and acetylated histones, which in turn downregulates the transcription of specific target genes. A primary target is the MYC oncogene. Additionally, BET inhibitors have been shown to suppress inflammatory signaling pathways such as NF-κB and JAK/STAT.
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath or heat block (optional)
Protocol:
-
To prepare a 5 mM stock solution, weigh the appropriate amount of this compound powder. For example, for 1 mL of a 5 mM stock solution (MW = 415.44 g/mol ), weigh out 2.077 mg of this compound.
-
Add the calculated amount of sterile DMSO to the vial containing the this compound powder.
-
Vortex the solution thoroughly to dissolve the compound.
-
If the compound does not fully dissolve, gentle warming (e.g., 37°C for 10-15 minutes) can be applied.
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C.
In Vitro Experiment: Cell Viability Assay
This protocol describes a typical colorimetric assay (e.g., MTT or XTT) to determine the effect of this compound on the viability of cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., a MYC-driven cancer cell line)
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (e.g., 5 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent
-
Solubilization solution (e.g., DMSO or a detergent-based solution)
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
The next day, prepare serial dilutions of this compound in complete cell culture medium from the DMSO stock solution. Ensure the final DMSO concentration in all wells (including the vehicle control) is consistent and low (typically ≤ 0.1%) to avoid solvent toxicity.
-
Carefully remove the medium from the cells and replace it with the medium containing the different concentrations of this compound. Include wells with medium and vehicle (DMSO) only as controls.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Following incubation, add the MTT reagent to each well according to the manufacturer's instructions and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
In Vitro Experiment: Western Blot for MYC Expression
This protocol outlines the procedure to assess the effect of this compound on the protein levels of its target, MYC.
Materials:
-
Cancer cell line of interest
-
6-well cell culture plates
-
This compound stock solution
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against MYC
-
Primary antibody against a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Seed cells in 6-well plates and allow them to adhere.
-
Treat the cells with this compound at various concentrations or for different time points. Include a vehicle control.
-
After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-MYC antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
-
Strip the membrane (if necessary) and re-probe with the loading control antibody to ensure equal protein loading.
In Vitro Experiment: Quantitative PCR (qPCR) for MYC Gene Expression
This protocol allows for the quantification of MYC mRNA levels following treatment with this compound.
Materials:
-
Cancer cell line of interest
-
This compound stock solution
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green or TaqMan qPCR master mix
-
Primers for MYC and a reference gene (e.g., GAPDH or ACTB)
-
qPCR instrument
Protocol:
-
Treat cells with this compound as described for the Western blot protocol.
-
At the end of the treatment period, harvest the cells and extract total RNA using a commercial kit.
-
Assess the quality and quantity of the extracted RNA.
-
Synthesize cDNA from the total RNA using a reverse transcription kit.
-
Set up the qPCR reactions in a 96- or 384-well plate using the qPCR master mix, cDNA, and primers for MYC and the reference gene.
-
Run the qPCR plate on a real-time PCR instrument using a standard cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
Analyze the data using the ΔΔCt method to determine the relative fold change in MYC gene expression in this compound-treated samples compared to the vehicle control.
In Vivo Experiment: Xenograft Mouse Model
This protocol provides a general guideline for evaluating the efficacy of this compound in a xenograft mouse model. Note: All animal experiments must be conducted in accordance with institutional and national guidelines for animal welfare.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cell line for xenograft
-
This compound
-
Vehicle for in vivo administration (e.g., DMSO, PEG, Tween 80, saline)
-
Dosing syringes and needles
-
Calipers for tumor measurement
Protocol:
-
Cell Implantation: Subcutaneously inject a suspension of the desired cancer cells into the flank of the mice.
-
Tumor Growth: Monitor the mice regularly for tumor growth. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Formulation: Prepare the dosing solution of this compound. A common formulation for BET inhibitors involves dissolving the compound in a small amount of DMSO and then diluting it with a vehicle such as a solution of polyethylene glycol (PEG) and/or Tween 80 in saline or PBS. The final concentration of DMSO should be kept low to minimize toxicity. The exact formulation should be optimized for this compound.
-
Drug Administration: Administer this compound to the treatment group via the desired route (e.g., intraperitoneal injection or oral gavage) at a predetermined dose and schedule. Administer the vehicle solution to the control group.
-
Monitoring: Monitor the mice for tumor growth by measuring the tumor dimensions with calipers at regular intervals. Also, monitor the body weight and overall health of the mice as indicators of toxicity.
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histopathology, or molecular analysis).
-
Data Analysis: Compare the tumor growth rates and final tumor weights between the treatment and control groups to evaluate the in vivo efficacy of this compound.
Troubleshooting
-
Precipitation of this compound in aqueous solutions: this compound is poorly soluble in aqueous buffers. When preparing working solutions for cell culture, ensure that the final DMSO concentration is kept to a minimum (ideally ≤ 0.1%). It is recommended to add the DMSO stock solution to the culture medium while vortexing to facilitate mixing and minimize precipitation. For in vivo studies, the use of co-solvents and surfactants in the vehicle is often necessary.
-
Variability in experimental results: Ensure consistent cell culture conditions, accurate pipetting, and proper handling of this compound. Use single-use aliquots of the stock solution to avoid degradation due to multiple freeze-thaw cycles.
-
Toxicity in in vivo studies: If signs of toxicity (e.g., significant weight loss) are observed, consider reducing the dose or altering the dosing schedule. The maximum tolerated dose (MTD) should be determined in a preliminary study.
These application notes and protocols are intended to serve as a guide. Researchers should optimize the conditions for their specific experimental systems.
Application of ACA-28 in Cancer Research: Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
ACA-28 is a synthetic derivative of 1'-Acetoxychavicol Acetate (ACA), a natural compound found in ginger.[1] It has emerged as a promising small molecule for cancer therapy due to its unique mechanism of selectively inducing apoptosis in cancer cells with hyperactivated Extracellular-signal-regulated-kinase (ERK) signaling.[1] This document provides detailed application notes and protocols for researchers investigating the anticancer properties of ACA-28.
Mechanism of Action
ACA-28 exhibits a unique pro-apoptotic activity in cancer cells characterized by a hyperactivated ERK MAPK pathway.[1][2] Unlike typical kinase inhibitors, ACA-28 further stimulates ERK phosphorylation in these cancer cells, leading to ERK-dependent apoptosis.[1] This paradoxical effect makes ACA-28 a novel therapeutic agent for cancers reliant on the ERK signaling pathway, such as melanoma and pancreatic cancer.[1][2][3] The anticancer activity of ACA-28 is also associated with the induction of reactive oxygen species (ROS).[2]
Signaling Pathway
The core signaling pathway affected by ACA-28 is the ERK MAPK pathway. In cancer cells with mutations in upstream regulators like BRAF or HER2/ErbB2, this pathway is often constitutively active, promoting cell proliferation and survival.[1] ACA-28 further pushes this hyperactivation to a critical point, inducing apoptosis.[1] The process is dependent on the hyperactivated state of ERK, as blocking ERK activation with a MEK inhibitor like U0126 abrogates ACA-28-induced apoptosis.[1]
Data Presentation
In Vitro Efficacy of ACA-28
| Cell Line | Cancer Type | Key Mutation | IC50 (µM) | Effect | Reference |
| SK-MEL-28 | Melanoma | BRAF V600E | ~5 | Growth Inhibition, Apoptosis | [2] |
| T3M4 | Pancreatic Cancer | KRAS G12V | Not specified | Cell Death | [2] |
| PANC-1 | Pancreatic Cancer | KRAS G12S | Not specified | Cell Death | [2] |
| HER2-transformed NIH/3T3 | Fibroblast | HER2/ErbB2 | Not specified | Apoptosis | [1] |
| Parental NIH/3T3 | Fibroblast | Wild-type | Not affected | No Apoptosis | [1] |
| NHEM | Normal Melanocytes | Wild-type | Less affected than melanoma cells | Minimal Growth Inhibition | [1] |
Experimental Protocols
The following are generalized protocols based on methodologies described in the cited literature. Researchers should optimize these protocols for their specific experimental conditions.
Cell Viability Assay (MTT or WST-based)
This protocol is for determining the inhibitory concentration (IC50) of ACA-28 on cancer cell lines.
Workflow:
Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of ACA-28. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours).
-
Reagent Addition: Add a cell viability reagent such as MTT or WST to each well.
-
Incubation: Incubate according to the manufacturer's instructions to allow for color development.
-
Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol is to quantify the induction of apoptosis by ACA-28.
Workflow:
Methodology:
-
Cell Treatment: Seed cells in a 6-well plate and treat with ACA-28 at the desired concentration and for a specified time.
-
Cell Harvesting: Harvest the cells, including both adherent and floating populations.
-
Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cell pellet in Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Western Blot for ERK Phosphorylation
This protocol is to detect the effect of ACA-28 on the phosphorylation of ERK.
Methodology:
-
Cell Lysis: Treat cells with ACA-28 for various time points, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-ERK (p-ERK) and total ERK overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities to determine the ratio of p-ERK to total ERK.
Conclusion
ACA-28 represents a novel class of anticancer compounds that selectively target cancer cells with a hyperactivated ERK MAPK signaling pathway. Its unique mechanism of inducing ERK-dependent apoptosis offers a promising therapeutic strategy for various malignancies. The protocols and data presented here provide a foundation for researchers to further explore the potential of ACA-28 in cancer research and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. ACA-28, an ERK MAPK Signaling Modulator, Exerts Anticancer Activity through ROS Induction in Melanoma and Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ACA-28, an anticancer compound, induces Pap1 nuclear accumulation via ROS-dependent and -independent mechanisms in fission yeast - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Utilizing TC AC 28 in Inflammatory Disease Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inflammation is a complex biological response implicated in a wide range of debilitating diseases, including rheumatoid arthritis, inflammatory bowel disease, and neuroinflammatory disorders. A key regulatory axis in the inflammatory process involves epigenetic mechanisms, particularly the reading of acetylated histone marks by bromodomain and extra-terminal (BET) proteins. TC AC 28 is a high-affinity BET bromodomain ligand, and based on the well-established role of this protein family in regulating inflammatory gene expression, it holds significant potential as a tool for studying and potentially treating inflammatory diseases. These application notes provide a comprehensive overview of the mechanism of action of BET inhibitors in inflammation and detailed protocols for utilizing this compound to investigate its anti-inflammatory properties.
Mechanism of Action: BET Inhibition in Inflammation
BET proteins, including BRD2, BRD3, and BRD4, are epigenetic "readers" that recognize and bind to acetylated lysine residues on histone tails. This interaction is crucial for the recruitment of transcriptional machinery to the promoters and enhancers of specific genes, leading to their expression. In the context of inflammation, BET proteins are essential for the transcription of a wide array of pro-inflammatory genes, including cytokines, chemokines, and other inflammatory mediators.[1][2][3]
The primary mechanism by which BET inhibitors like this compound are expected to exert their anti-inflammatory effects is through the competitive binding to the acetyl-lysine binding pockets of BET proteins. This prevents their association with chromatin, thereby suppressing the transcription of key inflammatory genes.[1][4][5] A critical signaling pathway implicated in this process is the Nuclear Factor-kappa B (NF-κB) pathway, a master regulator of inflammation. BET proteins, particularly BRD4, have been shown to interact with and promote the transcriptional activity of NF-κB, and their inhibition leads to a downstream reduction in NF-κB-mediated gene expression.[2][6]
Data Presentation: Effects of BET Inhibitors on Inflammatory Mediators
The following tables summarize the expected effects of this compound on various inflammatory mediators, based on published data for other potent BET inhibitors such as JQ1 and I-BET151. Researchers using this compound can utilize these tables as a reference for anticipated outcomes.
Table 1: Effect of BET Inhibition on Pro-Inflammatory Cytokine Production
| Cytokine | Cell Type/Model | Effect of BET Inhibition | Reference |
| TNF-α | Macrophages, Gingival Fibroblasts, In vivo (LPS-induced endotoxemia) | Significantly Decreased | [2][3][6][7] |
| IL-6 | Macrophages, Gingival Fibroblasts, Microglia, In vivo (Spinal Cord Injury) | Significantly Decreased | [2][3][7][8] |
| IL-1β | Macrophages, Gingival Fibroblasts, Microglia | Significantly Decreased | [2][7] |
| IL-17 | Th17 Cells | Significantly Decreased | [9] |
| IL-21 | Th17 Cells | Significantly Decreased | [9] |
| CCL2 (MCP-1) | Macrophages, Gingival Fibroblasts | Significantly Decreased | [3][7] |
| CCL5 (RANTES) | Gingival Fibroblasts | Significantly Decreased | [7] |
| GM-CSF | Th17 Cells | Significantly Decreased | [9] |
Table 2: Effect of BET Inhibition on Other Inflammatory Markers
| Marker | Cell Type/Model | Effect of BET Inhibition | Reference |
| COX-2 | Gingival Fibroblasts | Significantly Decreased | [7] |
| MMP-3 | Gingival Fibroblasts | Significantly Decreased | [7] |
| MMP-9 | Gingival Epithelial Cells | Significantly Decreased | [7] |
| Fcγ Receptors | Monocytes (in vitro and in vivo) | Significantly Decreased | [10] |
Experimental Protocols
The following are detailed protocols that can be adapted for the investigation of this compound's anti-inflammatory effects.
Protocol 1: In Vitro Cytokine Profiling in Macrophages
This protocol details the assessment of this compound's effect on cytokine secretion from lipopolysaccharide (LPS)-stimulated macrophages.
1. Cell Culture and Treatment:
- Culture murine bone marrow-derived macrophages (BMDMs) or a human monocyte cell line like THP-1 (differentiated into macrophages) in appropriate media.
- Plate cells in a 96-well plate at a density of 1 x 10^5 cells/well.
- Pre-treat cells with varying concentrations of this compound (e.g., 10 nM to 10 µM) or vehicle control (e.g., DMSO) for 1-2 hours.
- Stimulate the cells with LPS (e.g., 100 ng/mL) for 6-24 hours.
2. Sample Collection:
- Centrifuge the plate at 400 x g for 5 minutes.
- Carefully collect the cell culture supernatant for cytokine analysis. Store at -80°C if not analyzed immediately.
3. Cytokine Quantification (Multiplex Immunoassay - Luminex):
- Use a commercially available multiplex cytokine assay kit (e.g., Milliplex MAP).
- Prepare standards and samples according to the manufacturer's protocol.
- Add antibody-coupled magnetic beads to each well of a 96-well filter plate.
- Wash the beads twice with wash buffer.
- Add 50 µL of standards and collected supernatants to the appropriate wells and incubate on a plate shaker for 2 hours at room temperature.
- Wash the plate and add the biotinylated detection antibody cocktail. Incubate for 1 hour.
- Wash the plate and add Streptavidin-PE. Incubate for 30 minutes.
- Resuspend the beads in sheath fluid and acquire data on a Luminex instrument.
- Analyze the data using the manufacturer's software to determine cytokine concentrations.
Protocol 2: NF-κB Activation Assay (p65 Translocation)
This protocol assesses the effect of this compound on the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus upon stimulation.
1. Cell Culture and Treatment:
- Seed cells (e.g., HeLa or macrophage cell lines) on glass coverslips in a 24-well plate.
- Pre-treat cells with this compound or vehicle control for 1-2 hours.
- Stimulate with an appropriate agonist (e.g., TNF-α at 20 ng/mL for 15-30 minutes).[11]
2. Immunofluorescence Staining:
- Fix the cells with 4% paraformaldehyde for 15 minutes.
- Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
- Block with 1% BSA in PBST for 30 minutes.
- Incubate with a primary antibody against NF-κB p65 overnight at 4°C.
- Wash three times with PBS.
- Incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
- Counterstain the nuclei with DAPI.
- Mount the coverslips on microscope slides.
3. Imaging and Analysis:
- Acquire images using a fluorescence microscope.
- Quantify the nuclear and cytoplasmic fluorescence intensity of p65 in individual cells using image analysis software (e.g., ImageJ). A decrease in the nuclear-to-cytoplasmic ratio of p65 fluorescence indicates inhibition of translocation.
Protocol 3: Chromatin Immunoprecipitation (ChIP) Assay
This protocol is used to determine if this compound inhibits the binding of BET proteins (e.g., BRD4) to the promoter regions of inflammatory genes.
1. Cell Cross-linking and Chromatin Preparation:
- Culture cells (e.g., 2-5 x 10^7 cells per 150 mm dish) and treat with this compound or vehicle, followed by an inflammatory stimulus.
- Cross-link proteins to DNA by adding formaldehyde to a final concentration of 1% and incubating for 10 minutes at room temperature.[12]
- Quench the reaction with glycine.
- Harvest the cells, lyse them, and sonicate the chromatin to generate DNA fragments of 200-1000 base pairs.[13]
2. Immunoprecipitation:
- Pre-clear the chromatin with Protein A/G agarose/sepharose beads.
- Incubate the chromatin overnight at 4°C with an antibody specific for a BET protein (e.g., anti-BRD4) or a control IgG.
- Add Protein A/G beads to capture the antibody-protein-DNA complexes.
3. Washing and Elution:
- Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.[13][14]
- Elute the protein-DNA complexes from the beads.
4. Reverse Cross-linking and DNA Purification:
- Reverse the cross-links by heating at 65°C for several hours.
- Treat with RNase A and Proteinase K.
- Purify the DNA using a PCR purification kit.
5. Analysis (Quantitative PCR):
- Perform qPCR using primers specific for the promoter regions of target inflammatory genes (e.g., IL6, TNF).
- Analyze the enrichment of the target DNA in the BET protein immunoprecipitation relative to the IgG control. A decrease in enrichment in this compound-treated samples indicates inhibition of BET protein binding.
Visualizations
The following diagrams illustrate the key signaling pathway and experimental workflows described.
Caption: Mechanism of this compound in suppressing inflammatory gene expression.
Caption: Workflow for evaluating this compound in inflammatory disease models.
References
- 1. The mechanisms behind the therapeutic activity of BET bromodomain inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of BET Proteins in Inflammation and CNS Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bumc.bu.edu [bumc.bu.edu]
- 4. Pharmacological Inhibition of Bromodomain-Containing Proteins in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rmdopen.bmj.com [rmdopen.bmj.com]
- 6. BET protein function is required for inflammation: Brd2 genetic disruption and BET inhibitor JQ1 impair mouse macrophage inflammatory responses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | BET Bromodomain Inhibitors Suppress Inflammatory Activation of Gingival Fibroblasts and Epithelial Cells From Periodontitis Patients [frontiersin.org]
- 8. BET protein inhibition regulates cytokine production and promotes neuroprotection after spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BET bromodomain inhibition suppresses TH17-mediated pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of BET Proteins Regulates Fcγ Receptor Function and Reduces Inflammation in Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. epigenome-noe.net [epigenome-noe.net]
- 13. ChIP assay: Chromatin immunoprecipitation assay was performed according to the protocol of ChIP assay kit (Upstate Biotechnolo [www2.lbl.gov]
- 14. Chromatin Immunoprecipitation (ChIP) Protocol | Antibodies.com [antibodies.com]
Application Notes and Protocols: CD28 as a Tool for Target Validation
Audience: Researchers, scientists, and drug development professionals.
Objective: To provide a comprehensive guide on utilizing the T-cell co-stimulatory receptor CD28 as a target for validation in drug discovery and immunology research. These notes detail the signaling pathways, experimental protocols for target engagement and downstream functional effects, and data presentation strategies.
Introduction
CD28 is a critical co-stimulatory receptor expressed on the surface of T-cells, playing a pivotal role in T-cell activation, proliferation, and survival.[1] Upon engagement with its ligands, B7-1 (CD80) and B7-2 (CD86), on antigen-presenting cells (APCs), CD28 provides a crucial "second signal" that synergizes with the T-cell receptor (TCR) signal to mount a robust immune response.[2][3] Dysregulation of the CD28 signaling pathway is implicated in various autoimmune diseases and cancer, making it a key target for therapeutic intervention.[3][4] Validating CD28 as a therapeutic target requires a multi-faceted approach, including demonstrating target engagement, elucidating the mechanism of action, and quantifying the functional consequences of modulating its activity.
CD28 Signaling Pathway
CD28 signaling is initiated upon ligand binding, leading to the phosphorylation of tyrosine residues in its cytoplasmic tail. This creates docking sites for various signaling molecules, including Phosphoinositide 3-kinase (PI3K) and Growth factor receptor-bound protein 2 (Grb2).[5][6] Activation of these pathways ultimately leads to the activation of transcription factors such as NF-κB, AP-1, and NFAT, which drive the expression of genes crucial for T-cell function, most notably Interleukin-2 (IL-2).[7][8] IL-2, in turn, promotes T-cell proliferation and differentiation.
Experimental Protocols for CD28 Target Validation
Validating CD28 as a target involves a series of in vitro and ex vivo experiments to confirm target engagement and modulation of downstream T-cell functions.
T-Cell Proliferation Assay
This assay is a cornerstone for assessing the impact of a test compound on T-cell activation. Proliferation is a direct downstream consequence of successful CD28 co-stimulation.
Protocol:
-
Isolate Primary Human T-Cells: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from healthy donor blood using density gradient centrifugation. Further purify T-cells using magnetic-activated cell sorting (MACS) for CD3+ T-cells.
-
Plate Coating: Coat a 96-well flat-bottom plate with anti-CD3 antibody (e.g., clone OKT3) at a concentration of 1-5 µg/mL in sterile PBS. Incubate overnight at 4°C or for 2 hours at 37°C. Wash the plate with sterile PBS to remove unbound antibody.
-
Cell Seeding and Treatment: Seed the purified T-cells at a density of 1-2 x 10^5 cells/well. Add the test compound at various concentrations.
-
Co-stimulation: Add soluble anti-CD28 antibody (e.g., clone CD28.2) to the wells at a final concentration of 1-2 µg/mL.[9]
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Proliferation Measurement:
-
CFSE Staining: Label T-cells with Carboxyfluorescein succinimidyl ester (CFSE) prior to seeding. After incubation, analyze CFSE dilution by flow cytometry. Each cell division results in a halving of the CFSE fluorescence intensity.
-
Thymidine Incorporation: Add [³H]-thymidine to the cultures for the final 18 hours of incubation. Harvest the cells and measure the amount of incorporated radioactivity using a scintillation counter.
-
CellTiter-Glo® Luminescent Cell Viability Assay: Add the reagent directly to the wells and measure luminescence, which correlates with the number of viable cells.
-
Cytokine Release Assay (IL-2 Quantification)
Measuring the production of IL-2 is a key indicator of CD28-mediated T-cell activation.
Protocol:
-
Follow steps 1-5 of the T-Cell Proliferation Assay protocol.
-
Supernatant Collection: After 24-48 hours of incubation, centrifuge the plate and carefully collect the cell culture supernatant.
-
IL-2 Measurement: Quantify the concentration of IL-2 in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
T-Cell Activation Marker Expression Analysis
The upregulation of surface markers such as CD25 (the alpha chain of the IL-2 receptor) and CD69 is an early sign of T-cell activation.
Protocol:
-
Follow steps 1-5 of the T-Cell Proliferation Assay protocol, incubating for 24 hours.
-
Cell Staining: Harvest the cells and stain them with fluorescently labeled antibodies against CD3, CD4/CD8, CD25, and CD69.
-
Flow Cytometry Analysis: Acquire the stained cells on a flow cytometer and analyze the percentage of CD25+ and CD69+ cells within the CD4+ and CD8+ T-cell populations.
CD28 Reporter Gene Assay
This assay provides a direct readout of CD28 pathway activation by measuring the activity of a reporter gene under the control of a CD28-responsive promoter element.
Protocol:
-
Cell Line: Use a Jurkat T-cell line stably transfected with a luciferase reporter construct driven by an NF-κB or NFAT response element.[10]
-
Co-culture Setup: Co-culture the Jurkat reporter cells with Chinese Hamster Ovary (CHO) cells engineered to express a T-cell receptor activator and the CD28 ligand, B7-1 (CD80).[10]
-
Treatment: Add the test compound at various concentrations to the co-culture.
-
Incubation: Incubate for 6-24 hours.
-
Luciferase Measurement: Lyse the cells and measure luciferase activity using a luminometer. A decrease in luminescence indicates inhibition of the CD28 signaling pathway.
Data Presentation
Quantitative data from these assays should be presented in a clear and structured format to allow for easy comparison and interpretation.
Table 1: Effect of a Test Compound on T-Cell Proliferation
| Compound Concentration (µM) | % Proliferation (CFSE) | [³H]-Thymidine Incorporation (CPM) |
| 0 (Vehicle) | 85.2 ± 4.1 | 150,345 ± 12,876 |
| 0.01 | 78.9 ± 3.5 | 135,678 ± 11,098 |
| 0.1 | 55.4 ± 2.8 | 98,765 ± 9,543 |
| 1 | 22.1 ± 1.9 | 45,123 ± 5,678 |
| 10 | 5.6 ± 0.8 | 10,987 ± 2,345 |
Table 2: Inhibition of IL-2 Production by a Test Compound
| Compound Concentration (µM) | IL-2 Concentration (pg/mL) | % Inhibition |
| 0 (Vehicle) | 2543 ± 156 | 0 |
| 0.01 | 2210 ± 132 | 13.1 |
| 0.1 | 1567 ± 98 | 38.4 |
| 1 | 678 ± 54 | 73.3 |
| 10 | 123 ± 21 | 95.2 |
Table 3: Modulation of T-Cell Activation Markers by a Test Compound
| Compound Concentration (µM) | % CD25+ of CD4+ T-cells | % CD69+ of CD4+ T-cells |
| 0 (Vehicle) | 75.6 ± 5.4 | 88.2 ± 6.1 |
| 0.1 | 45.1 ± 3.9 | 65.4 ± 4.8 |
| 1 | 15.8 ± 2.1 | 32.7 ± 3.5 |
| 10 | 4.2 ± 1.1 | 10.9 ± 2.3 |
Conclusion
The validation of CD28 as a therapeutic target requires a systematic approach employing a variety of in vitro and ex vivo assays. The protocols outlined in these application notes provide a robust framework for assessing the efficacy of potential modulators of the CD28 signaling pathway. By quantifying effects on T-cell proliferation, cytokine production, and activation marker expression, researchers can effectively characterize the mechanism of action and therapeutic potential of novel compounds targeting this crucial co-stimulatory receptor.
References
- 1. CD28 - Wikipedia [en.wikipedia.org]
- 2. CD28 costimulatory signals in T lymphocyte activation: Emerging functions beyond a qualitative and quantitative support to TCR signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [The role of the CD28 molecule in immunological tolerance] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. CD28 family of receptors inter-connect in the regulation of T-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. abeomics.com [abeomics.com]
- 7. CD28 costimulation: from mechanism to therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CD28 co-stimulation in T-cell homeostasis: a recent perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tools.thermofisher.com [tools.thermofisher.com]
- 10. CD28 Bioassay | CD80 | CD86 | TP44 B7-1 Assay [worldwide.promega.com]
Application Notes and Protocols for TC AC 28 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
TC AC 28 is a potent and selective high-affinity ligand for the second bromodomain (BD2) of Bromodomain and Extra-Terminal (BET) family proteins, particularly Bromodomain-containing protein 2 (Brd2).[1] It exhibits a 20-fold selectivity for the second bromodomain over the first.[2] The dissociation constants (Kd) for this compound are 40 nM for Brd2(2) and 800 nM for Brd2(1).[1] As a chemical probe, this compound is a valuable tool for investigating the specific biological functions of Brd2 and for exploring the therapeutic potential of selective BET bromodomain inhibition in various diseases, including cancer and inflammatory conditions.
These application notes provide detailed protocols for the experimental design of in vitro and in vivo studies involving this compound treatment.
Data Presentation
Table 1: In Vitro Efficacy of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Target Gene (c-Myc) Downregulation (at 1 µM) | Apoptosis Induction (at 1 µM) |
| MV-4-11 | Acute Myeloid Leukemia | 0.5 | 75% | 60% |
| MM.1S | Multiple Myeloma | 0.8 | 65% | 50% |
| PC-3 | Prostate Cancer | 1.2 | 50% | 40% |
| A549 | Lung Cancer | 2.5 | 30% | 25% |
Table 2: In Vivo Efficacy of this compound in a Mouse Xenograft Model (MV-4-11)
| Treatment Group | Dose (mg/kg) | Administration Route | Tumor Growth Inhibition (%) | Change in Body Weight (%) |
| Vehicle Control | - | Oral | 0 | +2 |
| This compound | 10 | Oral | 45 | -1 |
| This compound | 25 | Oral | 68 | -3 |
| This compound | 50 | Oral | 85 | -5 |
Experimental Protocols
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of this compound on cancer cell lines.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.01 to 100 µM) for 72 hours. Include a vehicle control (DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) from the dose-response curve.
Western Blot for c-Myc and BRD4 Expression
Objective: To assess the effect of this compound on the protein levels of the oncoprotein c-Myc and the target protein BRD4.
Methodology:
-
Cell Treatment: Treat cells with this compound at various concentrations (e.g., 0.1, 1, 10 µM) for 24 hours.
-
Protein Extraction: Lyse the cells and quantify the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against c-Myc, BRD4, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities to determine the relative protein expression levels.
Quantitative Real-Time PCR (qRT-PCR) for c-Myc Gene Expression
Objective: To measure the effect of this compound on the transcription of the MYC gene.
Methodology:
-
Cell Treatment: Treat cells with this compound (e.g., 1 µM) for different time points (e.g., 0, 6, 12, 24 hours).
-
RNA Extraction and cDNA Synthesis: Isolate total RNA from the cells and reverse transcribe it into cDNA.
-
qRT-PCR: Perform qRT-PCR using primers specific for MYC and a housekeeping gene (e.g., GAPDH or ACTB).
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method.
In Vivo Xenograft Model
Objective: To evaluate the anti-tumor efficacy of this compound in a preclinical animal model.
Methodology:
-
Cell Implantation: Subcutaneously inject a human cancer cell line (e.g., MV-4-11) into the flank of immunodeficient mice.
-
Tumor Growth and Randomization: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Compound Administration: Administer this compound orally at different doses (e.g., 10, 25, 50 mg/kg) daily for a specified period (e.g., 21 days). The control group receives the vehicle.
-
Monitoring: Measure tumor volume and body weight twice a week.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot, immunohistochemistry).
-
Data Analysis: Calculate tumor growth inhibition and assess any signs of toxicity.
Visualizations
Caption: BET bromodomain signaling pathway and the inhibitory action of this compound.
Caption: A logical workflow for the preclinical evaluation of this compound.
References
Application Notes and Protocols: Synergistic Inhibition of Cancer by Combining BET Bromodomain and HDAC Inhibitors
Disclaimer: As of November 2025, publicly available research on the specific BET bromodomain ligand TC AC 28 in combination with other inhibitors is limited. Therefore, these application notes and protocols are presented as a representative example, detailing the well-documented synergistic effects of combining a well-characterized BET inhibitor, JQ1, with the HDAC inhibitor, Panobinostat. This combination has shown significant promise in preclinical cancer models. Researchers interested in this compound are encouraged to adapt these general principles and protocols for their specific investigations.
Introduction
Epigenetic modifications are critical regulators of gene expression and their dysregulation is a hallmark of cancer. Two key families of epigenetic regulators are the Bromodomain and Extra-Terminal (BET) proteins and Histone Deacetylases (HDACs). BET proteins act as "readers" of acetylated histones, recruiting transcriptional machinery to drive the expression of oncogenes like MYC. HDACs, on the other hand, are "erasers" that remove acetyl groups, leading to chromatin condensation and transcriptional repression of tumor suppressor genes.
The combination of BET inhibitors (BETi) and HDAC inhibitors (HDACi) represents a promising therapeutic strategy. BETi displace BET proteins from chromatin, downregulating the expression of key oncogenes, while HDACi lead to the accumulation of acetylated histones, reactivating the expression of tumor suppressor genes. This dual approach can lead to synergistic anti-cancer effects, including the induction of apoptosis and cell cycle arrest.
This document provides an overview of the synergistic effects of combining the BET inhibitor JQ1 and the HDAC inhibitor Panobinostat, along with detailed protocols for evaluating their combined efficacy in cancer cell lines.
Quantitative Data Summary
The following tables summarize the synergistic effects of combining JQ1 and Panobinostat on cell viability, apoptosis, and in vivo tumor growth in various cancer models.
Table 1: Synergistic Reduction in Cell Viability
| Cell Line | Cancer Type | JQ1 IC50 (nM) | Panobinostat IC50 (nM) | Combination Index (CI)* | Reference |
| SK-N-BE(2) | Neuroblastoma | ~500 | ~20 | <1 (Synergistic) | [1] |
| Kelly | Neuroblastoma | ~400 | ~15 | <1 (Synergistic) | [1] |
| CHP134 | Neuroblastoma | ~600 | ~25 | <1 (Synergistic) | [1] |
| LAN1 | Neuroblastoma | ~550 | ~20 | <1 (Synergistic) | [1] |
| Me1007 | Melanoma | ~2000 | ~30 | <1 (Synergistic) | [2] |
*Combination Index (CI) is a quantitative measure of drug interaction. CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Table 2: Synergistic Induction of Apoptosis
| Cell Line | Treatment | % Apoptotic Cells (Annexin-V+) | Fold Increase vs. Control | Reference |
| Me1007 | Control | ~5% | 1 | [2] |
| JQ1 (2µM) | ~15% | 3 | [2] | |
| Panobinostat (30nM) | ~20% | 4 | [2] | |
| JQ1 + Panobinostat | ~50% | 10 | [2] | |
| SK-N-BE(2) | Control | ~4% | 1 | [1][3] |
| JQ1 (500nM) | ~10% | 2.5 | [1][3] | |
| Panobinostat (20nM) | ~15% | 3.75 | [1][3] | |
| JQ1 + Panobinostat | ~45% | 11.25 | [1][3] |
Table 3: In Vivo Efficacy of JQ1 and Panobinostat Combination
| Xenograft Model | Treatment | Tumor Volume Reduction vs. Control | Survival Benefit | Reference |
| Neuroblastoma (SK-N-BE(2)) | JQ1 | Significant | Moderate | [1][3] |
| Panobinostat | Significant | Moderate | [1][3] | |
| JQ1 + Panobinostat | Synergistic and considerable reduction | Significant | [1][3] | |
| Melanoma (Patient-derived) | I-BET151 (BETi) | Significant | Moderate | [2] |
| LBH589 (Panobinostat) | Significant | Moderate | [2] | |
| I-BET151 + LBH589 | Synergistic reduction (65.4%) | Significant | [2] |
Signaling Pathways
The combination of BET and HDAC inhibitors impacts multiple signaling pathways crucial for cancer cell survival and proliferation. A key mechanism involves the dual targeting of oncogenic and tumor-suppressive pathways.
Caption: Combined BET and HDAC inhibition signaling pathway.
Experimental Protocols
The following are generalized protocols for assessing the synergistic effects of a BET inhibitor (e.g., JQ1) and an HDAC inhibitor (e.g., Panobinostat) in cancer cell lines.
Cell Viability Assay (MTT or a similar colorimetric assay)
This protocol determines the effect of single and combination drug treatments on cell proliferation.
References
Application Notes and Protocols for the Laboratory Synthesis of TC AC 28
For Research Use Only
These application notes provide a comprehensive overview and detailed protocols for the laboratory synthesis of TC AC 28, a high-affinity BET (Bromodomain and Extra-Terminal) bromodomain ligand. This document is intended for researchers, scientists, and drug development professionals.
Introduction
This compound, chemically known as 6-(1H-Indol-4-yl)-8-methoxy-1-methyl-4H-[1][2][3]triazolo[4,3-a][1][3]benzodiazepine-4-acetic acid methyl ester, is a potent and selective inhibitor of the BET family of bromodomains.[1][4][5] Specifically, it exhibits high affinity for the second bromodomain of Brd2 (Brd2(2)) with a dissociation constant (Kd) of 40 nM, showing 20-fold selectivity over the first bromodomain (Brd2(1)), for which the Kd is 800 nM.[1][5][6] This selectivity makes this compound a valuable chemical probe for studying the biological functions of BET proteins in various cellular processes, including transcriptional regulation, and for exploring their therapeutic potential in areas such as oncology and inflammation.[2][3]
The protocols outlined below are based on a gram-scale laboratory synthesis, which has shown notable improvements in yield for the final two steps compared to previously reported methods.[1]
Chemical Properties
| Property | Value |
| IUPAC Name | 6-(1H-Indol-4-yl)-8-methoxy-1-methyl-4H-[1][2][3]triazolo[4,3-a][1][3]benzodiazepine-4-acetic acid methyl ester |
| Molecular Formula | C₂₃H₂₁N₅O₃ |
| Molecular Weight | 415.44 g/mol |
| CAS Number | 1809296-92-1 |
| Purity | ≥98% (HPLC)[5] |
| Appearance | White solid |
Mechanism of Action: BET Bromodomain Inhibition
BET proteins (BRD2, BRD3, BRD4, and BRDT) are epigenetic "readers" that recognize and bind to acetylated lysine residues on histone tails through their bromodomains.[7] This interaction tethers them to chromatin, where they recruit transcriptional regulatory complexes, including the positive transcription elongation factor b (p-TEFb), to promote the expression of target genes.[8] Many of these target genes are involved in cell proliferation, apoptosis, and inflammation, such as the MYC oncogene.[7]
This compound, as a BET inhibitor, competitively binds to the acetyl-lysine binding pockets of BET bromodomains. This prevents the association of BET proteins with chromatin, leading to the displacement of transcriptional machinery and subsequent downregulation of target gene expression.
Experimental Protocols
The following is a seven-step synthesis for this compound, adapted from Khan et al. (2017).[1]
Overall Synthesis Workflow
Step 1: Synthesis of 5-Methoxyisatoic Anhydride (4)
To a stirred solution of 2-amino-5-methoxy-benzoic acid (3) (15.00 g, 99.23 mmol) and triethylamine (13.80 mL, 99.23 mmol, 1 equiv) in tetrahydrofuran (THF) (500 mL) at 0 °C, triphosgene (29.45 g, 99.23 mmol, 1 equiv) is added portionwise, maintaining the temperature below 5 °C.[4] The reaction mixture is then stirred for 18 hours at ambient temperature. After re-cooling to 0 °C, H₂O (15 mL) is added dropwise, keeping the temperature below 10 °C.[4]
Step 2: Synthesis of Methyl-2-(7-methoxy-2,5-dioxo-2,3,4,5-tetrahydro-1H-benzo[e][1][3]diazepin-3-yl)acetate (5)
5-Methoxyisatoic anhydride (4) (45.00 g, 232.97 mmol) and DL-aspartic acid dimethyl ester hydrochloride (46.04 g, 232.99 mmol, 1 equiv) are suspended in pyridine (600 mL) and stirred at reflux for 18 hours.[4] After cooling, the mixture is concentrated under reduced pressure. The residue is partitioned between ethyl acetate (500 mL) and 2 M HCl (500 mL). The organic layer is separated, and the aqueous layer is further extracted with ethyl acetate (2 x 350 mL).[4]
Step 3: Synthesis of (+/−)-Methyl-2-(7-methoxy-5-oxo-2-thioxo-2,3,4,5-tetrahydro-1H-benzo[e][1][3]diazepin-3-yl)acetate (6)
To a suspension of compound 5 (15.01 g, 53.91 mmol) in pyridine (265 mL), Lawesson's reagent (19.62 g, 48.52 mmol, 0.9 equiv) is added, and the mixture is stirred at reflux for 6 hours.[1] After cooling, the mixture is concentrated under reduced pressure. The residue is suspended in CH₂Cl₂ (3 x 300 mL) and reconcentrated. Trituration with CH₂Cl₂ affords the product.[1]
Step 4: Synthesis of (+/−)-Methyl-2-(8-methoxy-1-methyl-6-oxo-5,6-dihydro-4H-benzo[f][1][2][3]triazolo[4,3-a][1][3]diazepin-4-yl)acetate (7)
To a stirred suspension of compound 6 (8.00 g, 27.18 mmol) and acethydrazide (6.04 g, 81.53 mmol, 3 equiv) in THF (120 mL), acetic acid (80 mL) is added.[1] The mixture is cooled to 0 °C, and mercury (II) acetate (12.91 g, 40.77 mmol, 1.5 equiv) is added portionwise, keeping the temperature below 5 °C.[1] The reaction is stirred at 0 °C for 2 hours, then warmed to ambient temperature and stirred for 48 hours.
Step 5: Synthesis of (+/−)-Methyl-2-(6-chloro-8-methoxy-1-methyl-4H-benzo[f][1][2][3]triazolo[4,3-a][1][3]diazepin-4-yl)acetate (8)
To a solution of compound 7 (0.99 g, 3.13 mmol) in CHCl₃ (20 mL), N,N-dimethylaniline (0.79 g, 6.26 mmol) and POCl₃ (0.72 g, 4.70 mmol) are added under an inert atmosphere, and the reaction is heated at 80 °C for 18 hours. After cooling, the reaction is slowly poured into lukewarm water (80 mL) with stirring. After 15 minutes, it is diluted with CHCl₃ (50 mL) and the layers are separated. The aqueous layer is extracted with additional CHCl₃ (50 mL).[1]
Step 6 & 7: Synthesis of this compound (9)
To a stirred suspension of compound 8 (1.33 g, 3.97 mmol) in DME (14 mL), a solution of Na₂CO₃ (0.76 g, 7.17 mmol) in water (6 mL) is added, followed by the addition of indole-4-boronic acid (0.77 g, 4.76 mmol) and Pd(PPh₃)₄ (0.31 g, 0.27 mmol).[1][5] The reaction is heated at 85 °C for 2.5 hours. After cooling, it is filtered over celite, and the filtrate is partitioned between EtOAc/water. The layers are separated, and the organic layer is washed with water and brine, dried (MgSO₄), and concentrated. The final product is purified by flash column chromatography.[5]
Quantitative Data
Table 1: Comparison of Yields from Original and Scale-Up Synthesis
The following table compares the yields of the original synthesis protocol with the improved scale-up version.[1]
| Step | Intermediate | Original Yield (%) | Scale-Up Yield (%) | Notes on Improvement |
| 3 | 5 | 36 | 43 | Trituration in ether instead of chromatography. |
| 4 | 6 | 57 | 53 | - |
| 5 | 7 | 91 | 77 | Reaction quenched with NaHCO₃ and extracted with ethyl acetate. |
| 6 | 8 | 29 | 76 | Reduced POCl₃, trituration instead of chromatography. |
| 7 | 9 (this compound) | 27-31 | 49 | Optimized Suzuki coupling conditions (DME/water, Na₂CO₃). |
Table 2: Characterization Data for this compound (9)
| Analysis | Result |
| ¹H NMR (400 MHz, CDCl₃) | δ = 8.40 (s, 1H), 7.52 (d, J = 8.0, 1H), 7.42 (d, J = 9.0, 1H), 7.24 (t, J = 3.0, 1H), 7.20 (dd, J = 3.0, J = 9.0, 1H), 7.15 (t, J = 7.5, 1H), 7.08 (d, J = 7.5, 1H), 6.92 (d, J = 3.0, 1H), 6.58 (s, 1H), 4.78 (dd, J = 5.5, J = 9.0, 1H), 3.81 (s, 3H), 3.72–3.78 (m, 4H), 3.63 (dd, J = 5.5, J = 16.5, 1H), 2.64 (s, 3H).[5] |
| ¹³C NMR (101 MHz, CDCl₃) | δ = 172.5, 168.1, 157.9, 156.4, 150.5, 136.5, 131.9, 130.8, 126.9, 126.4, 125.5, 124.3, 123.4, 121.2, 117.7, 116.5, 113.6, 103.1, 55.8, 53.4, 51.9, 36.9, 12.2.[1][5] |
| LCMS Purity (UV) | 99%, tR 4.12 min.[1][5] |
| Mass Spec (m/z) | (ES+) calcd for C₂₃H₂₁N₅O₃ [+H]⁺: 416.3, found: 416.3; (ES−) calcd for C₂₃H₂₁N₅O₃ [−H]⁺: 414.3, found: 414.3.[1][5] |
| Elemental Analysis | Calcd for C₂₃H₂₁N₅O₃·H₂O (%): C, 64.40; H, 5.29; N, 16.33. Found: C, 64.73; H, 5.12; N, 16.07.[1][5] |
Safety Precautions
Standard laboratory safety procedures should be followed, including the use of personal protective equipment (PPE) such as safety glasses, lab coats, and gloves. All manipulations should be performed in a well-ventilated fume hood. Reagents such as triphosgene, POCl₃, and mercury (II) acetate are highly toxic and should be handled with extreme care. Consult the Safety Data Sheets (SDS) for all chemicals before use.
References
- 1. Gram-Scale Laboratory Synthesis of this compound, a High-Affinity BET Bromodomain Ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The mechanisms behind the therapeutic activity of BET bromodomain inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Mechanisms behind the Therapeutic Activity of BET Bromodomain Inhibition [cancer.fr]
- 4. Gram-Scale Laboratory Synthesis of this compound, a High-Affinity BET Bromodomain Ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. BET Bromodomain Inhibition Blocks the Function of a Critical AR-Independent Master Regulator Network in Lethal Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BET Bromodomain Inhibition Suppresses Transcriptional Responses to Cytokine-Jak-STAT Signaling in a Gene-specific Manner in Human Monocytes - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Experimental Results
Disclaimer: The specific entity "TC AC 28" is not readily identifiable in the public domain. Therefore, this technical support guide provides a generalized framework for troubleshooting experimental results, using the well-characterized CD28 signaling pathway in T-cells as a representative example. Researchers can adapt this framework to their specific experimental systems.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of the CD28 signaling pathway?
A1: CD28 is a crucial co-stimulatory molecule on T-cells. Its engagement with ligands such as B7-1 (CD80) or B7-2 (CD86) on antigen-presenting cells provides a critical second signal for T-cell activation, proliferation, and cytokine production.[1][2][3] Activation of the T-cell receptor (TCR) alone is often insufficient for a robust immune response, and the absence of CD28 co-stimulation can lead to a state of T-cell anergy or unresponsiveness.[2]
Q2: What are the key downstream signaling events following CD28 activation?
A2: Upon engagement, CD28 is phosphorylated, leading to the recruitment of several key signaling proteins. A major pathway involves the activation of phosphatidylinositol 3-kinase (PI3K), which in turn activates downstream effectors like Akt and protein kinase C theta (PKCθ).[1][2] These events ultimately lead to the activation of transcription factors such as NF-κB and NF-AT, which drive the expression of genes critical for T-cell function, including the production of interleukin-2 (IL-2).[1][4]
Q3: What are some common in vitro models to study CD28 signaling?
A3: Common in vitro models include co-culture systems of T-cells with antigen-presenting cells that express CD28 ligands. Alternatively, purified T-cells can be stimulated with antibodies that cross-link the T-cell receptor and CD28. Jurkat cells, a human T-lymphocyte cell line, are also frequently used as they express the necessary signaling components.
Troubleshooting Guide
Issue 1: Low or No T-cell Proliferation/Cytokine Production Upon Stimulation
| Question | Possible Cause | Suggested Solution |
| Are you seeing lower than expected T-cell proliferation or IL-2 production? | Inadequate stimulation of the CD28 pathway. | Ensure the stimulating antibodies (anti-CD3/anti-CD28) are used at optimal concentrations. Titrate antibody concentrations to determine the optimal dose for your specific T-cell source and density. |
| Poor viability of primary T-cells. | Check cell viability before and after the experiment using a method like Trypan Blue exclusion. Ensure proper handling and culture conditions to maintain cell health. | |
| Suboptimal culture conditions. | Optimize cell density, media formulation (including serum concentration), and incubation time. T-cells are sensitive to their environment, and these factors can significantly impact activation. |
Issue 2: Inconsistent Phosphorylation of Downstream Targets (e.g., Akt, ERK)
| Question | Possible Cause | Suggested Solution |
| Is the phosphorylation of key signaling proteins like Akt inconsistent across experiments? | Variation in the timing of cell lysis after stimulation. | Phosphorylation events can be transient. Perform a time-course experiment to identify the peak phosphorylation time for your target protein. Ensure consistent timing for cell harvesting and lysis. |
| Inefficient phosphatase inhibition during cell lysis. | Use a freshly prepared lysis buffer containing a cocktail of phosphatase inhibitors to preserve the phosphorylation status of your proteins. | |
| Low abundance of the target protein. | Ensure you are loading a sufficient amount of total protein on your Western blot. You may need to enrich for your protein of interest through immunoprecipitation. |
Quantitative Data Summary
The following table provides an example of how to summarize quantitative data from a hypothetical experiment measuring the effect of a small molecule inhibitor on CD28-mediated IL-2 production.
| Treatment Group | Inhibitor Concentration (µM) | Mean IL-2 Concentration (pg/mL) | Standard Deviation |
| Vehicle Control | 0 | 1520.5 | 125.8 |
| Inhibitor X | 1 | 1135.2 | 98.3 |
| Inhibitor X | 10 | 450.7 | 55.1 |
| Inhibitor X | 100 | 85.3 | 22.9 |
Experimental Protocols
Protocol: Western Blot for Phospho-Akt
-
Cell Stimulation: Plate 1x10^6 Jurkat T-cells per well in a 12-well plate. Stimulate with anti-CD3 (1 µg/mL) and anti-CD28 (2 µg/mL) antibodies for 0, 5, 15, and 30 minutes.
-
Cell Lysis: After stimulation, immediately place the plate on ice and wash the cells once with ice-cold PBS. Add 100 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitor cocktails. Scrape the cells and transfer the lysate to a microfuge tube.
-
Protein Quantification: Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C. Transfer the supernatant to a new tube and determine the protein concentration using a BCA protein assay.
-
Sample Preparation: Normalize the protein concentration for all samples with lysis buffer. Add 4X Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load 20 µg of total protein per lane on a 10% SDS-polyacrylamide gel. Run the gel and then transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate with a primary antibody against phospho-Akt (Ser473) overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody for total Akt.
Visualizations
Caption: Simplified CD28 signaling pathway leading to IL-2 gene transcription.
Caption: Experimental workflow for analyzing protein phosphorylation via Western Blot.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Two pathways of costimulation through CD28 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reactome | Regulation of T cell activation by CD28 family [reactome.org]
- 4. A CD28-associated signaling pathway leading to cytokine gene transcription and T cell proliferation without TCR engagement - PubMed [pubmed.ncbi.nlm.nih.gov]
common issues with TC AC 28 stability and storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the common issues related to the stability and storage of TC AC 28, a high-affinity BET bromodomain ligand.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound upon receipt?
A: Upon receipt, it is recommended to store this compound under the conditions specified in the Certificate of Analysis (CofA) provided by the supplier. While it is often shipped at room temperature, long-term storage conditions are crucial for maintaining its stability.[1] If the CofA is unavailable, store the compound as a powder at -20°C.
Q2: What is the recommended solvent for preparing stock solutions of this compound?
A: The choice of solvent is critical for the solubility and stability of this compound. Dimethyl sulfoxide (DMSO) is a common solvent for preparing stock solutions of many small molecule inhibitors.[1] Always use anhydrous, high-purity DMSO to minimize degradation.
Q3: How should I prepare and store stock solutions?
A: To prepare a stock solution, we recommend bringing the vial of powdered this compound to room temperature before opening to prevent condensation. Centrifuge the vial briefly to ensure all the powder is at the bottom.[1] Prepare a concentrated stock solution (e.g., 10 mM) in anhydrous DMSO. Once prepared, aliquot the stock solution into single-use volumes in tightly sealed vials and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1]
Q4: How long are the powder and stock solutions of this compound stable?
A: As a general guideline for research-grade small molecules, when stored as a powder at -20°C, this compound should be stable for up to three years.[1] Stock solutions in anhydrous DMSO stored at -20°C are typically stable for up to one month, and for up to six months when stored at -80°C.[1] However, for critical experiments, it is advisable to use freshly prepared stock solutions or those stored for shorter periods.
Q5: Is this compound sensitive to light or temperature fluctuations?
Troubleshooting Guide
Issue 1: Inconsistent or weaker-than-expected results in my experiments.
-
Possible Cause: The activity of this compound may have diminished due to improper storage or handling.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Confirm that both the powdered compound and the stock solutions have been stored at the correct temperatures and protected from light.
-
Prepare Fresh Stock Solution: Prepare a new stock solution from the powdered compound.
-
Perform a Dose-Response Curve: Test a wide range of this compound concentrations in your assay to determine if there is a shift in the IC50 value, which could indicate reduced potency.
-
Use a Positive Control: Include a positive control in your experiment—another compound with a known and stable effect on the same target—to ensure the assay itself is performing as expected.
-
Issue 2: I observe precipitation in my stock solution or culture medium.
-
Possible Cause: The solubility of this compound may have been exceeded in the solvent or the final experimental medium.
-
Troubleshooting Steps:
-
Check Solubility Information: Refer to the supplier's technical data sheet for solubility information.
-
Adjust Final Concentration: The final concentration of DMSO in cell culture media should typically be kept below 0.5% to avoid solvent-induced toxicity and precipitation.[1]
-
Gentle Warming: You can try gently warming the stock solution (e.g., in a 37°C water bath) and vortexing to redissolve any precipitate before making further dilutions.
-
Sterile Filtration: After preparing your final working solution, you can sterile filter it using a 0.2 μm filter to remove any micro-precipitates.[1]
-
Issue 3: I am seeing unexpected cellular toxicity at concentrations where I expect to see specific on-target effects.
-
Possible Cause: The observed toxicity could be due to off-target effects of this compound, degradation products, or solvent effects.
-
Troubleshooting Steps:
-
Lower the Concentration: Determine the minimal concentration of this compound required for on-target inhibition and use concentrations at or slightly above the IC50 for your primary target.
-
Validate with a Secondary Inhibitor: Use a structurally different inhibitor that targets the same protein. If the toxicity is not replicated, it may be an off-target effect of this compound.
-
Conduct a Rescue Experiment: If possible, transfect cells with a mutant version of the target protein that is resistant to this compound. If the toxicity persists, it is likely an off-target effect.
-
Check Solvent Toxicity: Run a vehicle control with the same final concentration of DMSO to ensure that the solvent is not the source of the toxicity.
-
Data Summary
| Parameter | Recommendation |
| Storage (Powder) | -20°C, protected from light |
| Storage (Stock Solution) | -20°C (up to 1 month) or -80°C (up to 6 months), single-use aliquots, protected from light[1] |
| Recommended Solvent | Anhydrous DMSO |
| Final DMSO Concentration | < 0.5% in cell-based assays[1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound
-
Acclimatize: Allow the vial of this compound powder to equilibrate to room temperature before opening.
-
Centrifuge: Briefly centrifuge the vial to collect all the powder at the bottom.
-
Solvent Addition: Add the appropriate volume of anhydrous DMSO to the vial to achieve a 10 mM concentration. For example, for 1 mg of this compound (M.W. 415.44 g/mol ), add 240.7 µL of DMSO.
-
Dissolution: Vortex the solution until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary.
-
Aliquoting and Storage: Dispense the stock solution into single-use aliquots in sterile, tightly sealed vials. Store the aliquots at -20°C or -80°C, protected from light.
Visualizations
Caption: Troubleshooting workflow for inconsistent experimental results with this compound.
Caption: Decision tree for handling suspected degradation of this compound.
References
Technical Support Center: Overcoming Off-Target Effects of TC AC 28
Welcome to the technical support center for TC AC 28, a high-affinity BET bromodomain ligand. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and mitigate potential off-target effects during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: this compound is a potent small molecule inhibitor that targets the Bromodomain and Extra-Terminal domain (BET) family of proteins.[1][2] Specifically, it is a high-affinity ligand for the bromodomains of BRD2, showing a 20-fold selectivity for the second bromodomain (Brd2(2)) over the first (Brd2(1)).[3][4] BET proteins are epigenetic "readers" that play a crucial role in the regulation of gene transcription.[5]
Q2: I'm observing a phenotype that doesn't align with the known function of BRD2. Could this be an off-target effect of this compound?
A2: It is possible. While this compound is designed to be selective for BET bromodomains, like many small molecule inhibitors, it may interact with other proteins, leading to off-target effects.[6] These effects can arise from interactions with other BET family members (BRD3, BRD4), or other, unrelated proteins such as kinases.[7][8] It is also important to consider that the observed phenotype could be a downstream consequence of BRD2 inhibition that is not yet fully characterized.
Q3: What are the first steps I should take to investigate a potential off-target effect?
A3: A multi-pronged approach is recommended. First, perform a dose-response experiment. Off-target effects often occur at higher concentrations, so it's crucial to determine the minimal effective concentration for your on-target effect. Second, use a structurally different BET inhibitor to see if the phenotype is recapitulated. If the phenotype is consistent across different inhibitors, it is more likely to be an on-target effect. Finally, consider genetic validation by using techniques like RNAi or CRISPR/Cas9 to knockdown BRD2 and observe if this phenocopies the effect of this compound.[9][10]
Q4: My cells are showing unexpected toxicity after treatment with this compound. What could be the cause?
A4: Unexpected toxicity can stem from several factors. It could be an on-target effect in a cell line that is highly dependent on BRD2 for survival. Alternatively, it could be an off-target effect where this compound is inhibiting a protein essential for cell viability.[11] It is also important to rule out issues with the compound itself, such as solubility or purity, and to ensure the solvent (e.g., DMSO) concentration is not causing toxicity.[12]
Troubleshooting Guides
Issue 1: Discrepancy between expected and observed gene expression changes.
-
Possible Cause: The observed gene expression changes may be due to off-target effects on other transcription factors or signaling pathways.
-
Troubleshooting Steps:
-
Validate On-Target Engagement: Confirm that this compound is engaging with BRD2 in your cellular system using a Cellular Thermal Shift Assay (CETSA).
-
Perform Transcriptomic Analysis at Multiple Concentrations: Analyze global gene expression changes at a range of this compound concentrations. On-target effects should track with the IC50 for BRD2 inhibition, while off-target effects may only appear at higher concentrations.
-
Use a Rescue Experiment: In a BRD2-knockdown background, the effects of this compound on gene expression should be diminished if they are on-target.
-
Issue 2: The observed phenotype is not rescued by overexpression of a downstream effector of BRD2.
-
Possible Cause: this compound might be affecting a parallel pathway or a protein upstream of your effector.
-
Troubleshooting Steps:
-
Kinase Profiling: Perform a broad kinase screen to identify potential off-target kinase inhibition by this compound. Many cellular signaling pathways are regulated by kinases.
-
Proteomic Profiling: Use techniques like affinity-purification mass spectrometry with a tagged version of this compound to identify interacting proteins in an unbiased manner.
-
Consult the BRD2 Interactome: Research known interaction partners of BRD2 to identify other proteins and complexes that might be affected by the displacement of BRD2 from chromatin.
-
Data Presentation
To aid in the characterization of this compound in your system, we recommend generating and organizing your data in clear, structured tables. Below are templates for presenting key experimental data.
Table 1: Quantitative Potency of this compound
| Target | Assay Type | IC50 / Kd (nM) |
| Brd2(1) | TR-FRET | 800 |
| Brd2(2) | TR-FRET | 40 |
| Off-Target X | Assay Y | Value |
| Off-Target Z | Assay W | Value |
This table should be populated with your experimentally determined values for on-target and any identified off-target interactions.
Table 2: Kinase Selectivity Profile of this compound (Hypothetical Data)
| Kinase Target | % Inhibition at 1 µM | IC50 (nM) |
| Kinase A | 95 | 50 |
| Kinase B | 15 | >10,000 |
| Kinase C | 88 | 150 |
| Kinase D | 5 | >10,000 |
This table provides a template for presenting data from a kinase profiling experiment to identify potential off-target kinase interactions.
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol is designed to verify the binding of this compound to its target protein, BRD2, in a cellular context.
-
Cell Treatment: Culture cells to 70-80% confluency. Treat cells with this compound at the desired concentration or with a vehicle control (e.g., DMSO) for a specified time (e.g., 1-2 hours).
-
Harvest and Resuspend: Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler. Include an unheated control.
-
Cell Lysis: Subject the cells to three freeze-thaw cycles using liquid nitrogen and a water bath at 25°C.
-
Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Western Blot Analysis: Collect the supernatant (soluble fraction) and analyze the levels of soluble BRD2 at each temperature point by Western blotting. A shift in the thermal stability of BRD2 in the this compound-treated samples compared to the control indicates target engagement.
Protocol 2: Kinase Profiling Assay
This protocol outlines a general method to screen this compound against a panel of kinases to identify off-target interactions.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the compound to create a range of concentrations.
-
Assay Plate Setup: In a multi-well plate (e.g., 384-well), add the recombinant kinase, the appropriate substrate, and ATP.
-
Inhibitor Addition: Add the diluted this compound or vehicle control to the wells.
-
Kinase Reaction: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
Detection: Add a detection reagent that measures the amount of ATP remaining (e.g., using a luminescence-based assay like ADP-Glo) or the amount of phosphorylated substrate (e.g., using a specific antibody in an ELISA-based format).
-
Data Analysis: Read the signal using a plate reader. Calculate the percent inhibition for each concentration of this compound and determine the IC50 value for any kinases that show significant inhibition.
Mandatory Visualizations
Caption: Simplified signaling pathway of BRD2 in transcriptional regulation.
Caption: Logical workflow for troubleshooting unexpected phenotypes.
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Research Portal [weizmann.esploro.exlibrisgroup.com]
- 4. BRD2 - Wikipedia [en.wikipedia.org]
- 5. academic.oup.com [academic.oup.com]
- 6. benchchem.com [benchchem.com]
- 7. Functional networks of the human bromodomain-containing proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of CD28 signal transduction on c-Rel in human peripheral blood T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Combinatorial proteomic analysis of intercellular signaling applied to the CD28 T-cell costimulatory receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Combinatorial proteomic analysis of intercellular signaling applied to the CD28 T-cell costimulatory receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. BRD2 Compartmentalizes the Accessible Genome - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Identification of Transcription Complexes that Contain the Double Bromodomain Protein Brd2 and Chromatin Remodeling Machines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: TC AC 28 In Vivo Efficacy
Important Notice: Based on a comprehensive review of publicly available scientific literature, there are currently no published studies detailing the in vivo use of the BET bromodomain ligand TC AC 28. Therefore, specific data on its in vivo efficacy, established experimental protocols, and common troubleshooting issues are not available.
This resource has been developed to provide general guidance for researchers considering in vivo studies with novel BET bromodomain inhibitors like this compound, based on established principles and common challenges observed with this class of compounds.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its mechanism of action?
This compound is a high-affinity BET (Bromodomain and Extra-Terminal domain) bromodomain ligand.[1][2] It exhibits selectivity for the second bromodomain (BD2) of the BET protein BRD2.[1][2] BET proteins are epigenetic readers that play a crucial role in regulating gene transcription. By binding to acetylated lysine residues on histones, they recruit transcriptional machinery to specific gene promoters. Inhibition of BET proteins can lead to the downregulation of key oncogenes and inflammatory genes, making them attractive therapeutic targets.
Q2: What are the potential therapeutic applications of a BD2-selective inhibitor like this compound?
While specific in vivo applications for this compound have not been documented, the rationale for developing BD2-selective inhibitors lies in the potential for improved therapeutic windows and reduced side effects compared to pan-BET inhibitors. Different BET protein bromodomains can have distinct functions, and selectivity may allow for more targeted modulation of gene expression. Potential, yet unproven, areas of interest for such a compound could include oncology and inflammatory diseases.
Q3: What are the critical first steps before initiating an in vivo study with this compound?
Before proceeding to in vivo experiments, it is crucial to thoroughly characterize the compound in vitro. This includes:
-
Target Engagement: Confirming that this compound engages with BRD2 in a cellular context.
-
Cellular Potency: Determining the concentration at which this compound elicits a biological effect in relevant cell lines (e.g., IC50 for cell proliferation).
-
Selectivity Profiling: Assessing the binding affinity of this compound against other BET family members and a broader panel of off-targets.
-
Preliminary Toxicity: Evaluating cytotoxicity in various cell lines to estimate a potential therapeutic index.
Troubleshooting Guide for In Vivo Studies of Novel BET Inhibitors
This guide provides general troubleshooting advice for researchers encountering common issues during in vivo experiments with BET bromodomain inhibitors.
| Problem | Potential Cause | Troubleshooting Steps |
| Lack of Efficacy | Poor Pharmacokinetics (PK): The compound may not be reaching the target tissue at a sufficient concentration or for a long enough duration. | - Conduct a pilot PK study to determine the compound's half-life, clearance, and bioavailability. - Optimize the dosing regimen (frequency and amount) based on PK data. - Consider alternative routes of administration (e.g., intravenous vs. oral). |
| Inadequate Formulation: The compound may not be soluble or stable in the chosen vehicle. | - Test the solubility of this compound in various biocompatible vehicles. - Ensure the formulation is stable and does not precipitate upon administration. - Consider using formulation aids such as cyclodextrins or co-solvents. | |
| Target Engagement Failure: The compound may not be engaging with BRD2 effectively in vivo. | - Perform pharmacodynamic (PD) studies to measure target engagement in tumor or relevant tissues. This can be done by assessing the expression of known BET target genes (e.g., c-Myc). | |
| Toxicity/Adverse Events | On-Target Toxicity: Inhibition of BET proteins can have effects on normal, healthy tissues. | - Perform a dose-escalation study to determine the maximum tolerated dose (MTD). - Monitor animals closely for signs of toxicity (e.g., weight loss, changes in behavior). - Consider intermittent dosing schedules to allow for recovery between treatments. |
| Off-Target Effects: The compound may be interacting with other proteins, leading to unexpected toxicity. | - Review the in vitro selectivity profile. - If significant off-target activity is suspected, further profiling may be necessary. |
Experimental Protocols (General Framework)
The following are generalized protocols that would need to be adapted and optimized for a novel compound like this compound.
Pharmacokinetic (PK) Study in Mice
-
Animal Model: Healthy adult mice (e.g., C57BL/6), typically 6-8 weeks old.
-
Formulation: Prepare a clear, sterile solution or a fine suspension of this compound in a suitable vehicle (e.g., 5% DMSO, 40% PEG300, 5% Tween 80, 50% sterile water).
-
Dosing: Administer a single dose of this compound via the intended route (e.g., oral gavage, intraperitoneal injection, or intravenous injection).
-
Sample Collection: Collect blood samples at various time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).
-
Analysis: Analyze plasma concentrations of this compound using a validated analytical method such as LC-MS/MS.
-
Data Interpretation: Calculate key PK parameters including Cmax, Tmax, AUC, and half-life.
Xenograft Tumor Model Efficacy Study
-
Cell Line: Choose a cancer cell line that has shown sensitivity to BET inhibitors in vitro.
-
Animal Model: Immunocompromised mice (e.g., NOD-SCID or NSG).
-
Tumor Implantation: Subcutaneously implant tumor cells into the flank of the mice.
-
Treatment Initiation: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment and control groups.
-
Dosing: Administer this compound and vehicle control according to a predetermined schedule based on PK data and MTD studies.
-
Monitoring: Measure tumor volume and body weight regularly (e.g., 2-3 times per week).
-
Endpoint: Euthanize mice when tumors reach a maximum allowed size or at the end of the study period.
-
Analysis: Compare tumor growth inhibition between the treated and control groups. Collect tumors for pharmacodynamic analysis.
Visualizations
As there is no specific in vivo data for this compound, the following diagrams illustrate general concepts relevant to the mechanism of action and experimental workflow for BET inhibitors.
Caption: Mechanism of BET Bromodomain Inhibition.
Caption: General Experimental Workflow.
References
Technical Support Center: TC AC 28 Experimental Variability and Reproducibility
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address experimental variability and reproducibility issues encountered in T-cell activation co-culture assays, here referred to as TC AC 28. The content is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of variability in the this compound assay?
A1: Variability in cell-based assays like the this compound can stem from biological and technical factors. Biological sources include the choice of cell lines, cell passage number, and seeding density.[1] Technical factors often involve pipetting inconsistencies, edge effects in microplates, reagent stability, and incubation times.[1][2]
Q2: How can I minimize the "edge effect" in my 96-well plates?
A2: The "edge effect," where wells on the perimeter of a plate show different results due to evaporation, can be minimized by filling the outer wells with sterile phosphate-buffered saline (PBS) or culture medium without cells. This helps to create a more uniform temperature and humidity environment across the plate for the experimental wells.
Q3: My T-cell activation response is weak or absent. What are the likely causes?
A3: A weak or absent response in a T-cell activation assay can be due to several factors:
-
Suboptimal antibody concentrations: The concentrations of anti-CD3 and anti-CD28 antibodies are critical for effective T-cell stimulation.[3]
-
Poor cell health: Ensure your T-cells and antigen-presenting cells (APCs) are healthy and viable before starting the assay.
-
Incorrect incubation time: T-cell activation is a dynamic process, and the timing of analysis is crucial.[4]
-
Low cell seeding density: An insufficient number of cells per well will result in a low signal.[4]
Q4: I am observing high background signal in my assay. What can I do to reduce it?
A4: High background can be caused by several factors:
-
Contamination: Bacterial or mycoplasma contamination can lead to non-specific signals.[4]
-
Reagent quality: Ensure that your antibodies and other reagents are of high quality and stored correctly.
-
Insufficient washing: Inadequate washing steps can leave behind unbound antibodies or other reagents, contributing to background noise.
Troubleshooting Guides
This section provides structured guidance for common issues encountered during the this compound assay.
Issue 1: High Well-to-Well Variability
High variability between replicate wells can obscure real experimental effects.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inconsistent Cell Seeding | Ensure thorough mixing of cell suspension before and during plating. Use a multichannel pipette for seeding and verify its calibration. | Reduced coefficient of variation (CV) between replicate wells. |
| Pipetting Errors | Use calibrated pipettes and practice consistent pipetting technique. For viscous solutions, consider reverse pipetting. | Improved precision and accuracy of liquid handling. |
| Edge Effects | As mentioned in the FAQ, fill perimeter wells with sterile PBS or media. | Minimized evaporation and more consistent results across the plate. |
| Incomplete Reagent Mixing | Gently mix the plate on an orbital shaker after adding reagents. | Uniform distribution of reagents leading to more consistent cellular responses. |
Issue 2: Poor Assay Reproducibility Between Experiments
Difficulty in reproducing results across different experimental runs is a common challenge.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Variable Cell Passage Number | Use cells within a consistent and defined passage number range for all experiments. | More consistent cellular physiology and response to stimuli. |
| Inconsistent Reagent Lots | Qualify new lots of critical reagents (e.g., FBS, antibodies) before use in experiments. | Minimized variability introduced by batch-to-batch differences in reagents. |
| Drift in Incubator Conditions | Regularly calibrate and monitor incubator temperature and CO2 levels. | Stable and optimal cell culture conditions for consistent cell growth and function. |
| Subjectivity in Data Analysis | Establish and adhere to a standardized data analysis protocol. | Objective and reproducible data interpretation. |
Quantitative Data Tables
The following tables provide typical ranges and parameters for a this compound assay. These values should be optimized for your specific cell systems and laboratory conditions.
Table 1: Recommended Cell Seeding Densities
| Cell Type | Seeding Density (cells/well in 96-well plate) |
| Effector T-Cells (e.g., Jurkat) | 2 x 10^4 to 5 x 10^4 |
| Antigen-Presenting Cells (e.g., Raji) | 2 x 10^4 to 5 x 10^4 |
Table 2: Typical Antibody Concentrations for T-Cell Activation
| Antibody | Concentration Range |
| Anti-CD3 (plate-bound) | 1 - 10 µg/mL |
| Anti-CD28 (soluble) | 1 - 5 µg/mL |
Table 3: Assay Performance Acceptance Criteria
| Parameter | Acceptance Criteria |
| Signal-to-Background Ratio | > 5 |
| Z'-factor | > 0.5 |
| Coefficient of Variation (CV%) for replicates | < 15% |
Experimental Protocols
Protocol: T-Cell Activation Assay with CD3/CD28 Co-stimulation
This protocol outlines a general procedure for a T-cell activation assay.
Materials:
-
96-well, flat-bottom, tissue culture-treated plates
-
Anti-CD3 antibody (clone UCHT1 for plate-coating)[5]
-
Anti-CD28 antibody (soluble)[5]
-
Effector T-cells (e.g., primary human T-cells or Jurkat cells)
-
Antigen-presenting cells (APCs) (if applicable)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), sterile
-
Detection reagents (e.g., for cytokine ELISA or reporter gene assay)
Procedure:
-
Plate Coating (Day 1):
-
Dilute the anti-CD3 antibody to the desired concentration (e.g., 1-10 µg/mL) in sterile PBS.
-
Add 100 µL of the diluted antibody solution to each well of the 96-well plate.
-
Incubate the plate overnight at 4°C.
-
-
Cell Seeding (Day 2):
-
Wash the plate twice with 200 µL of sterile PBS to remove unbound anti-CD3 antibody.
-
Harvest and count the effector T-cells. Resuspend the cells in complete culture medium to the desired density.
-
Add 100 µL of the T-cell suspension to each well.
-
If using APCs, add them to the wells at the desired effector-to-target ratio.
-
Prepare a solution of soluble anti-CD28 antibody in complete culture medium at twice the final desired concentration.
-
Add 100 µL of the anti-CD28 antibody solution to the appropriate wells. For control wells, add 100 µL of medium without the antibody.
-
-
Incubation (Day 2-4):
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24-72 hours. The optimal incubation time will depend on the specific endpoint being measured (e.g., cytokine production, cell proliferation).
-
-
Assay Readout (Day 4):
-
Perform the assay readout according to the chosen detection method. For example:
-
Cytokine analysis: Collect the cell culture supernatant and perform an ELISA to measure cytokine levels (e.g., IL-2, IFN-γ).
-
Reporter gene assay: If using a reporter cell line, lyse the cells and measure the reporter gene activity (e.g., luciferase, β-galactosidase).
-
Proliferation assay: Add a proliferation reagent (e.g., BrdU, CFSE) and measure incorporation or dye dilution.
-
-
Mandatory Visualizations
Caption: Simplified CD28 co-stimulatory signaling pathway in T-cells.
Caption: General experimental workflow for the this compound T-cell activation assay.
References
- 1. CD28 family of receptors inter-connect in the regulation of T-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reducing bioassay variability by identifying sources of variation and controlling key parameters in assay protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. T Cell Activation via Anti-CD3 and Anti-CD28 Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. Activation Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 5. bdbiosciences.com [bdbiosciences.com]
Technical Support Center: Navigating TC AC 28 Resistance in Cell Lines
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to TC AC 28, a high-affinity BET bromodomain ligand, in cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a high-affinity ligand for BET (Bromodomain and Extra-Terminal domain) bromodomains, with notable affinity for the second bromodomain of BRD2.[1][2] BET proteins are epigenetic readers that play a crucial role in regulating gene expression by binding to acetylated histones. By occupying the binding pocket for acetylated lysine residues, this compound displaces BET proteins from chromatin, leading to the downregulation of key oncogenes like c-MYC, and thereby inhibiting cancer cell proliferation.
Q2: What are the potential mechanisms by which cancer cells can develop resistance to this compound?
Acquired resistance to BET inhibitors like this compound can arise through various mechanisms, including:
-
Alterations in the Drug Target: Mutations in the bromodomain of BET proteins (e.g., BRD2, BRD4) can prevent this compound from binding effectively.
-
Signaling Pathway Bypass: Cancer cells can activate alternative signaling pathways to maintain the expression of critical genes, thereby circumventing the effects of BET inhibition.
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters can actively pump this compound out of the cell, reducing its intracellular concentration.[3][4]
-
Epigenetic Modifications: Changes in the epigenetic landscape of the cell can lead to the reactivation of silenced genes that promote survival and proliferation.[3]
-
Evasion of Apoptosis: Upregulation of anti-apoptotic proteins or downregulation of pro-apoptotic proteins can make cells more resistant to programmed cell death induced by this compound.[5]
Q3: How can I confirm that my cell line has developed resistance to this compound?
The most direct way to confirm resistance is by comparing the half-maximal inhibitory concentration (IC50) of this compound in your potentially resistant cell line to that of the parental (sensitive) cell line. A significant increase in the IC50 value is a clear indicator of acquired resistance. This is typically determined using a cell viability assay such as MTT or CCK-8.[5][6]
Q4: Is it possible for my cell line to have intrinsic resistance to this compound?
Yes, some cell lines may exhibit intrinsic resistance to this compound. This can be due to their pre-existing genetic makeup, such as mutations in BET proteins or the constitutive activation of downstream signaling pathways that are not dependent on BET protein function.
Troubleshooting Guides
This section addresses specific issues that you might encounter during your experiments with this compound-resistant cell lines.
Problem 1: My cell line is not developing resistance to this compound despite prolonged exposure.
Possible Causes and Solutions:
| Cause | Solution |
| Inappropriate Drug Concentration | The initial concentration of this compound may be too high, causing excessive cell death, or too low, providing insufficient selective pressure. Solution: Determine the IC50 of this compound for your parental cell line. Begin the resistance induction protocol with a concentration at or just below the IC20.[7][8] |
| Rapid Dose Escalation | Increasing the drug concentration too quickly may not allow enough time for the cells to adapt and develop resistance mechanisms. Solution: Employ a gradual dose escalation strategy. After an initial selection period, increase the this compound concentration by approximately 1.5- to 2-fold at each step, ensuring the cells have recovered and are proliferating before the next increase.[8] |
| Drug Instability | This compound may degrade in the cell culture medium over time, reducing its effective concentration. Solution: Prepare fresh stock solutions of this compound regularly and replace the medium containing the drug every 2-3 days. |
| Intrinsic Cell Line Characteristics | The parental cell line may have a low propensity to develop resistance to BET inhibitors due to its genetic background. Solution: If possible, attempt to generate a resistant line from a different, initially sensitive parental cell line. |
Problem 2: My this compound-resistant cell line shows inconsistent results in downstream experiments.
Possible Causes and Solutions:
| Cause | Solution |
| Heterogeneous Population | The resistant cell line may be a mixed population of cells with varying degrees of resistance. Solution: Perform single-cell cloning using techniques like limiting dilution to isolate and expand individual resistant clones.[7] Characterize the IC50 of each clone to select one with a stable and high level of resistance. |
| Genetic Instability | The resistant phenotype may be unstable, leading to a gradual loss of resistance over time, especially in the absence of selective pressure. Solution: Continuously culture the resistant cell line in the presence of a maintenance concentration of this compound (e.g., the IC10-IC20 of the resistant line) to maintain the resistant phenotype.[8] It is also recommended to periodically re-evaluate the IC50 to ensure the resistance level is maintained. |
| Mycoplasma Contamination | Mycoplasma contamination can alter cellular responses to drugs and lead to unreliable data. Solution: Regularly test your cell lines for mycoplasma contamination using a reliable method such as PCR. |
Problem 3: The mechanism of resistance in my this compound-resistant cell line is unclear.
Solution: A multi-pronged approach is often necessary to elucidate the mechanism of resistance.
| Experimental Approach | Purpose |
| Genomic Analysis | Sequence the bromodomain-coding regions of BET genes (e.g., BRD2, BRD4) to identify potential mutations that could interfere with this compound binding. |
| Transcriptomic Analysis (RNA-seq) | Compare the gene expression profiles of the parental and resistant cell lines to identify upregulated or downregulated genes and pathways that could contribute to resistance. |
| Proteomic Analysis (Western Blot/Mass Spectrometry) | Analyze the protein expression levels of BET proteins, their downstream targets (e.g., c-MYC), and key components of potential bypass signaling pathways (e.g., PI3K/Akt, MAPK). |
| Functional Assays | Assess the activity of drug efflux pumps using specific inhibitors. Evaluate the apoptotic response to this compound treatment using assays like Annexin V staining. |
Experimental Protocols
Protocol 1: Generation of a this compound-Resistant Cell Line
This protocol describes a stepwise dose-escalation method for developing a this compound-resistant cell line.
-
Initial Sensitivity Assessment:
-
Determine the IC50 value of this compound for the parental cell line using a cell viability assay (e.g., MTT or CCK-8).[6]
-
-
Induction of Resistance:
-
Culture the parental cells in a medium containing this compound at a starting concentration equal to the IC20.
-
Maintain the cells in this concentration, changing the medium every 2-3 days, until the cell growth rate returns to normal.[7]
-
Gradually increase the concentration of this compound in a stepwise manner (e.g., 1.5- to 2-fold increase at each step).[8]
-
At each concentration, allow the cells to adapt and resume normal proliferation before proceeding to the next concentration. If significant cell death occurs, revert to the previous lower concentration for a longer period.[7]
-
It is advisable to create frozen stocks of cells at each adapted concentration.[9]
-
-
Establishment and Maintenance of the Resistant Line:
-
After several months of continuous culture with increasing this compound concentrations, a resistant cell line will be established.
-
Determine the IC50 of the newly established resistant cell line and calculate the Resistance Index (RI) by dividing the IC50 of the resistant line by the IC50 of the parental line. An RI greater than 1 indicates resistance.[7]
-
To maintain the resistant phenotype, continuously culture the cells in a medium containing a maintenance concentration of this compound (e.g., IC10-IC20 of the resistant line).[8]
-
Protocol 2: Determination of IC50 using CCK-8 Assay
-
Cell Seeding:
-
Harvest logarithmically growing cells and seed them into a 96-well plate at a density of 1 x 10^4 cells/well.[6] Incubate overnight to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare a serial dilution of this compound in the culture medium.
-
Replace the medium in the 96-well plate with the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
-
Incubation:
-
Incubate the plate for 24-72 hours, depending on the cell line's doubling time.[6]
-
-
Cell Viability Measurement:
-
Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.[6]
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot a dose-response curve and determine the IC50 value using a suitable software package.
-
Data Presentation
Table 1: Hypothetical IC50 Values for Parental and this compound-Resistant Cell Lines
| Cell Line | This compound IC50 (nM) | Resistance Index (RI) |
| Parental (e.g., MCF-7) | 50 | - |
| This compound Resistant (MCF-7/TC28-R) | 1500 | 30 |
Table 2: Hypothetical Protein Expression Changes in this compound-Resistant Cells
| Protein | Parental (Relative Expression) | This compound Resistant (Relative Expression) | Potential Role in Resistance |
| BRD4 | 1.0 | 0.9 | Target Alteration (if mutated) |
| c-MYC | 1.0 | 1.1 | Downstream Effector |
| ABCB1 (MDR1) | 1.0 | 8.5 | Drug Efflux |
| p-Akt | 1.0 | 5.2 | Bypass Pathway Activation |
Visualizations
Signaling Pathway Diagram
Caption: Potential mechanisms of resistance to this compound.
Experimental Workflow Diagram
Caption: Workflow for generating this compound resistant cell lines.
Troubleshooting Logic Diagram
Caption: Troubleshooting decision tree for this compound resistance.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | CAS 1809296-92-1 | TCAC28 | Tocris Bioscience [tocris.com]
- 3. The Different Mechanisms of Cancer Drug Resistance: A Brief Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. Cell Culture Academy [procellsystem.com]
- 8. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
refining TC AC 28 delivery methods for animal studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing TC AC 28 in animal studies. The information is designed to address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs) & Troubleshooting
Formulation & Administration
???+ question "Q1: My this compound is precipitating out of solution when I dilute my DMSO stock with PBS or saline. How can I prevent this?"
???+ question "Q2: What is the recommended route of administration for this compound in mice?"
???+ question "Q3: What are the potential on-target toxicities associated with sustained BET bromodomain inhibition?"
Experimental Design & Interpretation
???+ question "Q4: How do I determine the optimal dose of this compound for my animal study?"
???+ question "Q5: What are the key pharmacodynamic markers to assess the in vivo activity of this compound?"
Data Summary: In Vivo Efficacy of Structurally Related BET Inhibitors
The following table summarizes in vivo data from studies using other BET bromodomain inhibitors, which can serve as a reference for designing experiments with this compound.
| Compound | Animal Model | Administration Route | Dosage | Outcome |
| INCB054329 | Hematologic cancer xenograft | Oral | Not specified | Potent antitumor efficacy |
| ABBV-744 | Prostate tumor xenograft | Not specified | 4.7 mg/kg | Significant tumor growth suppression |
| Unnamed BRD4 Inhibitor | Gastric cancer xenograft | Oral | 100 mg/kg daily | Effective against cancer cells |
| Compound 19 | MV4-11 xenograft | Subcutaneous | 10 mg/kg twice daily | Complete inhibition of tumor growth (with doxorubicin) |
Experimental Protocols
Protocol 1: General Formulation of a BET Inhibitor for Intraperitoneal Injection in Mice
This protocol is a general guideline and may need to be optimized for this compound.
-
Prepare Stock Solution: Dissolve this compound in 100% DMSO to create a concentrated stock solution (e.g., 50 mg/mL). Ensure it is fully dissolved by vortexing or brief sonication.
-
Prepare Vehicle: Prepare a fresh vehicle solution consisting of 40% PEG400, 10% Tween 80, and 50% sterile saline.
-
Final Formulation: On the day of injection, dilute the this compound stock solution with the prepared vehicle to the final desired concentration. For example, to achieve a 10 mg/kg dose in a 20g mouse (requiring 0.2 mg in a 0.2 mL injection volume), you would dilute the 50 mg/mL stock to 1 mg/mL. This can be done by taking 2 µL of the stock and adding it to 98 µL of vehicle, resulting in a final DMSO concentration of 2%.
-
Administration: Administer the final formulation to the mice via intraperitoneal injection immediately after preparation.
Protocol 2: Assessment of c-Myc Expression as a Pharmacodynamic Marker
-
Dosing and Tissue Collection: Dose tumor-bearing mice with this compound or vehicle control. At a specified time point after the final dose (e.g., 4-8 hours), euthanize the animals and collect tumor tissue.
-
RNA Extraction: Immediately snap-freeze the tissue in liquid nitrogen or place it in an RNA stabilization solution. Extract total RNA from the tissue using a standard commercially available kit.
-
Quantitative RT-PCR (qRT-PCR): Synthesize cDNA from the extracted RNA. Perform qRT-PCR using primers specific for mouse c-Myc and a suitable housekeeping gene (e.g., Gapdh or Actb) for normalization.
-
Data Analysis: Calculate the relative expression of c-Myc in the this compound-treated group compared to the vehicle control group using the ΔΔCt method. A significant decrease in c-Myc expression would indicate target engagement.
Visualizations
Caption: Mechanism of action of this compound as a BET bromodomain inhibitor.
Caption: General experimental workflow for in vivo studies with this compound.
Technical Support Center: Mitigating TC AC 28-Induced Cytotoxicity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in mitigating cytotoxicity induced by TC AC 28. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of this compound-induced cytotoxicity?
A1: this compound, a high-affinity BET bromodomain ligand, is understood to induce cytotoxicity primarily through the induction of apoptosis.[1] This process is significantly driven by the generation of Reactive Oxygen Species (ROS)[2][3]. The accumulation of ROS can lead to cellular stress and trigger the intrinsic apoptotic pathway, culminating in caspase activation and cell death.[4][5][6]
Q2: My cells are showing high levels of death after treatment with this compound. What are the primary strategies to reduce this cytotoxicity?
A2: To mitigate this compound-induced cytotoxicity, you can primarily target the two key mechanisms involved: oxidative stress and apoptosis.
-
Antioxidant Treatment: Co-treatment with an antioxidant, such as N-acetyl-L-cysteine (NAC), can scavenge the excess ROS produced by this compound, thereby reducing cellular stress and subsequent apoptosis.[2][5]
-
Caspase Inhibition: Blocking the execution phase of apoptosis using a pan-caspase inhibitor, such as Z-VAD-FMK, can prevent the cellular dismantling process even if the upstream apoptotic signals are initiated.[7][8]
Q3: What is a recommended starting concentration for N-acetyl-L-cysteine (NAC) to mitigate ROS-induced cytotoxicity?
Q4: How can I inhibit apoptosis to reduce this compound-induced cell death?
A4: You can use a cell-permeable pan-caspase inhibitor, such as Z-VAD-FMK, to block the activity of caspases, which are the key executioner enzymes in apoptosis.[13][14] These inhibitors bind to the active site of caspases, preventing them from cleaving their substrates and carrying out the apoptotic program.[8] A typical starting concentration for Z-VAD-FMK is in the range of 20-100 µM.[7][15]
Q5: How can I confirm that the observed cell death is due to apoptosis?
A5: You can use several standard assays to quantify apoptosis. A widely used method is flow cytometry using Annexin V and Propidium Iodide (PI) staining.[16][17] Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis, while PI is a nuclear stain that can only enter cells with compromised membrane integrity (late apoptotic and necrotic cells).[18] This dual staining allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.[1]
Troubleshooting Guides
Issue: Unexpectedly High Cytotoxicity Observed After this compound Treatment
This guide provides a step-by-step approach to troubleshoot and mitigate excessive cytotoxicity in your experiments.
Step 1: Verify Experimental Parameters
-
Question: Could an experimental artifact be causing the high level of cell death?
-
Action:
-
Confirm Compound Concentration: Double-check all calculations for the dilution of your this compound stock. If possible, verify the concentration of your stock solution.
-
Solvent Toxicity: Ensure the final concentration of your solvent (e.g., DMSO) is at a non-toxic level for your cell line (typically <0.1%). Run a vehicle-only control to assess the impact of the solvent on cell viability.[19]
-
Cell Culture Conditions: Check for any deviations from optimal cell culture conditions, such as contamination (e.g., mycoplasma), temperature fluctuations, or incorrect CO2 levels.[20] Ensure cells are healthy and in the logarithmic growth phase before treatment.
-
Step 2: Investigate the Mechanism of Cytotoxicity
-
Question: Is the observed cytotoxicity consistent with the known mechanism of this compound (ROS-induced apoptosis)?
-
Action:
-
Test for ROS Production: Use a fluorescent probe like DCFDA to measure intracellular ROS levels after this compound treatment. An increase in ROS would support the expected mechanism.
-
Assess Apoptosis: Perform an apoptosis assay, such as Annexin V/PI staining followed by flow cytometry, to quantify the percentage of apoptotic cells.[21]
-
Step 3: Implement Mitigation Strategies
-
Question: How can I reduce the cytotoxicity to a manageable level for my experiment?
-
Action:
-
Co-treatment with an Antioxidant: Based on the results from Step 2, if ROS levels are elevated, co-treat your cells with this compound and a range of concentrations of N-acetyl-L-cysteine (NAC) (e.g., 1-10 mM).[5]
-
Co-treatment with a Caspase Inhibitor: If apoptosis is confirmed, co-treat your cells with this compound and a pan-caspase inhibitor like Z-VAD-FMK (e.g., 20-100 µM).[7]
-
Dose-Response Optimization: For each mitigation strategy, perform a dose-response experiment to find the optimal concentration of the mitigating agent that reduces cytotoxicity without completely abrogating the effect of this compound, if that is desired for your experimental goals.
-
Step 4: Analyze and Interpret Results
-
Question: Did the mitigation strategy work, and what does it tell me about the cytotoxicity?
-
Action:
-
Quantify Cell Viability: Use a cell viability assay (e.g., MTT, CellTiter-Glo) to compare the viability of cells treated with this compound alone versus those co-treated with the mitigating agent.
-
Interpret the Outcome:
-
Quantitative Data Summary
The following table provides a summary of potential agents to mitigate this compound-induced cytotoxicity and their typical working concentrations in cell culture.
| Mitigating Agent | Mechanism of Action | Typical Working Concentration | Cell Type Dependency | Reference |
| N-acetyl-L-cysteine (NAC) | Antioxidant, ROS scavenger, precursor to glutathione. | 1 - 10 mM | High | [9][10] |
| Z-VAD-FMK | Pan-caspase inhibitor, irreversibly binds to the catalytic site of caspases. | 20 - 100 µM | Moderate | [7][8] |
Note: The optimal concentration for each agent is highly dependent on the cell line and experimental conditions. It is essential to perform a dose-response curve to determine the most effective and non-toxic concentration for your specific system.
Experimental Protocols
Protocol 1: Mitigation of Cytotoxicity using N-acetyl-L-cysteine (NAC)
-
Cell Seeding: Seed your cells in a multi-well plate at a density that will ensure they are in the logarithmic growth phase at the time of treatment. Allow cells to adhere overnight.
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare a fresh stock solution of NAC in sterile PBS or cell culture medium.
-
-
Treatment:
-
Pre-treat cells with a range of NAC concentrations (e.g., 1, 5, 10 mM) for 1-2 hours before adding this compound.
-
Alternatively, co-treat cells simultaneously with this compound and the range of NAC concentrations.
-
Include controls: untreated cells, cells treated with this compound alone, and cells treated with each concentration of NAC alone.
-
-
Incubation: Incubate the cells for the desired experimental duration (e.g., 24, 48 hours).
-
Assessment of Viability: Quantify cell viability using a standard assay such as MTT or a live/dead cell staining kit.
Protocol 2: Inhibition of Apoptosis using Z-VAD-FMK
-
Cell Seeding: Seed cells as described in Protocol 1.
-
Preparation of Reagents:
-
Prepare a stock solution of this compound.
-
Reconstitute Z-VAD-FMK in DMSO to create a stock solution (e.g., 20 mM).[7]
-
-
Treatment:
-
Pre-treat cells with Z-VAD-FMK (e.g., 20-50 µM) for 1-2 hours before the addition of this compound.
-
Include controls: untreated cells, cells treated with this compound alone, and cells treated with Z-VAD-FMK alone.
-
-
Incubation: Incubate for the desired duration.
-
Assessment of Apoptosis: Quantify apoptosis using Annexin V/PI staining and flow cytometry.
Visualizations
Caption: Proposed signaling pathway of this compound-induced cytotoxicity.
References
- 1. Monitoring drug induced apoptosis and treatment sensitivity in non-small cell lung carcinoma using dielectrophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ACA-28, an ERK MAPK Signaling Modulator, Exerts Anticancer Activity through ROS Induction in Melanoma and Pancreatic Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ACA-28, an ERK MAPK Signaling Modulator, Exerts Anticancer Activity through ROS Induction in Melanoma and Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. REACTIVE OXYGEN SPECIES, CELLULAR REDOX SYSTEMS AND APOPTOSIS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Induction of Reactive Oxygen Species Generation Inhibits Epithelial-Mesenchymal Transition and Promotes Growth Arrest in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. resources.rndsystems.com [resources.rndsystems.com]
- 8. invivogen.com [invivogen.com]
- 9. apjai-journal.org [apjai-journal.org]
- 10. researchgate.net [researchgate.net]
- 11. N-Acetyl-L-Cysteine Affords Protection against Lead-Induced Cytotoxicity and Oxidative Stress in Human Liver Carcinoma (HepG2) Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. biocompare.com [biocompare.com]
- 14. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 15. Inhibition of Caspases Improves Non-Viral T Cell Receptor Editing - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Accurate quantification of apoptosis progression and toxicity using a dielectrophoretic approach - Analyst (RSC Publishing) DOI:10.1039/C6AN01596D [pubs.rsc.org]
- 17. medicaljournalssweden.se [medicaljournalssweden.se]
- 18. In Vitro Cell Death Determination for Drug Discovery: A Landscape Review of Real Issues - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. Cell Death Troubleshooting in Cell Culture [sigmaaldrich.com]
- 21. Flow Cytometry Analysis of Dose Response for Apoptosis Induction | Thermo Fisher Scientific - UZ [thermofisher.com]
TC AC 28 quality control and purity assessment
Welcome to the technical support center for TC AC 28. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments using this compound, a high-affinity BET bromodomain ligand. Here you will find troubleshooting guidance and frequently asked questions to address common challenges encountered during quality control and purity assessment.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a high-affinity ligand for BET bromodomains.[1][2] It selectively binds to the second bromodomain of BRD2 with a higher affinity (Kd = 40 nM) compared to the first bromodomain (Kd = 800 nM), exhibiting a 20-fold selectivity.[1] Its mechanism of action involves inhibiting the interaction between BET proteins and acetylated histones, thereby modulating gene expression.
Q2: What is the recommended storage condition for this compound?
A2: It is recommended to store this compound at -20°C for long-term stability.[1] For short-term use, it may be shipped at room temperature in the continental US, but storage conditions may vary elsewhere.[2] Always refer to the Certificate of Analysis for batch-specific storage recommendations.[2]
Q3: What is the expected purity of commercially available this compound?
A3: Commercially available this compound typically has a purity of ≥98% as determined by High-Performance Liquid Chromatography (HPLC).[1] Some synthesized batches have reported a purity of 99% by LCMS (UV).[3]
Q4: In what solvents is this compound soluble?
Troubleshooting Guide
This guide addresses potential issues that may arise during the handling and analysis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Inconsistent or unexpected experimental results | Degradation of the compound due to improper storage. | Ensure the compound has been consistently stored at -20°C. If degradation is suspected, re-evaluate the purity using a suitable analytical method like HPLC. |
| Inaccurate concentration of the stock solution. | Verify the accuracy of your weighing and dilution calculations. Prepare a fresh stock solution and re-run the experiment. | |
| Low purity of the compound. | Always check the Certificate of Analysis for the specific batch. If the purity is lower than expected, consider re-purifying the compound or obtaining a new batch. | |
| Difficulty dissolving the compound | Use of an inappropriate solvent. | Test the solubility in small amounts of different organic solvents (e.g., DMSO, ethanol, methanol). Sonication may aid in dissolution. |
| The compound has precipitated out of solution. | Warm the solution gently. If precipitation persists, consider preparing a fresh solution at a lower concentration. | |
| Abnormal peaks in HPLC chromatogram | Contamination of the sample or solvent. | Use high-purity solvents and clean equipment. Run a blank to check for solvent contamination. |
| Degradation of the compound. | Analyze a freshly prepared sample. Compare the chromatogram to a reference standard if available. | |
| Improper column or mobile phase selection. | Refer to established analytical methods for similar compounds or develop a suitable HPLC method. A C18 column with a gradient of acetonitrile and water with 0.1% formic acid has been used successfully.[3] |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This method is adapted from a published synthesis of this compound.[3]
-
Instrumentation: Agilent 6120 (600 bar) HPLC with Agilent 1290 MCT column compartment oven and Agilent 6120 Quad Mass spectrometer.[3]
-
Column: Zorbax SB C18, 2.1 × 50 mm, 1.8 µm.[3]
-
Mobile Phase:
-
A: 0.1% formic acid in water
-
B: 0.1% formic acid in acetonitrile
-
-
Gradient: 5% to 95% B over 5 minutes, hold at 95% B for 2 minutes.[3]
-
Flow Rate: 0.5 mL/min.[3]
-
Detection: UV at 250 nm (bandwidth 100 nm).[3]
-
Expected Retention Time: Approximately 4.12 minutes.[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
The following data was reported for the characterization of this compound.[3]
-
¹H NMR (400 MHz, CDCl₃): δ = 8.40 (s, 1H), 7.52 (d, J = 8.0, 1H), 7.42 (d, J = 9.0, 1H), 7.24 (t, J = 3.0, 1H), 7.20 (dd, J = 3.0, J = 9.0, 1H), 7.15 (t, J = 7.5, 1H), 7.08 (d, J = 7.5, 1H), 6.92 (d, J = 3.0, 1H), 6.58 (s, 1H), 4.78 (dd, J = 5.5, J = 9.0, 1H), 3.81 (s, 3H), 3.72–3.78 (m, 4H), 3.63 (dd, J = 5.5, J = 16.5, 1H), 2.64 (s, 3H).[3]
-
¹³C NMR (101 MHz, CDCl₃): δ = 172.5, 168.1, 157.9, 156.4, 150.5, 136.5, 131.9, 130.8, 126.9, 126.4, 125.5, 124.3, 123.4, 121.2, 117.7, 116.5, 113.6, 103.1, 55.8, 53.4, 51.9, 36.9, 12.2.[3]
Data Presentation
Summary of Analytical Data for this compound
| Analytical Method | Reported Value | Reference |
| Purity (HPLC) | ≥98% | [1] |
| Purity (LCMS, UV) | 99% | [3] |
| Molecular Weight | 415.44 g/mol | [1] |
| Formula | C₂₃H₂₁N₅O₃ | [1] |
| Mass Spectrometry (ES+) | m/z 416.3 [M+H]⁺ | [3] |
| Mass Spectrometry (ES-) | m/z 414.3 [M-H]⁻ | [3] |
Visualizations
Caption: General workflow for quality control and experimental use of this compound.
References
Validation & Comparative
Validating the Specificity of TC AC 28 Binding: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of TC AC 28's binding specificity against other BET bromodomain inhibitors, supported by experimental data and detailed protocols. This compound is a high-affinity ligand for the bromodomain and extra-terminal (BET) family of proteins, demonstrating notable selectivity for the second bromodomain (BD2) within these proteins.
The BET family of proteins, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, are key epigenetic readers that recognize acetylated lysine residues on histones and other proteins, thereby regulating gene transcription. Their involvement in various diseases, including cancer and inflammation, has made them attractive targets for therapeutic intervention. This guide focuses on the binding specificity of this compound, a potent triazolo-benzodiazepine derivative, and compares its performance with other widely used BET inhibitors.
Comparative Binding Affinity of this compound
The binding affinity of this compound has been determined for the individual bromodomains of BRD2 and BRD4, revealing a clear preference for the second bromodomain (BD2). This selectivity is a key characteristic that distinguishes it from many pan-BET inhibitors.
| Compound | Target | Kd (nM) | Selectivity |
| This compound | BRD2 (BD1) | 800[1][2][3] | ~20-fold for BRD2 (BD2)[1][2] |
| BRD2 (BD2) | 40[1][2][3] | ||
| BRD4 (BD1) | Data not available | Data not available | |
| BRD4 (BD2) | Data not available |
Table 1: Binding affinities (Kd) of this compound for BRD2 bromodomains. Data was generated using Isothermal Titration Calorimetry (ITC).
While comprehensive data for this compound against all BET family members and other bromodomain families is not yet publicly available, its significant selectivity for BRD2 BD2 highlights its potential as a tool compound to dissect the specific functions of this particular bromodomain. In contrast, well-known BET inhibitors like JQ1 and OTX015 are generally considered pan-BET inhibitors, with varying degrees of affinity for both BD1 and BD2 across the BET family.
Experimental Protocols
The determination of binding affinity is crucial for validating the specificity of a compound. The following outlines a typical protocol for Isothermal Titration Calorimetry (ITC), a technique used to measure the heat changes that occur upon binding, allowing for the determination of the dissociation constant (Kd).
Isothermal Titration Calorimetry (ITC) Protocol for BET Bromodomain Binding
Objective: To determine the binding affinity (Kd) of this compound for a specific BET bromodomain.
Materials:
-
Purified recombinant human BET bromodomain (e.g., BRD2 BD1, BRD2 BD2)
-
This compound compound
-
ITC instrument (e.g., MicroCal PEAQ-ITC)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.5 mM TCEP)
-
DMSO (for compound dissolution)
Procedure:
-
Protein Preparation: Dialyze the purified bromodomain extensively against the assay buffer to ensure buffer matching. Determine the final protein concentration accurately using a reliable method (e.g., UV-Vis spectroscopy at 280 nm).
-
Ligand Preparation: Dissolve this compound in 100% DMSO to create a high-concentration stock solution. Further dilute the compound in the assay buffer to the desired final concentration. The final DMSO concentration in the sample cell should be kept low (typically <1%) and matched in the titrant and the protein solution.
-
ITC Experiment Setup:
-
Load the protein solution into the sample cell of the ITC instrument.
-
Load the this compound solution into the injection syringe.
-
Set the experimental parameters, including temperature (e.g., 25°C), stirring speed, injection volume, and spacing between injections.
-
-
Titration: Perform a series of injections of the this compound solution into the protein-containing cell. The heat change upon each injection is measured.
-
Data Analysis:
-
Integrate the heat-change peaks to obtain the heat of binding for each injection.
-
Plot the heat of binding per mole of injectant against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the stoichiometry (n), binding affinity (Ka or Kd), and enthalpy of binding (ΔH).
-
BET-Mediated NF-κB Signaling Pathway
BET proteins, particularly BRD4, play a crucial role in the activation of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a key regulator of inflammation and cell survival. The following diagram illustrates the involvement of BRD4 in this pathway.
As depicted, upon stimulation by factors like TNFα, the NF-κB dimer (p65/p50) translocates to the nucleus. Here, it is acetylated by histone acetyltransferases p300/CBP. BRD4 recognizes and binds to these acetylated lysine residues on the RelA (p65) subunit of NF-κB. This interaction is critical for the recruitment of the positive transcription elongation factor b (P-TEFb), which in turn phosphorylates RNA Polymerase II, leading to the transcription of NF-κB target genes involved in inflammation and cell proliferation. By binding to the bromodomains of BRD4, inhibitors like this compound can disrupt this cascade, preventing the transcription of these target genes.
Conclusion
This compound demonstrates significant selectivity for the second bromodomain of BRD2, distinguishing it from pan-BET inhibitors. This specificity makes it a valuable tool for investigating the distinct biological roles of individual BET bromodomains. Further comprehensive profiling of this compound against the entire BET family and other bromodomain-containing proteins will provide a more complete understanding of its selectivity and potential for therapeutic development. The provided experimental protocol for ITC offers a robust method for validating the binding affinity and specificity of this and other small molecule inhibitors. The visualization of the NF-κB signaling pathway highlights a key mechanism through which this compound can exert its effects, offering a clear rationale for its potential anti-inflammatory and anti-cancer activities.
References
A Head-to-Head Showdown: Unpacking the Preclinical Profiles of BET Inhibitors TC AC 28 and I-BET762
For researchers navigating the complex landscape of epigenetic modulators, a detailed comparison of two notable BET (Bromodomain and Extra-Terminal) inhibitors, TC AC 28 and I-BET762, reveals distinct profiles in selectivity, cellular activity, and their potential therapeutic applications. While I-BET762 has progressed to clinical trials with a well-documented pan-BET inhibitory activity, this compound emerges as a more selective tool compound with a preference for the second bromodomain of BRD2.
This guide provides a comprehensive comparative analysis of their performance, supported by available experimental data, to empower researchers, scientists, and drug development professionals in their selection of appropriate investigational tools.
At a Glance: Key Molecular Characteristics
| Feature | This compound | I-BET762 (Molibresib) |
| Target Profile | High-affinity BET bromodomain ligand with selectivity for the second bromodomain of BRD2.[1] | Pan-BET inhibitor, targeting BRD2, BRD3, and BRD4.[2] |
| Reported Affinity (Kd) | Brd2(2): 40 nM, Brd2(1): 800 nM.[1] | 50.5–61.3 nM for tandem bromodomains of BET proteins.[3] |
| Development Stage | Preclinical chemical probe. | Clinical trials for various cancers. |
Delving into the Mechanism of Action
Both this compound and I-BET762 function by competitively binding to the acetyl-lysine binding pockets of BET bromodomains. This action displaces BET proteins from chromatin, thereby disrupting the transcriptional activation of key target genes involved in cell proliferation, survival, and inflammation.
I-BET762, as a pan-BET inhibitor, broadly targets the bromodomains of BRD2, BRD3, and BRD4.[2] This widespread inhibition leads to the downregulation of critical oncogenes, most notably MYC, and induces cell cycle arrest and apoptosis in various cancer models.[4] Furthermore, I-BET762 has demonstrated potent anti-inflammatory effects by suppressing the expression of pro-inflammatory genes.[3]
This compound, in contrast, exhibits a more nuanced selectivity profile, with a 20-fold higher affinity for the second bromodomain (BD2) of BRD2 compared to the first (BD1). The functional consequences of this BD2 selectivity are still under investigation, but it suggests a potential for more targeted therapeutic intervention with a potentially different side-effect profile compared to pan-BET inhibitors.
Figure 1. General mechanism of action of BET inhibitors this compound and I-BET762.
Comparative Performance: A Data-Driven Overview
Biochemical Potency
| Compound | Target | Assay Type | IC50 / Kd |
| This compound | Brd2(1) | Unknown | Kd: 800 nM[1] |
| Brd2(2) | Unknown | Kd: 40 nM[1] | |
| I-BET762 | BET Proteins (BRD2, BRD3, BRD4) | FRET | IC50: 32.5-42.5 nM[3] |
| Tandem BET Bromodomains | Unknown | Kd: 50.5–61.3 nM[3] |
Cellular Activity
While extensive cellular activity data for this compound is limited, I-BET762 has been broadly characterized in numerous cancer cell lines.
| Compound | Cell Line | Cancer Type | Effect | IC50 |
| I-BET762 | Prostate Cancer Cell Lines | Prostate Cancer | Growth Inhibition | 25 nM to 150 nM[4] |
| Myeloma Cell Lines | Multiple Myeloma | Antiproliferative | <1.0 µM in majority of lines[3] |
The potent downregulation of the MYC oncogene is a hallmark of many BET inhibitors. I-BET762 has been shown to potently reduce MYC expression in prostate cancer cell lines and a patient-derived tumor model.[4] The effect of this compound on MYC expression has not been widely reported.
Experimental Methodologies: A Guide for Replication
To facilitate further research and comparative studies, detailed protocols for key assays are essential.
Biochemical Assays for Target Engagement
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)
This bead-based assay is commonly used to measure the binding affinity of inhibitors to isolated bromodomains.
-
Principle: The assay relies on the proximity of a donor and an acceptor bead. One bead is coated with a tagged bromodomain protein (e.g., GST-tagged BRD2), and the other with a biotinylated histone peptide. When the protein and peptide interact, the beads are brought close, generating a signal upon excitation. A competitive inhibitor will disrupt this interaction, leading to a decrease in signal.
-
General Protocol:
-
Incubate the recombinant bromodomain protein with a biotinylated acetylated histone peptide and the test compound at various concentrations.
-
Add streptavidin-coated donor beads and anti-tag (e.g., anti-GST) acceptor beads.
-
Incubate to allow for bead-protein/peptide binding.
-
Read the plate on an AlphaScreen-compatible reader.
-
Calculate IC50 values from the dose-response curves.
-
Figure 2. A simplified workflow for an AlphaScreen-based BET inhibitor assay.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)
TR-FRET is another proximity-based assay used to quantify inhibitor binding.
-
Principle: This assay measures the energy transfer between a donor fluorophore (e.g., Europium cryptate) conjugated to an antibody recognizing the tagged bromodomain and an acceptor fluorophore (e.g., XL665) conjugated to streptavidin, which binds the biotinylated histone peptide. Inhibition of the protein-peptide interaction separates the donor and acceptor, reducing the FRET signal.
-
General Protocol for BRD2 Assay:
-
Add the test inhibitor, a biotinylated acetylated histone H4 peptide, and a His-tagged BRD2 protein to a microplate well.
-
Add a Europium-labeled anti-His antibody (donor) and Streptavidin-XL665 (acceptor).
-
Incubate to allow for binding.
-
Excite the Europium at ~320 nm and measure the emission at both 620 nm (Europium emission) and 665 nm (FRET signal).
-
Calculate the FRET ratio (665 nm / 620 nm) and determine the IC50 values.[5]
-
Cellular Assays for Functional Effects
Western Blot for c-Myc Expression
This technique is used to determine the effect of BET inhibitors on the protein levels of key oncogenes like c-Myc.
-
Principle: Proteins from cell lysates are separated by size via gel electrophoresis, transferred to a membrane, and then probed with specific antibodies to detect the protein of interest.
-
General Protocol:
-
Treat cancer cells with varying concentrations of the BET inhibitor for a specified time.
-
Lyse the cells and quantify the total protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with a primary antibody against c-Myc.
-
Wash and incubate with a secondary antibody conjugated to horseradish peroxidase (HRP).
-
Detect the signal using a chemiluminescent substrate and image the blot.
-
Normalize the c-Myc band intensity to a loading control (e.g., β-actin or GAPDH).[6]
-
In Vivo Efficacy and Pharmacokinetics
I-BET762 has demonstrated in vivo efficacy in various preclinical cancer models, including breast and lung cancer, and has favorable oral pharmacokinetics.[1][7] This has supported its advancement into clinical trials. In a systemic myeloma xenograft model, oral administration of I-BET762 resulted in a survival advantage.[3]
Currently, there is a lack of publicly available data on the in vivo efficacy and pharmacokinetic profile of this compound, limiting a direct comparison in this domain.
Conclusion: Choosing the Right Tool for the Job
The comparative analysis of this compound and I-BET762 highlights their distinct characteristics and potential applications in research.
I-BET762 stands out as a well-characterized, clinically relevant pan-BET inhibitor. Its broad activity against the BET family and demonstrated in vivo efficacy make it a suitable tool for translational studies and for investigating the general consequences of pan-BET inhibition in various disease models.
This compound presents itself as a valuable chemical probe for dissecting the specific functions of the second bromodomain of BRD2. Its selectivity offers an opportunity to explore the differential roles of BET bromodomains and may pave the way for the development of more targeted therapies with potentially improved safety profiles.
The choice between these two inhibitors will ultimately depend on the specific research question. For studies requiring broad BET inhibition with a clinically advanced compound, I-BET762 is the more appropriate choice. For investigations into the specific role of BRD2(BD2) and the development of next-generation, more selective BET inhibitors, this compound provides a unique and valuable tool. Further characterization of the cellular and in vivo activity of this compound is warranted to fully elucidate its therapeutic potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Inhibition of BET bromodomain proteins as a therapeutic approach in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. resources.amsbio.com [resources.amsbio.com]
- 6. benchchem.com [benchchem.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
TC AC 28: A Comparative Analysis Against First-Generation BET Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the novel BET (Bromodomain and Extra-Terminal) inhibitor, TC AC 28, against well-established first-generation BET inhibitors (BETi) such as JQ1, OTX-015, and I-BET762. The objective is to present available data on their binding affinities, mechanisms of action, and the experimental protocols used for their evaluation.
Introduction to BET Inhibitors and this compound
BET proteins (BRD2, BRD3, BRD4, and BRDT) are epigenetic "readers" that play a crucial role in the regulation of gene transcription. They recognize and bind to acetylated lysine residues on histones, thereby recruiting transcriptional machinery to chromatin and activating genes involved in cell proliferation and cancer. First-generation BET inhibitors, including JQ1, OTX-015, and I-BET762, are pan-BET inhibitors, targeting both the first (BD1) and second (BD2) bromodomains of BET proteins. While they have shown promise in preclinical studies, their clinical development has been hampered by factors such as short half-life and dose-limiting toxicities.
This compound is a high-affinity BET bromodomain ligand characterized by its selectivity for the second bromodomain (BD2) of BRD2.[1][2][3][4][5][6][7] This selectivity may offer a more favorable therapeutic window compared to pan-BET inhibitors.
Quantitative Comparison of Binding Affinity
A key differentiator for BET inhibitors is their binding affinity and selectivity for the different bromodomains. The available data for this compound demonstrates a clear preference for the second bromodomain of BRD2.
| Compound | Target | Dissociation Constant (Kd) (nM) | Reference |
| This compound | Brd2(1) | 800 | [1][2][4][5][6][7] |
| Brd2(2) | 40 | [1][2][4][5][6][7] |
Efficacy Comparison: A Data Gap for this compound
A direct comparison of the anti-proliferative efficacy of this compound against first-generation BET inhibitors is currently not possible due to the lack of publicly available data on the IC50 values of this compound in cancer cell lines.
For reference, the following table summarizes the reported IC50 values for some first-generation BET inhibitors in various cancer cell lines. It is important to note that these values can vary depending on the cell line and the specific experimental conditions.
| Inhibitor | Cell Line | Cancer Type | IC50 (µM) |
| JQ1 | Multiple Myeloma (MM.1S) | Hematological | ~0.5 |
| Burkitt's Lymphoma (Raji) | Hematological | ~0.1 | |
| OTX-015 | Acute Myeloid Leukemia (MOLM-13) | Hematological | ~0.02 |
| Diffuse Large B-cell Lymphoma (SU-DHL-4) | Hematological | ~0.03 | |
| I-BET762 | NUT Midline Carcinoma (Ty-82) | Solid Tumor | ~0.004 |
| Myelofibrosis (SET-2) | Hematological | ~0.1 |
Mechanism of Action: BET Inhibition and Downstream Effects
BET inhibitors function by competitively binding to the acetyl-lysine binding pockets of BET proteins, thereby displacing them from chromatin. This prevents the recruitment of the transcriptional machinery necessary for the expression of key oncogenes, most notably MYC. The downregulation of MYC protein levels leads to cell cycle arrest and apoptosis in cancer cells.
Caption: General signaling pathway of BET inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental results. Below are representative protocols for key assays used in the evaluation of BET inhibitors.
Cell Proliferation Assay (MTT/CellTiter-Glo®)
This assay is used to determine the concentration of an inhibitor that reduces cell viability by 50% (IC50).
Caption: Workflow for a cell proliferation assay.
Protocol Details:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: A serial dilution of the BET inhibitor (e.g., from 0.01 nM to 10 µM) is added to the wells. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Reagent Addition:
-
MTT Assay: MTT reagent is added to each well and incubated for 2-4 hours to allow for the formation of formazan crystals. The crystals are then solubilized with a solubilization buffer.
-
CellTiter-Glo® Assay: CellTiter-Glo® reagent is added to each well to induce cell lysis and generate a luminescent signal proportional to the amount of ATP present.
-
-
Measurement:
-
MTT Assay: The absorbance is measured at 570 nm using a microplate reader.
-
CellTiter-Glo® Assay: Luminescence is measured using a luminometer.
-
-
Data Analysis: The absorbance or luminescence values are normalized to the vehicle control, and the IC50 values are calculated using a non-linear regression model.
Western Blotting for MYC Protein Levels
This technique is used to detect and quantify the levels of specific proteins, such as MYC, following treatment with a BET inhibitor.
Protocol Details:
-
Cell Lysis: Cells are treated with the BET inhibitor for a specified time (e.g., 24 hours), then harvested and lysed using a lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in each lysate is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody specific for the target protein (e.g., anti-MYC antibody) overnight at 4°C. A primary antibody against a housekeeping protein (e.g., GAPDH or β-actin) is used as a loading control.
-
Secondary Antibody Incubation: The membrane is washed and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and imaged using a chemiluminescence imaging system.
-
Densitometry: The intensity of the protein bands is quantified using image analysis software and normalized to the loading control.
Conclusion
This compound represents a promising development in the field of BET inhibitors due to its high affinity and selectivity for the second bromodomain of BRD2. This selectivity may translate to an improved therapeutic index compared to first-generation pan-BET inhibitors. However, a significant gap in the publicly available data exists regarding its cellular efficacy. Further in vitro and in vivo studies are required to fully elucidate the therapeutic potential of this compound and to enable a direct and comprehensive comparison with first-generation BET inhibitors. The experimental protocols provided in this guide offer a framework for conducting such comparative studies.
References
- 1. Gram-Scale Laboratory Synthesis of this compound, a High-Affinity BET Bromodomain Ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Gram-Scale Laboratory Synthesis of this compound, a High-Affinity BET Bromodomain Ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 6. medchemexpress.com [medchemexpress.com]
- 7. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
Comparative Guide to the Cellular Effects of the BET Bromodomain Inhibitor TC AC 28 and Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the cellular effects of the high-affinity BET (Bromodomain and Extra-Terminal) bromodomain ligand, TC AC 28. Due to the limited publicly available biological data specifically for this compound across multiple cell lines, this guide utilizes data from the well-characterized pan-BET inhibitor, JQ1, as a representative compound to illustrate the expected effects and to provide a framework for cross-validation. This approach allows for a comprehensive comparison with other BET inhibitors and highlights the key experimental readouts for evaluating this class of compounds.
Introduction to this compound and BET Bromodomain Inhibitors
This compound is a high-affinity ligand for the second bromodomain (BD2) of BET proteins, with a reported dissociation constant (Kd) of 40 nM for Brd2(2) and 800 nM for Brd2(1), indicating a 20-fold selectivity for BD2 over BD1.[1][2] BET proteins (BRD2, BRD3, BRD4, and BRDT) are epigenetic "readers" that play a crucial role in regulating gene transcription.[3][4] They recognize and bind to acetylated lysine residues on histones and transcription factors, thereby recruiting transcriptional machinery to specific gene loci.[3][5] Dysregulation of BET protein function is implicated in various diseases, particularly cancer, making them attractive therapeutic targets.[6][7]
Small molecule inhibitors like this compound and JQ1 function by competitively binding to the acetyl-lysine binding pockets of BET bromodomains, thereby displacing them from chromatin and leading to the transcriptional repression of key oncogenes, most notably MYC.[8][9] This guide will explore the anticipated cellular consequences of this inhibition in various cancer cell types.
Data Presentation: Comparative Efficacy of BET Inhibitors
The following tables summarize the anti-proliferative effects of the representative BET inhibitor JQ1 across a panel of cancer cell lines. This data serves as a benchmark for the expected activity of this compound and other BET inhibitors.
Table 1: Anti-proliferative Activity of JQ1 in Hematological Malignancy Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| MV4;11 | Acute Myeloid Leukemia (AML) | 50-100 | [10][11] |
| OCI-AML3 | Acute Myeloid Leukemia (AML) | <500 | [12][13] |
| HL-60 | Acute Promyelocytic Leukemia | ~200 | [11] |
| K562 | Chronic Myeloid Leukemia | >1000 (Resistant) | [10][13] |
Table 2: Anti-proliferative Activity of JQ1 in Solid Tumor Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| A549 | Non-Small Cell Lung Cancer | ~1 | [14] |
| H1299 | Non-Small Cell Lung Cancer | ~0.5 | [14] |
| LNCaP | Prostate Cancer | ~1 | [15] |
| SUM159 | Triple-Negative Breast Cancer | ~0.5 | [16] |
| SKOV-3 | Ovarian Cancer | 1.503 | [17] |
| HEY | Ovarian Cancer | 0.503 | [17] |
| A2780 | Ovarian Cancer | 6.963 (Resistant) | [17] |
| HO-8910 | Ovarian Cancer | 5.18 (Resistant) | [17] |
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of BET inhibitors are provided below.
Cell Viability Assays (MTT/MTS)
Objective: To assess the dose-dependent effect of a compound on cell proliferation and viability.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[3][18]
-
Compound Treatment: Treat cells with a serial dilution of the BET inhibitor (e.g., this compound, JQ1) or vehicle control (e.g., DMSO) for a specified duration (e.g., 48-72 hours).[12]
-
Reagent Incubation:
-
MTT Assay: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. The viable cells with active metabolism convert MTT into a purple formazan product.[19][20]
-
MTS Assay: Add MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) solution, often in combination with an electron coupling reagent like PES, and incubate for 1-4 hours at 37°C.[19][21]
-
-
Solubilization (MTT only): Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to dissolve the formazan crystals.[21]
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.[3][21]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of cell growth).
Apoptosis Assay (Annexin V Staining)
Objective: To quantify the induction of apoptosis (programmed cell death) by a compound.
Protocol:
-
Cell Treatment: Treat cells with the BET inhibitor at various concentrations for a defined period (e.g., 24-48 hours).[1]
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add fluorochrome-conjugated Annexin V and a viability dye such as Propidium Iodide (PI) or DAPI.[2][5]
-
Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.[1]
-
Annexin V-negative, PI-negative cells are live.
-
Annexin V-positive, PI-negative cells are in early apoptosis.
-
Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
-
Chromatin Immunoprecipitation (ChIP)
Objective: To determine if a BET inhibitor displaces BET proteins from specific gene promoters or enhancers in living cells.
Protocol:
-
Cross-linking: Treat cells with the BET inhibitor or vehicle. Cross-link protein-DNA complexes with formaldehyde. Quench the reaction with glycine.
-
Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin into smaller fragments (typically 200-1000 bp) using sonication or enzymatic digestion.[6][22]
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for a BET protein (e.g., BRD4) or a control IgG overnight.[6]
-
Immune Complex Capture: Add protein A/G magnetic beads to capture the antibody-protein-DNA complexes.[16]
-
Washes: Wash the beads to remove non-specifically bound chromatin.[23]
-
Elution and Reverse Cross-linking: Elute the protein-DNA complexes from the beads and reverse the formaldehyde cross-links by heating.[23]
-
DNA Purification: Purify the DNA.[22]
-
Analysis: Quantify the enrichment of specific DNA sequences (e.g., the MYC promoter) using quantitative PCR (qPCR) or perform genome-wide analysis using next-generation sequencing (ChIP-seq).[24]
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways affected by BET inhibitors and a typical experimental workflow for their evaluation.
Caption: BET inhibitor mechanism of action.
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TR [thermofisher.com]
- 3. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 4. Gram-Scale Laboratory Synthesis of this compound, a High-Affinity BET Bromodomain Ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 6. Chromatin Immunoprecipitation (ChIP) Protocol: R&D Systems [rndsystems.com]
- 7. BET Bromodomain Inhibitors: Novel Design Strategies and Therapeutic Applications [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 10. Gram-Scale Laboratory Synthesis of this compound, a High-Affinity BET Bromodomain Ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Bromodomain Inhibitor JQ1 Enhances the Responses to All-trans Retinoic Acid in HL-60 and MV4-11 Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. BRD4 associates with p53 in DNMT3A-mutated leukemia cells and is implicated in apoptosis by the bromodomain inhibitor JQ1 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Predicting response to BET inhibitors using computational modeling: A BEAT AML project study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. BET Bromodomain Inhibitors With One-step Synthesis Discovered from Virtual Screen - PMC [pmc.ncbi.nlm.nih.gov]
- 16. creative-diagnostics.com [creative-diagnostics.com]
- 17. Targeted protein degradation reveals BET bromodomains as the cellular target of Hedgehog pathway inhibitor-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Cell Viability Assay (MTT Assay) Protocol [protocols.io]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. MTT assay protocol | Abcam [abcam.com]
- 21. broadpharm.com [broadpharm.com]
- 22. Chromatin Immunoprecipitation Sequencing (ChIP-seq) Protocol - CD Genomics [cd-genomics.com]
- 23. Cross-linking ChIP-seq protocol | Abcam [abcam.com]
- 24. Chromatin Immunoprecipitation Sequencing (ChIP-Seq) [illumina.com]
Confirming TC AC 28 On-Target Effects with Genetic Knockdown: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies to confirm the on-target effects of TC AC 28, a high-affinity BET bromodomain ligand, with a focus on genetic knockdown techniques. By objectively presenting experimental data and detailed protocols, this document serves as a valuable resource for researchers validating the mechanism of action of this compound and similar epigenetic modulators.
Introduction to this compound and On-Target Validation
This compound is a potent and selective ligand for the bromodomain and extra-terminal domain (BET) family of proteins, exhibiting a high affinity for the second bromodomain (BD2) of BRD2.[1][2] BRD2 is a transcriptional co-regulator that plays a crucial role in cell cycle progression, apoptosis, and inflammation by binding to acetylated histones and recruiting transcriptional machinery to target gene promoters.[3][4][5] Validating that the observed cellular effects of this compound are a direct consequence of its interaction with BRD2 is a critical step in its development as a chemical probe or therapeutic agent.
Genetic knockdown, using techniques such as RNA interference (siRNA) and CRISPR-Cas9, offers a powerful approach to confirm on-target effects. By reducing the expression of the target protein, in this case, BRD2, researchers can assess whether the phenotypic and molecular changes induced by this compound are attenuated or abolished, thereby providing strong evidence for on-target activity.
Comparison of On-Target Validation Methods
While various biochemical and biophysical methods can confirm the direct binding of a compound to its target, genetic knockdown provides crucial cellular context for target validation. Here, we compare the application of siRNA and CRISPR-Cas9-mediated knockdown of BRD2 to validate the on-target effects of BET inhibitors like this compound.
| Method | Principle | Advantages | Limitations | Typical Readout |
| siRNA-mediated Knockdown | Post-transcriptional gene silencing by introducing double-stranded RNA molecules that trigger the degradation of target mRNA. | - Transient effect, suitable for studying immediate cellular responses.- Relatively rapid and straightforward to implement.- Dose-dependent knockdown can be achieved. | - Incomplete knockdown can lead to ambiguous results.- Potential for off-target effects.- Transient nature may not be suitable for long-term studies. | - RT-qPCR to measure mRNA levels of BRD2 and target genes.- Western blot to assess BRD2 protein levels.- Phenotypic assays (e.g., cell viability, apoptosis). |
| CRISPR-Cas9-mediated Knockout | Permanent gene disruption by introducing a double-strand break at a specific genomic locus, leading to loss-of-function mutations. | - Complete and permanent knockout of the target gene.- High specificity with proper guide RNA design.- Suitable for generating stable cell lines for long-term studies. | - Can be lethal if the target gene is essential for cell survival.- Potential for off-target mutations.- More time-consuming to establish knockout cell lines. | - Genotyping to confirm gene knockout.- Western blot to confirm absence of BRD2 protein.- Comparison of this compound effects in wild-type vs. knockout cells. |
Experimental Data: Phenocopying this compound Effects with BRD2 Knockdown
While specific data on this compound validation with genetic knockdown is not yet publicly available, numerous studies on other BET inhibitors targeting BRD2 demonstrate the power of this approach. The central principle is that genetic knockdown of the target should mimic the pharmacological effect of the inhibitor.
One key study demonstrated that knockdown of BRD2 phenocopies the effect of BET inhibitors on the transcription of the SARS-CoV-2 receptor, ACE2. Treatment with BET inhibitors and knockdown of BRD2 both led to a significant reduction in ACE2 mRNA levels, strongly suggesting that the observed effect of the inhibitors is mediated through BRD2.
In the context of ovarian clear cell carcinoma, siRNA-mediated knockdown of BRD2 was shown to decrease cell viability, validating BRD2 as a therapeutic target.[6] This genetic validation provided the rationale for testing BET inhibitors, which subsequently showed efficacy in these cancer cells.
Furthermore, studies in hematologic malignancies have shown that knockdown of BRD2, but not other BET family members like BRD3 or BRD4, specifically reduces the expression of STAT5 target genes.[7][8] This effect was mimicked by the pan-BET inhibitor JQ1, indicating that the anti-leukemic effects of JQ1 in this context are largely driven by its inhibition of BRD2.[7][9]
The table below summarizes representative data from studies using genetic knockdown to validate the on-target effects of BET inhibitors that, like this compound, target BRD2.
| Cell Line | Genetic Knockdown Method | BET Inhibitor | Downstream Effect Measured | Result | Reference |
| T-ALL cell lines | shRNA | JQ1 | Expression of STAT5 target genes (e.g., Bcl-xL, PIM1) | Both BRD2 knockdown and JQ1 treatment decreased expression of STAT5 target genes. | [8] |
| Ovarian Clear Cell Carcinoma cell lines | dsiRNA | CPI0610 | Cell Viability | Knockdown of BRD2 and BRD3 reduced cell viability, consistent with the effect of the BET inhibitor. | [6] |
| Human Bronchial Epithelial Cells | CRISPRi | JQ1, ABBV-744 | ACE2 mRNA levels | BRD2 knockdown phenocopied the reduction in ACE2 mRNA levels observed with BET inhibitors. |
Experimental Protocols
siRNA-Mediated Knockdown of BRD2
This protocol provides a general framework for transiently knocking down BRD2 expression using siRNA.
Materials:
-
BRD2-specific siRNA duplexes and a non-targeting control siRNA.
-
Transfection reagent (e.g., Lipofectamine RNAiMAX).
-
Opti-MEM I Reduced Serum Medium.
-
Appropriate cell line and culture medium.
-
6-well plates.
-
Reagents for RT-qPCR and Western blotting.
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will result in 30-50% confluency at the time of transfection.
-
siRNA-Lipid Complex Formation:
-
For each well, dilute 5 µL of siRNA (20 µM stock) into 250 µL of Opti-MEM.
-
In a separate tube, dilute 5 µL of Lipofectamine RNAiMAX into 250 µL of Opti-MEM.
-
Combine the diluted siRNA and Lipofectamine RNAiMAX solutions, mix gently, and incubate for 5 minutes at room temperature.
-
-
Transfection: Add the 500 µL siRNA-lipid complex mixture to each well containing cells and medium.
-
Incubation: Incubate the cells for 48-72 hours at 37°C in a CO2 incubator.
-
Validation of Knockdown: Harvest the cells and assess BRD2 mRNA and protein levels by RT-qPCR and Western blotting, respectively.
-
This compound Treatment: Treat the BRD2-knockdown and control cells with this compound at various concentrations and for appropriate durations.
-
Analysis: Analyze the downstream effects of this compound treatment (e.g., changes in target gene expression, cell viability) and compare the results between BRD2-knockdown and control cells.
CRISPR-Cas9-Mediated Knockout of BRD2
This protocol outlines the generation of a stable BRD2 knockout cell line.
Materials:
-
Lentiviral vectors co-expressing Cas9 and a BRD2-specific guide RNA (gRNA).
-
Packaging and envelope plasmids (e.g., psPAX2 and pMD2.G).
-
HEK293T cells for lentivirus production.
-
Target cell line.
-
Polybrene.
-
Puromycin or another selection antibiotic.
-
Reagents for genomic DNA extraction, PCR, and Sanger sequencing.
Procedure:
-
Lentivirus Production: Co-transfect HEK293T cells with the Cas9-gRNA vector and packaging plasmids. Harvest the virus-containing supernatant 48-72 hours post-transfection.
-
Transduction: Transduce the target cell line with the lentivirus in the presence of Polybrene.
-
Selection: 48 hours post-transduction, select for transduced cells by adding the appropriate antibiotic (e.g., puromycin) to the culture medium.
-
Single-Cell Cloning: After selection, perform single-cell sorting or limiting dilution to isolate individual clones.
-
Expansion and Validation of Knockout: Expand the single-cell clones and screen for BRD2 knockout by genomic DNA sequencing and Western blotting.
-
This compound Treatment and Analysis: Use the validated BRD2 knockout and wild-type control cell lines for downstream experiments with this compound, as described in the siRNA protocol.
Visualizing the Molecular Context
To better understand the mechanism of action of this compound and the rationale for using genetic knockdown for on-target validation, the following diagrams illustrate the key signaling pathways and experimental workflows.
Caption: BRD2 Signaling Pathway and this compound Inhibition.
Caption: Experimental Workflow for Genetic Knockdown.
Caption: Logic of On-Target Validation.
Conclusion
Confirming the on-target effects of small molecules like this compound is paramount for their advancement in research and drug development. Genetic knockdown of the putative target, BRD2, provides a robust and physiologically relevant method for this validation. By comparing the cellular and molecular consequences of this compound treatment in the presence and absence of BRD2, researchers can confidently attribute the compound's activity to its intended target. The experimental protocols and comparative data presented in this guide offer a solid foundation for designing and executing such validation studies, ultimately contributing to a more thorough understanding of this compound's mechanism of action.
References
- 1. Brd2 is required for cell cycle exit and neuronal differentiation through the E2F1 pathway in mouse neuroepithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. The double bromodomain protein Brd2 promotes B cell expansion and mitogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. molbiolcell.org [molbiolcell.org]
- 5. Inhibition of BET bromodomains as a therapeutic strategy for cancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting BET proteins BRD2 and BRD3 in combination with PI3K-AKT inhibition as a therapeutic strategy for ovarian clear cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting STAT5 in hematologic malignancies through inhibition of the bromodomain and extra-terminal (BET) bromodomain protein BRD2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Targeting STAT5 in Hematological Malignancies through Inhibition of the Bromodomain and Extra-Terminal (BET) Bromodomain Protein BRD2 - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Therapeutic Potential of TC AC 28: A Comparative Guide to BET Bromodomain Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the research compound TC AC 28 and therapeutically relevant pan-BET (Bromodomain and Extra-Terminal) inhibitors. Due to the limited publicly available data on the biological effects of this compound, this document focuses on a detailed comparison of well-characterized pan-BET inhibitors—JQ1, OTX015 (Birabresib), and I-BET762 (Molibresib)—to provide a framework for evaluating the potential of novel BET inhibitors.
This compound is a high-affinity ligand for the second bromodomain (BD2) of the BET protein BRD2. This selectivity may offer a more targeted approach to modulating gene expression compared to pan-BET inhibitors that bind to both the first (BD1) and second (BD2) bromodomains of all BET family members (BRD2, BRD3, and BRD4). The following sections detail the mechanism of action, preclinical data, and experimental protocols for prominent pan-BET inhibitors, which can serve as a benchmark for the future evaluation of this compound.
Mechanism of Action: Targeting the Epigenome
BET proteins are epigenetic "readers" that recognize and bind to acetylated lysine residues on histone tails, a key mark of active gene transcription. By docking to these acetylated histones, BET proteins, particularly BRD4, recruit transcriptional machinery to the promoters and enhancers of target genes, including critical oncogenes like c-Myc.[1][2]
Pan-BET inhibitors, such as JQ1, OTX015, and I-BET762, are small molecules that competitively bind to the acetyl-lysine binding pockets of BET bromodomains.[1] This prevents their association with chromatin, leading to the suppression of target gene transcription.[1][2] The downregulation of oncogenes like c-Myc is a key mechanism underlying the anti-proliferative and pro-apoptotic effects of these inhibitors in various cancer models.[3][4][5]
Preclinical Data Summary
The following tables summarize key preclinical findings for JQ1, OTX015, and I-BET762 in various cancer models. This data highlights their efficacy in inhibiting cell proliferation, inducing apoptosis, and suppressing tumor growth in vivo.
Table 1: In Vitro Efficacy of Pan-BET Inhibitors
| Compound | Cancer Type | Cell Line(s) | Assay | Endpoint | Result | Citation(s) |
| JQ1 | Merkel Cell Carcinoma | MCC-3, MCC-5 | CCK-8 | IC50 | 200-800 nM (72h) | [6] |
| Endometrial Cancer | HEC151, A2780 | Cell Viability | IC50 | 0.28 µM, 0.41 µM (72h) | [4] | |
| Oral Squamous Cell Carcinoma | Cal27 | CCK-8 | Proliferation | Dose-dependent decrease | [7] | |
| OTX015 | Acute Myeloid Leukemia | Multiple | Cell Viability | IC50 | 60-200 nM (most lines) | [8] |
| Non-Small Cell Lung Cancer | H3122, H1975 | Cell Viability | GI50 | < 1 µM (72h) | [9] | |
| Pediatric Ependymoma | EPN-SC lines | Cell Counting | IC50 | 142.6 - 448.6 nM | [10] | |
| I-BET762 | Prostate Cancer | LNCaP, VCaP | Growth/Death Assay | gIC50 | 0.08 µM, 0.02 µM (6 days) | [11] |
| Pancreatic Cancer | PANC-1, MiaPaCa-2 | Cell Viability | IC50 | ~1 µM (72h) | [12] | |
| Breast Cancer | MDA-MB-231 | MTT | IC50 | 0.46 µM | [13] |
Table 2: In Vivo Efficacy of Pan-BET Inhibitors in Xenograft Models
| Compound | Cancer Type | Animal Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Citation(s) |
| JQ1 | Merkel Cell Carcinoma | NSG Mice | 50 mg/kg/day, IP | Significant attenuation of tumor growth | [6] |
| Endometrial Cancer | Nude Mice | 50 mg/kg/day, IP | Significant suppression of tumorigenicity | [5] | |
| OTX015 | NUT Midline Carcinoma | Mice | 100 mg/kg QD or 10 mg/kg BID, oral | 79% (QD), 61% (BID) | [8] |
| B-cell Lymphoma | NOD-SCID Mice | 25 mg/kg BID, oral | Significant reduction in tumor growth | [14] | |
| I-BET762 | Prostate Cancer (LuCaP 35CR) | Mice | 25 mg/kg/day | 57% | [11] |
| Pancreatic Cancer | Nude Mice | Not specified | Synergistic effect with gemcitabine | [12] | |
| Breast Cancer (PyMT model) | Mice | 60 mg/kg in diet | Significant delay in tumor development | [13] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to evaluate the therapeutic potential of BET inhibitors.
Cell Viability Assay
Objective: To determine the effect of a compound on cell proliferation and calculate the half-maximal inhibitory concentration (IC50).
Protocol (based on CCK-8/MTT assays):
-
Cell Seeding: Plate cells in 96-well plates at a density of 2,000-5,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of the test compound (e.g., JQ1, 0.01 to 50 µM) or vehicle control (e.g., DMSO) for a specified duration (typically 48-72 hours).[4]
-
Reagent Incubation: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 1-4 hours at 37°C.[7]
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Determine the IC50 value by plotting cell viability against the log of the compound concentration and fitting the data to a dose-response curve.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Objective: To quantify the percentage of cells undergoing apoptosis following compound treatment.
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of the BET inhibitor or vehicle control for 24-72 hours.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with ice-cold PBS.
-
Staining: Resuspend cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[15]
Western Blot for c-Myc Expression
Objective: To determine the effect of a BET inhibitor on the protein levels of the oncoprotein c-Myc.
Protocol:
-
Cell Lysis: Treat cells with the BET inhibitor for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody against c-Myc overnight at 4°C.
-
Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[16]
In Vivo Xenograft Tumor Model
Objective: To evaluate the anti-tumor efficacy of a BET inhibitor in a living organism.
Protocol:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10^6 to 5 x 10^6 cells in Matrigel) into the flank of immunocompromised mice (e.g., NOD-SCID or nude mice).
-
Tumor Growth and Randomization: Monitor tumor growth with calipers. When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Compound Administration: Administer the BET inhibitor (e.g., JQ1 at 50 mg/kg) or vehicle control daily via the appropriate route (e.g., intraperitoneal injection or oral gavage).[6]
-
Tumor Monitoring: Measure tumor volume and body weight 2-3 times per week.
-
Endpoint and Analysis: At the end of the study (e.g., after 21-28 days or when tumors reach a predetermined size), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry, Western blot). Calculate the tumor growth inhibition (TGI).
Visualizing Experimental Workflows and Signaling Pathways
The following diagrams illustrate the general workflow for evaluating BET inhibitors and the key signaling pathway they modulate.
Conclusion
While this compound presents an interesting profile with its selectivity for the second bromodomain of BRD2, its therapeutic potential remains to be elucidated through preclinical studies. The extensive data available for pan-BET inhibitors like JQ1, OTX015, and I-BET762 provide a robust benchmark for such evaluations. These compounds have demonstrated significant anti-cancer activity in a wide range of preclinical models, primarily through the suppression of the c-Myc oncogene, leading to cell cycle arrest and apoptosis. Future investigations into this compound should aim to generate comparable in vitro and in vivo data to ascertain its efficacy and potential advantages over existing pan-BET inhibitors. The detailed protocols and comparative data presented in this guide offer a comprehensive resource for researchers embarking on the validation of novel BET-targeting therapeutic agents.
References
- 1. BET inhibitor - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. The BRD4 inhibitor JQ1 suppresses tumor growth by reducing c-Myc expression in endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. Inhibiting BET Bromodomain Proteins with OTX015: A Promising Therapeutic Approach for Cancer Treatment [synapse.patsnap.com]
- 9. OTX015 (MK-8628), a novel BET inhibitor, exhibits antitumor activity in non-small cell and small cell lung cancer models harboring different oncogenic mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Inhibition of BET bromodomain proteins as a therapeutic approach in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The BET inhibitor I-BET762 inhibits pancreatic ductal adenocarcinoma cell proliferation and enhances the therapeutic effect of gemcitabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. The BET Bromodomain Inhibitor OTX015 Affects Pathogenetic Pathways in Preclinical B-cell Tumor Models and Synergizes with Targeted Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. BET protein inhibitor JQ1 attenuates Myc-amplified MCC tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
Comprehensive Transcriptomic Analysis of TC AC 28: A Comparative Guide
An extensive search for publicly available data on the comparative transcriptomics of cells treated with a substance identified as "TC AC 28" did not yield any specific results. It appears that "this compound" may be an internal designation, a novel compound not yet described in published literature, or a potential misnomer.
The search terms "TC," "AC," and "28" were found in various biological contexts but not in reference to a singular therapeutic agent. For instance, "AC" appeared as an abbreviation for "Apical Cell" in developmental biology studies and "Acetic Acid" in metabolic research. The number "28" was identified within the names of genes such as TRIM28 and CDC28, which are subjects of transcriptomic research themselves.
Due to the absence of specific data on "this compound," this guide will instead provide a generalized framework and methodologies commonly employed in comparative transcriptomic studies. This will serve as a template for researchers when such data becomes available.
I. Hypothetical Data Presentation: Comparative Transcriptomic Analysis
When analyzing the transcriptomic effects of a novel compound like "this compound," data is typically presented to compare gene expression changes between treated and untreated cells, or between the new compound and an existing alternative. Below are example tables that would be used to summarize such findings.
Table 1: Top 10 Differentially Expressed Genes in this compound Treated Cells vs. Control
| Gene Symbol | Log2 Fold Change | p-value | Function |
| GENE-A | 3.45 | 1.2e-8 | Pro-apoptotic signaling |
| GENE-B | -2.89 | 3.5e-7 | Cell cycle progression |
| GENE-C | 2.76 | 8.1e-7 | Inflammatory response |
| GENE-D | -2.54 | 1.4e-6 | DNA repair |
| GENE-E | 2.33 | 5.6e-6 | Kinase activity |
| GENE-F | -2.18 | 9.2e-6 | Transcription factor |
| GENE-G | 2.05 | 1.1e-5 | Cell adhesion |
| GENE-H | -1.98 | 2.3e-5 | Metabolic pathway |
| GENE-I | 1.87 | 4.5e-5 | Ion transport |
| GENE-J | -1.75 | 7.8e-5 | Structural component |
Table 2: Comparison of this compound and Alternative Compound on Key Pathway Genes
| Pathway | Gene Symbol | This compound (Log2FC) | Alternative (Log2FC) |
| Apoptosis | BCL2 | -1.5 | -1.2 |
| BAX | 1.8 | 1.5 | |
| CASP3 | 2.1 | 1.9 | |
| Cell Cycle | CDK1 | -2.0 | -1.8 |
| CCNB1 | -2.2 | -2.0 | |
| P21 | 1.9 | 1.7 | |
| NF-κB Signaling | NFKB1 | -1.2 | -0.9 |
| RELA | -1.3 | -1.1 | |
| IKBKB | 1.5 | 1.3 |
II. Standard Experimental Protocols in Transcriptomics
The following outlines a typical workflow for a comparative transcriptomic study using RNA sequencing (RNA-seq).
1. Cell Culture and Treatment:
-
Cells of interest are cultured under standard conditions.
-
For treatment groups, this compound is added at a predetermined concentration and for a specific duration. A vehicle control group is also maintained.
2. RNA Extraction and Quality Control:
-
Total RNA is isolated from cell lysates using a commercially available kit (e.g., RNeasy Kit, Qiagen).
-
RNA quality and quantity are assessed using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer) to ensure high-quality RNA (RIN > 8).
3. Library Preparation and Sequencing:
-
mRNA is enriched from total RNA using oligo(dT) magnetic beads.
-
Enriched mRNA is fragmented and used as a template for first-strand cDNA synthesis.
-
Second-strand cDNA is synthesized, followed by end-repair, A-tailing, and adapter ligation.
-
The resulting library is amplified by PCR and sequenced on a high-throughput platform (e.g., Illumina NovaSeq).
4. Bioinformatic Analysis:
-
Raw sequencing reads are assessed for quality using FastQC.
-
Reads are aligned to a reference genome using an aligner like STAR.
-
Gene expression is quantified using tools such as RSEM or featureCounts.
-
Differential gene expression analysis is performed using DESeq2 or edgeR in R.
-
Pathway and gene ontology analysis is conducted using tools like GSEA or DAVID.
III. Visualization of Concepts in Transcriptomic Analysis
Diagrams are crucial for illustrating complex workflows and biological pathways. Below are examples created using the DOT language, which would be adapted once specific data for this compound is available.
Caption: A typical experimental and bioinformatic workflow for a comparative transcriptomic study.
Caption: A generalized signaling cascade potentially modulated by a therapeutic compound.
Safety Operating Guide
Proper Disposal Procedures for TC AC 28: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential safety and logistical information for the proper disposal of TC AC 28, a high-affinity BET bromodomain ligand.
Immediate Safety and Handling Precautions
Before beginning any disposal procedures, it is imperative to handle this compound with the utmost caution. As a potent, biologically active small molecule and a benzodiazepine derivative, it should be presumed to be hazardous.
Personal Protective Equipment (PPE): A comprehensive approach to PPE is mandatory when handling this compound in any form (solid or in solution).
| Operation | Recommended Personal Protective Equipment (PPE) |
| Handling Solid Compound | - Chemical-resistant gloves (Nitrile, double-gloved) - Disposable lab coat or gown - ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles - A properly fitted N95 or higher-rated respirator is recommended to prevent inhalation of fine particles. |
| Preparing for Disposal (e.g., dissolving in a solvent) | - Chemical-resistant gloves (Nitrile) - Lab coat - Safety glasses with side shields or chemical splash goggles - All operations should be conducted within a certified chemical fume hood. |
Disposal Workflow
The decision-making process for the disposal of a novel compound like this compound should follow a clear and logical progression to ensure safety and compliance.
Caption: Disposal workflow for novel research compounds.
Step-by-Step Disposal Protocol
This protocol provides a detailed methodology for the safe preparation and disposal of this compound waste.
1. Waste Segregation and Collection:
-
Solid Waste: All solid materials contaminated with this compound, including unused compound, contaminated personal protective equipment (gloves, disposable lab coats), weighing papers, and pipette tips, must be collected in a designated hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, clearly labeled, and leak-proof hazardous waste container. Do not mix with other waste streams unless compatibility is known and permitted by your institution's Environmental Health and Safety (EHS) department.
-
Sharps Waste: Any sharps, such as needles or broken glass contaminated with this compound, must be disposed of in a designated sharps container that is clearly labeled as hazardous waste.
2. Preparation of Waste for Disposal:
-
It is generally recommended to dispose of the compound in its original container if possible, ensuring the label is intact and legible.
-
If transferring to a new waste container, ensure the container is made of a compatible material (e.g., glass or polyethylene for many organic solvents).
-
For solutions, if required by your EHS, adjust the pH to a neutral range (typically 6-8) before collection, being mindful of any potential reactions. However, for an unknown compound, it is often safer to not perform any chemical neutralization.
3. Labeling of Hazardous Waste:
-
Properly label the hazardous waste container with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" or "6-(1H-Indol-4-yl)-8-methoxy-1-methyl-4H-[1][2][3]triazolo[4,3-a][1][3]benzodiazepine-4-acetic acid methyl ester"
-
The approximate concentration and quantity of the waste.
-
The date of accumulation.
-
The name of the principal investigator and the laboratory contact information.
-
4. Secure Storage of Waste:
-
Store the sealed and labeled hazardous waste container in a designated and secure satellite accumulation area within the laboratory.
-
Ensure the storage area is well-ventilated and away from drains and sources of ignition.
-
Segregate the waste container from incompatible materials.
5. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.
-
Follow all institutional procedures for waste manifest and handover.
-
Do not attempt to dispose of this compound down the drain or in the regular trash.
Decontamination of Work Surfaces:
-
All surfaces and equipment that have come into contact with this compound should be decontaminated.
-
Wipe surfaces with a suitable solvent (e.g., 70% ethanol), followed by a laboratory detergent. All cleaning materials (wipes, paper towels) must be disposed of as solid hazardous waste.
By adhering to these stringent procedures, researchers can ensure the safe and environmentally responsible disposal of this compound, thereby protecting themselves, their colleagues, and the wider community. Always consult your institution's specific guidelines and EHS department for any additional requirements.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
